molecular formula C7H8N2O B109949 N'-Methylnicotinamide CAS No. 114-33-0

N'-Methylnicotinamide

Cat. No.: B109949
CAS No.: 114-33-0
M. Wt: 136.15 g/mol
InChI Key: ZYVXHFWBYUDDBM-UHFFFAOYSA-N
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Description

N-Methylnicotinamide (MNA) is a primary metabolite of nicotinamide (vitamin B3) with significant research interest due to its multi-faceted role in physiological and pathophysiological processes. Investigation of MNA is central to studies on cardiovascular biology, as it has been demonstrated to function as an endogenous activator of prostacyclin (PGI2) synthesis, thereby exerting anti-thrombotic effects . Furthermore, its action on the vascular endothelium improves nitric oxide (NO) bioavailability, supporting vasodilation and offering a potential mechanism for its observed vascular protective and anti-atherosclerotic properties . Beyond the cardiovascular system, MNA exhibits potent anti-inflammatory activity, which studies suggest is mediated through endothelial mechanisms and a reduction in pro-inflammatory cytokines such as TNF-α . In metabolic research, MNA serves as a key component and potential regulator of the nicotinamide salvage pathway, influencing cellular NAD+ levels and the activity of NAD+-dependent enzymes like SIRT1, which links it to energy metabolism and mitochondrial function . This connection is further highlighted by research indicating that MNA can enhance SIRT1 expression and stability, with implications for metabolic health and longevity . Neuroprotective effects have also been observed in preclinical models, where MNA mitigates neuroinflammation, reduces degenerative changes, and supports cognitive function . Additionally, urinary excretion levels of MNA are utilized as a reliable biomarker for assessing niacin status in nutritional and clinical research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-methylpyridine-3-carboxamide
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InChI

InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10)
Source PubChem
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InChI Key

ZYVXHFWBYUDDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
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DSSTOX Substance ID

DTXSID00870467
Record name N-Methylnicotinamide
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Molecular Weight

136.15 g/mol
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Physical Description

Solid
Record name N-Methylnicotinamide
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CAS No.

114-33-0
Record name N′-Methylnicotinamide
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Melting Point

103.5 °C
Record name N-methylnicotinamide
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery of N'-Methylnicotinamide: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N'-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (Vitamin B3), was first identified in the early 1940s as a key component of urinary excretion following nicotinamide ingestion. Initially considered an inactive detoxification product, subsequent research has unveiled its diverse biological activities, implicating it in vascular health, inflammation, and thrombosis. This technical guide provides an in-depth exploration of the discovery of MNA, detailing the historical scientific context, the key researchers involved, and the seminal experimental protocols that led to its isolation and characterization. Quantitative data from foundational studies are presented, and the metabolic pathways and experimental workflows of the era are visualized. This document is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational science of nicotinamide metabolism.

Historical Context: The Quest to Understand Nicotinamide Metabolism

The discovery of this compound is rooted in the broader scientific endeavor to understand the metabolic fate of nicotinamide, a crucial nutrient in the prevention of pellagra. In the early 20th century, the role of nicotinamide as a vitamin was established, but the mechanisms of its utilization and excretion in the body remained largely unknown. The prevailing hypothesis was that excess nicotinamide was either excreted unchanged or converted into other compounds for elimination.

The scientific landscape of the 1940s was characterized by the development of new analytical techniques, including fluorimetry, which enabled the detection and quantification of minute amounts of substances in biological fluids. This technological advancement was pivotal in the discovery of MNA. The initial focus of researchers was to identify and quantify the urinary metabolites of nicotinamide to assess nutritional status and understand its metabolic pathways.

The Seminal Discovery and Key Researchers

The pioneering work on the identification of MNA was conducted by a group of scientists at the Lister Institute of Preventive Medicine in London.

  • P. Ellinger and R. A. Coulson were instrumental in demonstrating the presence of a methylated nicotinamide derivative in urine. In the early 1940s, they established that the administration of nicotinamide to humans and animals led to the excretion of a substance that was later identified as this compound.[1][2] Their work laid the foundation for understanding that methylation is a key step in nicotinamide metabolism.

  • M. M. Abdel Kader collaborated with Ellinger in further elucidating the metabolism of nicotinamide and its derivatives. Their research in the late 1940s provided a more comprehensive picture of nicotinamide metabolism in various species.[3]

  • Gulio Cantoni made a significant contribution in 1951 by partially purifying and characterizing the enzyme responsible for the methylation of nicotinamide: nicotinamide N-methyltransferase (NNMT) .[4][5] This was a landmark achievement, as NNMT was the first methyltransferase to be characterized.[5] Cantoni's work provided the enzymatic basis for the formation of MNA.

Data Presentation: Quantitative Analysis from Early Studies

The early studies on MNA focused on its excretion in urine as a measure of nicotinamide metabolism. The following tables summarize the quantitative data from these foundational papers.

SubjectNicotinamide DoseThis compound Excretion (mg/day)Source
HumanBasal (no supplement)2 - 12Ellinger & Coulson, 1944[1]
Human100 mg15 - 30Ellinger & Coulson, 1944[1]
Human500 mg40 - 60Ellinger & Coulson, 1944[1]
RatBasal (no supplement)Trace amountsEllinger & Abdel Kader, 1949[3]
RatNicotinamide supplementSignificant increaseEllinger & Abdel Kader, 1949[3]

Table 1: Urinary Excretion of this compound in Humans and Rats

SpeciesNicotinamide Conversion to this compound
HumanPrimary route of excretion
DogSignificant methylation
RatMethylation occurs
RabbitLimited methylation
Guinea PigLimited methylation

Table 2: Species-dependent Variation in Nicotinamide Methylation (Qualitative)

Experimental Protocols: The Fluorimetric Estimation of this compound

The primary method used for the quantification of MNA in early studies was a fluorimetric assay. This method relies on the conversion of MNA into a highly fluorescent compound upon reaction with a ketone in an alkaline solution.

Principle:

This compound is reacted with a ketone (e.g., acetone) in a strong alkaline medium (NaOH) to form a fluorescent derivative. The intensity of the fluorescence, measured with a fluorimeter, is directly proportional to the concentration of MNA in the sample.

Reagents:
  • Urine sample: Collected over a 24-hour period.

  • Adsorbent: Permutit or a similar ion-exchange material.

  • Eluent: Saturated aqueous solution of KCl.

  • Ketone: Acetone or methylethylketone.

  • Alkali: 5N Sodium Hydroxide (NaOH).

  • Acid: 5N Hydrochloric Acid (HCl).

  • Standard Solution: A known concentration of synthetic this compound chloride.

Procedure:
  • Adsorption: A measured volume of urine is passed through a column containing an adsorbent material (e.g., Permutit). MNA, being a quaternary ammonium compound, is retained by the adsorbent, while other interfering substances are washed out.

  • Elution: The adsorbed MNA is then eluted from the column using a saturated solution of potassium chloride.

  • Fluorophore Development:

    • An aliquot of the eluate is mixed with the ketone.

    • A strong alkali (NaOH) is added, and the mixture is allowed to react for a specific time (e.g., 5 minutes). This step is critical for the development of the fluorescent compound.

    • The reaction is stopped by the addition of acid (HCl).

    • The mixture is then heated in a boiling water bath for a set period (e.g., 5 minutes) to stabilize the fluorophore.

  • Fluorimetric Measurement: The fluorescence of the resulting solution is measured using a fluorimeter. The readings are compared against a standard curve prepared with known concentrations of MNA to determine the amount of MNA in the original urine sample.

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound Formation

metabolic_pathway Nicotinamide Nicotinamide (Vitamin B3) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT SAM S-Adenosyl- methionine (SAM) SAM->NNMT MNA This compound (MNA) NNMT->MNA Methylation SAH S-Adenosyl- homocysteine (SAH) NNMT->SAH AldehydeOxidase Aldehyde Oxidase MNA->AldehydeOxidase Excretion Urinary Excretion MNA->Excretion Pyridones Pyridones AldehydeOxidase->Pyridones Pyridones->Excretion

Caption: Metabolic pathway of this compound formation and excretion.

Experimental Workflow for Fluorimetric Estimation of MNA

experimental_workflow start 24h Urine Sample Collection adsorption Adsorption of MNA on Ion-Exchange Column start->adsorption wash Wash Column to Remove Impurities adsorption->wash elution Elution of MNA with KCl Solution wash->elution reaction_setup Mix Eluate with Ketone elution->reaction_setup alkali_addition Add NaOH (Develops Fluorescence) reaction_setup->alkali_addition acid_stop Add HCl (Stops Reaction) alkali_addition->acid_stop heating Heat in Boiling Water Bath acid_stop->heating measurement Fluorimetric Measurement heating->measurement quantification Quantify MNA against Standard Curve measurement->quantification end Result: MNA Concentration quantification->end

Caption: Generalized workflow for the fluorimetric estimation of MNA in urine.

Conclusion: From an "Inactive" Metabolite to a Bioactive Molecule

The discovery of this compound in the 1940s was a pivotal moment in our understanding of nicotinamide metabolism. For many years, MNA was regarded as a mere byproduct of detoxification, a way for the body to eliminate excess nicotinamide. The early research, focused on its urinary excretion, provided valuable insights into the metabolic pathways of this essential vitamin. The development of fluorimetric assays by pioneers like Ellinger and Coulson enabled the quantification of MNA and laid the groundwork for future studies.

The historical context is crucial for appreciating the evolution of our understanding of MNA. What was once considered an inert metabolite is now recognized as a molecule with significant biological activities, including anti-thrombotic, anti-inflammatory, and vasoprotective effects. The foundational work of these early researchers, therefore, not only unraveled a key aspect of vitamin metabolism but also unknowingly opened the door to a new field of research into the bioactive properties of nicotinamide metabolites. This historical perspective serves as a reminder of how scientific understanding evolves and how yesterday's "inactive" molecules can become tomorrow's therapeutic targets.

References

physicochemical properties of N'-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N'-Methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MNAM), a primary metabolite of nicotinamide (Vitamin B3), has transitioned from being considered an inactive byproduct to a molecule of significant interest in biomedical research. Its roles in various signaling pathways and its therapeutic potential necessitate a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of MNAM, details the experimental protocols for their determination, and visualizes its key signaling pathways. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

A compound's behavior in both biological and experimental systems is fundamentally governed by its physicochemical properties. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling requirements.

Structural and General Properties

This compound is classified as a pyridinecarboxamide, where one of the amide hydrogens of nicotinamide is substituted with a methyl group.

Table 1: General and Structural Properties of this compound

PropertyValueSource(s)
IUPAC Name N-methylpyridine-3-carboxamide[1]
Synonyms N-Methylnicotinamide, 114-33-0, 3-(Methylcarbamoyl)pyridine, Nicotinic acid methylamide[1]
Molecular Formula C₇H₈N₂O[1][2]
Molecular Weight 136.15 g/mol [1]
Physical Form Crystalline solid[2]
CAS Number 114-33-0[1][2]
Thermodynamic Properties

Thermodynamic properties such as melting and boiling points are critical indicators of purity and are essential for manufacturing and storage protocols.

Table 2: Thermodynamic Properties of this compound

PropertyValueSource(s)
Melting Point 102 - 109 °C[1][3]
Boiling Point Not Available[4]
Solubility and Partitioning

Solubility in aqueous and organic solvents is a crucial determinant of a compound's bioavailability and its suitability for various experimental assays. The partition coefficient (logP) provides insight into its lipophilicity and ability to cross biological membranes.

Table 3: Solubility and Partition Coefficient of this compound

PropertyValueSolvent/SystemSource(s)
Water Solubility 18.6 g/L (Predicted)Water[4]
100 mg/mL (734.4 mM)H₂O[5]
~10 mg/mLPBS (pH 7.2)[2]
Organic Solubility 50 mg/mL (367.24 mM)DMSO[5]
~15 mg/mlDMSO and DMF[2]
~2.5 mg/mlEthanol[2]
logP (Octanol/Water) 0.00 (Experimental)Octanol/Water[1]
0.65 (Predicted)ALOGPS[4][6][7]
-0.17 (Predicted)ChemAxon[4][6][7]
Ionization Properties

The acid dissociation constant (pKa) is vital for predicting a compound's charge state at a given pH, which profoundly affects its solubility, absorption, and interaction with biological targets.

Table 4: Ionization Properties of this compound

PropertyValueSource(s)
pKa (Strongest Acidic) 13.75 (Predicted)[4][6][7]
pKa (Strongest Basic) 3.62 (Predicted)[4][6][7]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties relies on standardized and validated experimental methodologies.

Melting Point Determination

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs.[8]

  • Methodology: Capillary Melting Point Method.[3][7][9]

    • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

    • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) containing a heating block or oil bath and affixed to a calibrated thermometer.[3]

    • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[3]

    • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[8] A narrow range (0.5-1.0°C) typically indicates high purity.[3]

Solubility Determination

Thermodynamic solubility is measured when a solution is in equilibrium with an excess of the solid drug.

  • Methodology: Saturation Shake-Flask Method.[10][11]

    • System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, PBS, ethanol) in a sealed flask.

    • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

    • Phase Separation: The suspension is allowed to settle, and the saturated supernatant is separated from the excess solid by centrifugation and/or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.

    • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12]

Partition Coefficient (logP) Determination

LogP, the logarithm of the partition coefficient, is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water.

  • Methodology: Shake-Flask Method (OECD Guideline 107).[13][14][15]

    • System Preparation: A small, accurately weighed amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water in a vessel.

    • Equilibration: The vessel is shaken vigorously at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved (typically 2 hours).[16]

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[13]

    • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

pKa Determination

The ionization constant can be determined by monitoring changes in a pH-dependent property, such as UV absorbance.

  • Methodology: UV-Spectrophotometric Titration.[1][17][18]

    • Solution Preparation: A stock solution of this compound is prepared. A series of aqueous buffer solutions covering a wide pH range (e.g., pH 2 to 12) are also prepared.[1]

    • Measurement: A small aliquot of the stock solution is added to each buffer solution in a 96-well microplate or individual cuvettes. The UV-Vis absorbance spectrum (e.g., 230-500 nm) of each solution is recorded.[1]

    • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species show a significant difference is plotted against the pH of the buffer.

    • Calculation: The pKa is determined from the inflection point of the resulting sigmoidal curve, often by fitting the data to the Henderson-Hasselbalch equation.[18]

Biological Role and Key Signaling Pathways

This compound is an active metabolite involved in several critical cellular pathways. Its production and subsequent actions can influence cellular metabolism, inflammation, and redox status.

Nicotinamide Metabolism Pathway

MNAM is a central product of the nicotinamide salvage pathway. Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme primarily found in the liver and adipose tissue, catalyzes the methylation of nicotinamide.[6][19] This reaction uses S-adenosylmethionine (SAM) as the methyl donor, producing MNAM and S-adenosyl-L-homocysteine (SAH).[19] MNAM can be further oxidized by aldehyde oxidase (AOX) into N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-3-carboxamide (4-PY), which are then excreted.[20]

G cluster_methylation Methylation cluster_oxidation Oxidation NAM Nicotinamide (NAM / Vitamin B3) NNMT NNMT NAM->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT MNAM This compound (MNAM) NNMT->MNAM SAH S-Adenosylhomocysteine (SAH) NNMT->SAH AOX Aldehyde Oxidase (AOX) MNAM->AOX PY2 2-PY Metabolite AOX->PY2 PY4 4-PY Metabolite AOX->PY4 Excretion Urinary Excretion PY2->Excretion PY4->Excretion

Metabolic pathway of Nicotinamide to this compound.
Regulation of NAD⁺ and Homocysteine Metabolism

The activity of NNMT has significant downstream metabolic consequences. By consuming nicotinamide, NNMT can limit the substrate available for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular redox reactions.[4][6] Simultaneously, the production of SAH, which is subsequently hydrolyzed to homocysteine (Hcy), links this pathway to one-carbon metabolism and potential cardiovascular risk when dysregulated.[6]

G cluster_NNMT NNMT Activity NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT Substrate NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage Substrate SAM S-Adenosylmethionine (SAM) SAM->NNMT Co-substrate MNAM This compound (MNAM) NNMT->MNAM Product SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Product NAD NAD+ NNMT->NAD Reduces substrate for NAD+ synthesis Hcy Homocysteine (Hcy) SAH->Hcy Hydrolysis NAD_Salvage->NAD

NNMT's role in modulating NAD⁺ and Homocysteine levels.
Anti-Thrombotic and Anti-Inflammatory Signaling

MNAM has demonstrated anti-thrombotic and anti-inflammatory effects, which are largely attributed to its ability to stimulate the production and release of prostacyclin (PGI₂).[21] This action is mediated through the upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[20][22] Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, contributing to vascular health.[23][24]

G cluster_synthesis Prostacyclin Synthesis MNAM This compound (MNAM) Endothelium Endothelial Cell MNAM->Endothelium Acts on COX2 Cyclooxygenase-2 (COX-2) Endothelium->COX2 Upregulates PGI2_Synthase Prostacyclin Synthase COX2->PGI2_Synthase Provides Substrate PGI2 Prostacyclin (PGI₂) PGI2_Synthase->PGI2 Synthesizes Platelets Platelets PGI2->Platelets Inhibits Aggregation Vascular_SM Vascular Smooth Muscle PGI2->Vascular_SM Promotes Vasodilation

MNAM signaling pathway for anti-thrombotic effects.
Pro-Inflammatory Signaling in Cancer

In certain contexts, particularly in cancer, the overexpression of NNMT can lead to a pro-inflammatory environment.[19] By depleting cellular NAD⁺ pools, elevated NNMT activity can activate the STAT3 signaling pathway.[4][19] Activated STAT3 upregulates the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and enzymes such as COX-2, leading to the accumulation of Prostaglandin E2 (PGE₂), which can promote tumor growth and migration.[19][25][26]

G NNMT_OE NNMT Overexpression NAD_depletion NAD⁺ Depletion NNMT_OE->NAD_depletion STAT3 STAT3 Activation NAD_depletion->STAT3 IL1B IL-1β Upregulation STAT3->IL1B COX2 COX-2 Upregulation STAT3->COX2 IL1B->COX2 Induces PGE2 PGE₂ Accumulation COX2->PGE2 Inflammation Pro-inflammatory Tumor Microenvironment PGE2->Inflammation

NNMT/STAT3 pro-inflammatory pathway in cancer.

Conclusion

This compound possesses a distinct set of physicochemical properties, characterized by high aqueous solubility, a melting point just over 100 °C, and a near-neutral partition coefficient, indicating a hydrophilic nature. These properties are critical for its biological role as a signaling molecule and inform its handling and use in research and drug development. As a product of the NNMT enzyme, MNAM is a key node in cellular metabolism, influencing NAD⁺ levels, one-carbon metabolism, and downstream signaling cascades that regulate inflammation, thrombosis, and cell proliferation. The provided data and protocols serve as a foundational resource for professionals working to further elucidate and harness the therapeutic potential of this endogenous metabolite.

References

An In-depth Technical Guide to the Biosynthesis of N'-Methylnicotinamide from Nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of N'-Methylnicotinamide (MNA), also known as 1-methylnicotinamide, is a critical metabolic process primarily catalyzed by the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT). This reaction involves the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), a form of vitamin B3. The products of this irreversible methylation are MNA and S-adenosyl-L-homocysteine (SAH).[1][2] While historically viewed as a detoxification pathway for excess nicotinamide, emerging evidence has positioned NNMT as a pivotal regulator in cellular metabolism, energy homeostasis, and epigenetic programming.[3][4]

Elevated expression of NNMT is implicated in a range of pathologies including metabolic syndrome, obesity, various cancers, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[5][6][7] The enzyme's activity directly impacts the cellular pools of NAM and SAM. The consumption of NAM can limit the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[3][8] Concurrently, the depletion of SAM and the generation of SAH can alter the cell's methylation potential, leading to epigenetic modifications that influence gene expression.[3][9] This guide provides a comprehensive overview of the core biosynthetic pathway, enzyme kinetics, relevant experimental methodologies, and the associated signaling networks, offering a technical resource for professionals in research and drug development.

The Core Biosynthetic Pathway: Nicotinamide N-Methyltransferase (NNMT)

The central reaction in the biosynthesis of this compound is the N-methylation of nicotinamide. This process is catalyzed by Nicotinamide N-methyltransferase (NNMT, E.C. 2.1.1.1).[10]

  • Substrates :

    • Nicotinamide (NAM) : A form of vitamin B3 and a primary precursor for the NAD+ salvage pathway.[2]

    • S-adenosyl-L-methionine (SAM) : The universal methyl group donor in numerous biological reactions.[1]

  • Enzyme :

    • Nicotinamide N-methyltransferase (NNMT) : A cytosolic enzyme predominantly expressed in the liver and adipose tissue.[1][2]

  • Products :

    • This compound (MNA or 1-MNA) : The methylated product, which has its own biological activities and is eventually excreted in urine.[4][11]

    • S-adenosyl-L-homocysteine (SAH) : A potent inhibitor of most methyltransferases, which is subsequently hydrolyzed to homocysteine.[1]

The overall reaction is as follows: Nicotinamide + S-adenosyl-L-methionine ---(NNMT)--> this compound + S-adenosyl-L-homocysteine

Visualizing the Biosynthetic Reaction

The diagram below illustrates the enzymatic conversion of nicotinamide to this compound.

NNMT_Reaction sub_sam S-adenosyl-L-methionine (SAM) enzyme NNMT sub_sam->enzyme sub_nam Nicotinamide (NAM) sub_nam->enzyme prod_sah S-adenosyl-L-homocysteine (SAH) enzyme->prod_sah prod_mna This compound (MNA) enzyme->prod_mna

Core NNMT-catalyzed biosynthesis of this compound.

Enzyme Kinetics and Reaction Mechanism

The kinetic mechanism of NNMT has been investigated, with evidence pointing towards a Bi-Bi reaction. While some studies have proposed a random sequential Bi-Bi mechanism, more extensive research, including initial velocity and product inhibition studies, strongly supports a rapid equilibrium ordered Bi-Bi mechanism .[2][3][12]

In this ordered mechanism:

  • SAM binds first to the free enzyme (NNMT) to form the NNMT-SAM binary complex.

  • Nicotinamide then binds to the NNMT-SAM complex, forming the ternary NNMT-SAM-NAM complex.

  • The methyl transfer reaction occurs.

  • The methylated product, this compound (MNA), is released first.

  • Finally, SAH is released, regenerating the free enzyme.[3][12]

This ordered mechanism is supported by the significant difference in the Michaelis-Menten constants (Km) for the two substrates.[2]

Visualizing the Kinetic Mechanism

The following diagram depicts the rapid equilibrium ordered Bi-Bi kinetic pathway for NNMT.

Ordered_BiBi_Mechanism E NNMT (E) E_SAM E-SAM E->E_SAM SAM E_SAM->E E_SAM_NAM E-SAM-NAM E_SAM->E_SAM_NAM NAM E_SAM_NAM->E_SAM E_SAH_MNA E-SAH-MNA E_SAM_NAM->E_SAH_MNA Methyl Transfer E_SAH_MNA->E_SAM_NAM E_SAH E-SAH E_SAH_MNA->E_SAH MNA E_SAH->E SAH

Proposed rapid equilibrium ordered Bi-Bi kinetic mechanism for NNMT.

Quantitative Data Summary

The following tables summarize key quantitative data related to NNMT kinetics and inhibition, providing a basis for experimental design and comparison.

Table 1: Michaelis-Menten Constants (Km) for NNMT Substrates
SubstrateSpeciesKm Value (μM)Source
S-adenosyl-L-methionine (SAM)Human8.5 ± 0.8[2]
Nicotinamide (NAM)Human199 ± 32[2]
4-PhenylpyridineHumanSimilar to NAM[13][14]

Note: 4-Phenylpyridine is a very poor substrate for NNMT, with a kcat less than 0.15% of that for nicotinamide.[13][14]

Table 2: Specific Activity of Recombinant Human NNMT
SubstrateSpecific ActivityConditionsSource
Nicotinamide> 100 nmol/min/mg37°C[15]
4-Phenylpyridine1.7 ± 0.03 nmol/h/mgNot specified[13][14]
Table 3: IC50 Values for Selected NNMT Inhibitors
InhibitorTypeIC50 Value (μM)Source
S-adenosyl-L-homocysteine (SAH)General Methyltransferase Inhibitor26.3 ± 4.4[2]
SinefunginGeneral Methyltransferase Inhibitor3.9 ± 0.3[2]
VH45Bisubstrate Inhibitor29.2 ± 4.0[2]
Compound 78 (Naphthalene-containing)Bisubstrate Inhibitor1.41[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound biosynthesis.

Protocol for Recombinant Human NNMT Expression and Purification

This protocol is adapted for expressing N-terminally His-tagged human NNMT in E. coli.[15][17][18]

A. Expression

  • Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human NNMT sequence with an N-terminal His-tag.

  • Pick a single colony and inoculate a 5 mL starter culture of LB broth with a suitable antibiotic (e.g., 50 µg/mL Ampicillin). Incubate overnight at 37°C with vigorous shaking.[18]

  • Inoculate 500 mL of LB broth (with antibiotic) with the overnight culture and grow at 37°C until the optical density at 600 nm (A600) reaches 0.5-0.6.[18]

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Continue incubation for 4 hours at 37°C or overnight at a lower temperature (e.g., 30°C) to potentially increase the yield of soluble protein.[18]

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C.

B. Purification

  • Resuspend the cell pellet in cold lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 20% glycerol).

  • Lyse the cells by sonication on ice.[18]

  • Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged NNMT protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).

  • Analyze fractions by SDS-PAGE to confirm purity. Pool the purest fractions.

  • If necessary, perform buffer exchange into a storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 20% glycerol) using dialysis or a desalting column.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.[15]

  • Store the purified enzyme in aliquots at -80°C.

Protocol for a Fluorometric NNMT Activity Assay

This protocol is based on a coupled-enzyme assay that detects the formation of SAH.[19][20]

Principle : NNMT produces SAH, which is hydrolyzed by SAH hydrolase to homocysteine. The free thiol group of homocysteine reacts with a thiol-sensitive probe to generate a fluorescent signal.

A. Reagent Preparation

  • Assay Buffer : e.g., 50 mM Tris-HCl (pH 8.6), 1 mM DTT.[21][22]

  • NNMT Enzyme : Dilute purified recombinant NNMT to the desired working concentration in assay buffer.

  • Substrate Mix : Prepare a mix containing NAM and SAM in assay buffer. Final concentrations in the reaction might be ~5 mM for NAM and ~5 µM for SAM.[22]

  • Detection Mix : Prepare a mix containing SAH hydrolase (also called SAH Enzyme Mix) and a thiol-detecting probe in an appropriate buffer as per the manufacturer's instructions.

B. Assay Procedure (96-well plate format)

  • Add 12.5 µL of the sample to be tested (e.g., purified enzyme, cell lysate) or positive control (known active NNMT) to the wells of a black microplate.[19]

  • Add 12.5 µL of the Substrate Mix to all wells to initiate the reaction.[19] For inhibitor screening, pre-incubate the enzyme with the inhibitor before adding the substrate mix.[20]

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.[19][20]

  • Add 25 µL of the SAH Enzyme Mix (SAH hydrolase) to each well.[19]

  • Incubate at 37°C for 1 hour, protected from light.[19]

  • Add 50 µL of the working solution of the Thiol Detecting Probe to each well.[19]

  • Incubate at 37°C for 10-20 minutes, protected from light.[19][20]

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/465 nm or 392/482 nm).[19][23]

  • Calculate NNMT activity based on a standard curve generated with a known concentration of a thiol-containing compound like glutathione (GSH) or by comparing to the enzyme control.[19]

Visualizing the NNMT Activity Assay Workflow

This diagram outlines the major steps in the fluorometric NNMT activity assay.

Assay_Workflow start Start: Prepare Reagents step1 Add NNMT Enzyme/ Sample to Plate start->step1 step2 Add Substrate Mix (NAM + SAM) step1->step2 step3 Incubate at 37°C (NNMT Reaction) step2->step3 step4 Add SAH Hydrolase (SAH -> Homocysteine) step3->step4 step5 Incubate at 37°C step4->step5 step6 Add Thiol Probe step5->step6 step7 Incubate at RT/37°C step6->step7 step8 Measure Fluorescence step7->step8 end End: Calculate Activity step8->end

Workflow for a coupled-enzyme fluorometric NNMT activity assay.

Signaling Pathways and Physiological Relevance

The activity of NNMT extends far beyond simple nicotinamide clearance, influencing major cellular signaling and metabolic networks.

Regulation of NAD+ and SAM Homeostasis

NNMT is a critical node linking the metabolic pathways of NAD+ and SAM.

  • NAD+ Metabolism : By consuming NAM, NNMT directly competes with the NAD+ salvage pathway, which converts NAM into nicotinamide mononucleotide (NMN) via the enzyme NAMPT.[4] Elevated NNMT activity can therefore lead to a depletion of the NAD+ pool, impacting the function of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1, SIRT3) and Poly(ADP-ribose) polymerases (PARPs), which are key regulators of metabolism, DNA repair, and aging.[3][8]

  • SAM Metabolism and Epigenetics : As a major consumer of SAM in certain tissues, NNMT activity influences the "methylation potential" of the cell, often represented by the SAM/SAH ratio. High NNMT activity can deplete SAM pools, leading to global hypomethylation of DNA and histones.[3][9] This epigenetic remodeling can alter gene expression, contributing to disease states like cancer.[9]

Downstream Signaling Cascades

The consequences of NNMT activity and the production of MNA trigger several downstream signaling pathways.

  • STAT3 Signaling : NNMT overexpression has been shown to activate the STAT3 signaling pathway, partly through the reduction of NAD+ levels.[24][25] Activated STAT3 can upregulate the expression of pro-inflammatory and pro-proliferative genes like IL1β and COX2, contributing to inflammation and cancer progression.[24] The NNMT gene itself is also a target of STAT3, suggesting a potential positive feedback loop in cancer cells.[26]

  • Sirtuin Pathways : The relationship with sirtuins is complex. While NNMT activity can deplete the NAD+ required for sirtuin activity, its product MNA or other downstream effects can paradoxically upregulate sirtuins. In the liver, MNA can increase SIRT1 levels.[11] In other contexts, NNMT expression has been shown to increase SIRT3, a mitochondrial sirtuin that enhances the activity of Complex I of the electron transport chain, thereby boosting ATP synthesis.[27]

  • Prostacyclin (PGI2) Pathway : The product, MNA, is not merely an inert metabolite. It has been identified as an endogenous activator of the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway in the vascular endothelium.[28] This pathway has significant anti-inflammatory and anti-thrombotic effects.[28][29]

Visualizing NNMT-Related Signaling Networks

This diagram provides a simplified overview of how NNMT activity influences key cellular signaling pathways.

Signaling_Pathways cluster_NNMT NNMT Activity cluster_Metabolism Metabolic Pools cluster_Signaling Downstream Signaling NNMT NNMT SAH SAH NNMT->SAH MNA MNA NNMT->MNA NAD NAD+ Pool NNMT->NAD Depletes NAM (Inhibits) Methyl Methylation Potential NNMT->Methyl Depletes SAM (Inhibits) STAT3 STAT3 Pathway NNMT->STAT3 Activates SAM SAM SAM->NNMT SAM->Methyl NAM Nicotinamide NAM->NNMT NAM->NAD Salvage Pathway SIRT Sirtuins (SIRT1, SIRT3) MNA->SIRT Activates PGI2 COX-2/PGI2 Pathway MNA->PGI2 Activates NAD->SIRT Activates Epigenetics Epigenetic Changes Methyl->Epigenetics Regulates

Influence of NNMT on major metabolic and signaling pathways.

NNMT as a Therapeutic Target

Given its upregulation in numerous diseases and its central role in metabolism, NNMT has emerged as a high-potential target for drug development.[5][6] Inhibition of NNMT is being explored as a therapeutic strategy for:

  • Metabolic Diseases : By inhibiting NNMT in adipose tissue, it is possible to increase NAD+ levels, enhance insulin sensitivity, and boost energy expenditure.[1]

  • Oncology : In cancer cells, NNMT inhibition can disrupt tumor metabolism, reverse epigenetic changes that drive malignancy, and potentially overcome drug resistance.[6][9]

  • Liver Diseases : Targeting NNMT may help mitigate metabolic dysregulation in liver diseases.[2]

Strategies for targeting NNMT include the development of small molecule inhibitors and RNA interference (RNAi) technologies.[6][8] Small molecule inhibitors are typically designed to be competitive with either the nicotinamide or SAM binding sites, or as bisubstrate inhibitors that occupy both pockets simultaneously to mimic the reaction's transition state.[2][8][30] The development of potent and selective NNMT inhibitors remains an active and promising area of research.[7][16]

References

The Central Role of Nicotinamide N-Methyltransferase (NNMT) in N'-Methylnicotinamide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation.[1][2] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), resulting in the formation of N'-Methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3][4] This enzymatic reaction is a key step in the catabolism of nicotinamide, a form of vitamin B3 and a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[3] The activity of NNMT has significant implications in various physiological and pathological processes, including metabolic diseases and cancer, making it an attractive target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the core functions of NNMT in MNA synthesis, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Enzymatic Synthesis of this compound by NNMT

The synthesis of MNA is a bimolecular reaction catalyzed by NNMT. The enzyme utilizes nicotinamide as the methyl acceptor and S-adenosyl-L-methionine (SAM) as the methyl donor.[3] The reaction proceeds via a rapid equilibrium ordered Bi-Bi mechanism, where SAM binds to the enzyme first, followed by the binding of nicotinamide.[3][5] After the methyl group transfer, MNA is released, followed by the release of S-adenosyl-L-homocysteine (SAH).[3][5]

Chemical Reaction:

Nicotinamide + S-adenosyl-L-methionine NNMT--> this compound + S-adenosyl-L-homocysteine

Quantitative Data

Table 1: Kinetic Parameters of NNMT

This table summarizes the Michaelis-Menten constants (Km) for the substrates of human and mouse NNMT, providing insight into the enzyme's affinity for these molecules.

Enzyme SourceSubstrateKm (µM)Reference
Human LiverNicotinamide430[6]
Human RecombinantNicotinamide105 - 199[5][7]
Human LiverS-adenosyl-L-methionine1.8[6][7]
Human RecombinantS-adenosyl-L-methionine8.5[5]
Mouse LiverNicotinamide370[8]
Mouse LiverS-adenosyl-L-methionine6.5[8]
Human Recombinant4-phenylpyridineSimilar to Nicotinamide[9]
Table 2: Inhibitory Constants (IC50) of Selected NNMT Inhibitors

This table presents the half-maximal inhibitory concentrations (IC50) for various compounds against NNMT, indicating their potency as inhibitors.

InhibitorEnzyme SourceIC50 (µM)Reference
JBSNF-000088Human NNMT1.8[10][11]
JBSNF-000088Monkey NNMT2.8[10][11]
JBSNF-000088Mouse NNMT5.0[10][11]
JBSNF-000088U2OS cells1.6[10]
JBSNF-0000883T3L1 cells6.3[10]
5-amino-1-methylquinoliniumHuman NNMT1.2[12]
3-amino-isoquinolineHuman NNMT6.3[12]
Benzimidazole analogHuman NNMT16.7[12]
VH45 (bisubstrate inhibitor)Human NNMT29.2[5]
N1-methylnicotinamideHuman Liver NNMT60[6]
N1-methylnicotinamideCOS-1 cell-expressed NNMT30[6]
Table 3: Effects of NNMT Modulation on MNA and NAD+ Levels

This table quantifies the impact of altering NNMT expression on the cellular concentrations of its product, MNA, and the related essential coenzyme, NAD+.

Cell LineNNMT ModulationFold Change in MNAFold Change in NAD+Reference
A549Overexpression~9-fold increase~25% decrease[13]
Cancer-associated fibroblasts (CAFs)Knockdown-Increased[14]

Experimental Protocols

NNMT Activity Assay (Fluorescence-Based)

This protocol outlines a common method for measuring NNMT activity using a fluorometric approach.

Principle: The assay indirectly measures the production of SAH, which is coupled to a series of enzymatic reactions that ultimately generate a fluorescent signal.

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • SAH detection kit (commercially available)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a reaction mixture containing assay buffer, nicotinamide, and the test compound (inhibitor) in a microplate well.

  • Initiate the reaction by adding a solution of recombinant NNMT and SAM.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction according to the SAH detection kit instructions.

  • Add the detection reagents from the kit, which will generate a fluorescent product in proportion to the amount of SAH produced.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate NNMT activity based on a standard curve generated with known concentrations of SAH.

Quantification of this compound (MNA) by HPLC-UV

This protocol describes a method for the quantitative analysis of MNA in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection.[15][16][17]

Principle: MNA is separated from other components in a sample by reverse-phase HPLC and detected by its absorbance of UV light.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol)[16]

  • MNA standard for calibration

  • Sample preparation reagents (e.g., perchloric acid for protein precipitation)

Procedure:

  • Sample Preparation:

    • For plasma or cell lysates, precipitate proteins by adding a cold deproteinizing agent (e.g., perchloric acid) and centrifuge to collect the supernatant.[17]

    • For urine samples, dilute with the mobile phase.[16][17]

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Elute MNA isocratically or with a gradient of the mobile phase.

    • Detect the absorbance of the eluate at the wavelength of maximum absorbance for MNA (typically around 264 nm).

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the MNA standard.

    • Determine the concentration of MNA in the sample by comparing its peak area to the standard curve.

Signaling Pathways and Logical Relationships

NNMT-Mediated Metabolic and Signaling Cascade

The enzymatic activity of NNMT initiates a cascade of events that impact cellular metabolism and signaling. The consumption of SAM can affect global methylation patterns, while the reduction in the nicotinamide pool can lead to decreased NAD+ levels.[3]

NNMT_Pathway cluster_NNMT_reaction NNMT Catalyzed Reaction cluster_downstream Downstream Consequences SAM S-adenosyl-methionine (SAM) NNMT NNMT SAM->NNMT Methylation Altered Cellular Methylation SAM->Methylation Methyl Donor NAM Nicotinamide (NAM) NAM->NNMT NAD_pool Decreased NAD+ Pool NAM->NAD_pool Precursor for NAD+ Synthesis MNA This compound (MNA) NNMT->MNA SAH S-adenosyl-homocysteine (SAH) NNMT->SAH SIRT1 SIRT1 Activity MNA->SIRT1 Modulates Activity NAD_pool->SIRT1 Influences caption Figure 1: NNMT's central role in metabolism.

Caption: Figure 1: NNMT's central role in metabolism.

Upstream Regulation and Downstream Effects of NNMT

The expression of NNMT is regulated by transcription factors, and its product, MNA, can have downstream effects on other signaling molecules. This diagram illustrates the known regulatory relationships.

NNMT_Regulation_Effects cluster_regulation Upstream Regulation cluster_core Core Process cluster_effects Downstream Effects STAT3 STAT3 NNMT NNMT Expression STAT3->NNMT Induces Transcription MNA_prod MNA Production NNMT->MNA_prod MNA_prod->NNMT Feedback Inhibition SIRT1 SIRT1 Activity MNA_prod->SIRT1 Modulates caption Figure 2: Regulation and downstream effects of NNMT.

Caption: Figure 2: Regulation and downstream effects of NNMT.

Experimental Workflow for NNMT Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing inhibitors of NNMT.

Inhibitor_Screening_Workflow cluster_workflow NNMT Inhibitor Screening Workflow start Compound Library assay High-Throughput Screening (e.g., Fluorescence Assay) start->assay hits Primary Hits assay->hits dose_response Dose-Response and IC50 Determination hits->dose_response leads Lead Compounds dose_response->leads cellular_assays Cell-Based Assays (MNA/NAD+ levels) leads->cellular_assays validated_leads Validated Leads cellular_assays->validated_leads caption Figure 3: Workflow for NNMT inhibitor discovery.

Caption: Figure 3: Workflow for NNMT inhibitor discovery.

Conclusion

NNMT is a pivotal enzyme at the intersection of nicotinamide metabolism and cellular methylation, with its primary role being the synthesis of this compound. The dysregulation of NNMT activity is increasingly implicated in a range of diseases, highlighting its potential as a significant therapeutic target. This technical guide has provided a comprehensive overview of the core aspects of NNMT function, including quantitative kinetic and inhibitory data, detailed experimental methodologies for its study, and visual representations of its regulatory and signaling networks. This information serves as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are focused on understanding and targeting this important metabolic enzyme.

References

A Technical Guide to N'-Methylnicotinamide in the NAD+ Salvage Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of N'-Methylnicotinamide (MNAM), a critical metabolite in the NAD+ salvage pathway. It details its biosynthesis, metabolic fate, and its central role in maintaining cellular NAD+ homeostasis and regulating methyl-group metabolism. This guide includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development efforts.

Introduction: The Role of MNAM in NAD+ Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and as a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the primary route for NAD+ biosynthesis in mammals.[1][2] Within this pathway, the methylation of NAM to form this compound (MNAM or 1-MNA) represents a crucial regulatory and clearance mechanism. This reaction is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT).[3][4] While historically viewed as a simple clearance pathway for excess vitamin B3, the NNMT-mediated production of MNAM is now understood to be a key regulatory node linking NAD+ homeostasis, methyl-group metabolism, and cellular signaling.[5][6]

Biosynthesis and Metabolism of this compound

The formation and subsequent breakdown of MNAM is a two-step process primarily occurring in the cytosol.

2.1 Biosynthesis via Nicotinamide N-Methyltransferase (NNMT) NNMT catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM).[4][7] This irreversible reaction yields MNAM and S-adenosyl-L-homocysteine (SAH).[3] The primary function of this step is to regulate the intracellular concentration of NAM.[5]

2.2 Oxidation and Excretion Following its synthesis, MNAM is further metabolized by the enzyme aldehyde oxidase (AOX).[7] This oxidation reaction converts MNAM into two primary metabolites: N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-5-carboxamide (4PY).[3][7] Both MNAM and its oxidized derivatives, 2PY and 4PY, are water-soluble and are ultimately excreted in the urine.[3][8]

SAM S-Adenosyl Methionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH NNMT NAM Nicotinamide (NAM) MNAM This compound (MNAM) NAM->MNAM NNMT PY2 N1-methyl-2-pyridone-5-carboxamide (2PY) MNAM->PY2 AOX PY4 N1-methyl-4-pyridone-5-carboxamide (4PY) MNAM->PY4 AOX PY2->invis1 PY4->invis2 Excretion Urinary Excretion invis1->Excretion invis2->Excretion

Caption: Metabolic pathway of this compound (MNAM) formation and clearance.

Regulation of NAD+ Homeostasis and Signaling

The NNMT pathway is critical for maintaining cellular health by preventing the accumulation of NAM, which is a potent feedback inhibitor of NAD+-dependent enzymes.

3.1 Preventing Sirtuin and PARP Inhibition Sirtuins and PARPs release NAM as a byproduct of their catalytic activity. High concentrations of NAM inhibit these enzymes.[5][9] The methylation of NAM to MNAM effectively removes this inhibitory product, thus sustaining the activity of sirtuins and PARPs. This is particularly important as the affinity of NNMT for NAM is relatively low (Km ≈ 200 µM), meaning it becomes highly active precisely when NAM levels rise to concentrations that would inhibit other enzymes like SIRT1 (IC50 ≈ 50-180 µM) and SIRT3 (IC50 ≈ 37 µM).[5][10][11] In contrast, the primary NAD+ salvage enzyme, NAMPT, has a very high affinity (nM range) for NAM, allowing it to efficiently recycle low basal levels of NAM back into the NAD+ pool.[5]

3.2 Impact on Methyl-Group Homeostasis The NNMT reaction is a significant consumer of SAM. By converting SAM to SAH, elevated NNMT activity can decrease the cellular SAM/SAH ratio.[12] This ratio is a critical regulator of cellular methyltransferases responsible for epigenetic modifications, such as DNA and histone methylation.[5] Consequently, the MNAM pathway is a key link between NAD+ metabolism and epigenetic regulation.

NAD NAD+ Sirtuins Sirtuins / PARPs NAD->Sirtuins Consumed NAM Nicotinamide (NAM) Sirtuins->NAM Produced NAM->Sirtuins Inhibits NNMT NNMT Activity NAM->NNMT Substrate MNAM MNAM NNMT->MNAM Produces SAM SAM Pool NNMT->SAM Consumes Methylation Epigenetic Methylation SAM->Methylation Donates Methyl Group start Biological Sample (Cells or Tissue) quench 1. Metabolic Quenching (Liquid N2 or Dry Ice) start->quench extract 2. Metabolite Extraction (Cold Organic Solvent) quench->extract centrifuge 3. Centrifugation (Pellet Debris) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant hilic 4. HILIC Separation supernatant->hilic ms 5. Tandem Mass Spectrometry (ESI+, MRM) hilic->ms data 6. Data Analysis (Peak Integration, Quantification) ms->data end Results data->end

References

The Role of N'-Methylnicotinamide in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Methylnicotinamide (MNAM), a primary metabolite of nicotinamide (NAM), is emerging as a significant modulator of cellular energy metabolism. Produced by the enzyme nicotinamide N-methyltransferase (NNMT), MNAM stands at the crossroads of NAD+ salvage, methylation reactions, and cellular signaling. This technical guide provides an in-depth exploration of the multifaceted role of MNAM in regulating key metabolic pathways. It details the intricate relationship between MNAM, NAD+ homeostasis, and the activity of critical enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). Furthermore, this document outlines the influence of MNAM on glycolysis and oxidative phosphorylation, presenting available quantitative data, comprehensive experimental protocols for its study, and detailed signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

Cellular energy metabolism is a tightly regulated network of biochemical reactions essential for maintaining cellular homeostasis and function. Nicotinamide adenine dinucleotide (NAD+) is a central coenzyme in these processes, acting as a critical electron carrier in redox reactions and as a substrate for various signaling enzymes. The intracellular pool of NAD+ is dynamically maintained through de novo synthesis, the Preiss-Handler pathway, and the predominant salvage pathway.

This compound (MNAM) is a key product of the NAD+ salvage pathway, generated through the methylation of nicotinamide (NAM) by nicotinamide N-methyltransferase (NNMT). This reaction consumes S-adenosylmethionine (SAM) as a methyl donor. While historically viewed as a simple clearance mechanism for excess NAM, recent evidence indicates that MNAM is a bioactive molecule with regulatory functions in cellular energy metabolism. This guide delves into the core mechanisms by which MNAM influences cellular bioenergetics, providing a technical resource for researchers in the field.

The NAD+ Salvage Pathway and the Role of NNMT

The NAD+ salvage pathway is the primary mechanism for replenishing NAD+ pools in mammalian cells. It recycles nicotinamide, a byproduct of NAD+-consuming enzymes like sirtuins and PARPs. The enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step in this pathway, converting NAM to nicotinamide mononucleotide (NMN), which is then adenylylated to NAD+ by NMN adenylyltransferases (NMNATs).

NNMT introduces a critical regulatory branch in this pathway by diverting NAM towards the formation of MNAM. This action has two major consequences: it reduces the availability of NAM for NAD+ synthesis and it impacts the cellular methyl pool by consuming SAM.

N'-Methylnicotinamide: A Comprehensive Technical Guide on its Physiological Concentrations and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Methylnicotinamide (MNAM), a primary metabolite of nicotinamide (a form of vitamin B3), is emerging as a molecule of significant interest in various fields of biomedical research. Once considered merely an excretory product, recent studies have unveiled its active roles in cellular signaling, energy metabolism, and the pathophysiology of several diseases. This technical guide provides an in-depth exploration of the physiological concentrations of MNAM, the methodologies for its quantification, and its intricate involvement in biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and target the nicotinamide metabolic pathway.

Physiological Concentrations of this compound

The concentration of this compound in biological fluids can vary based on several factors, including diet, age, and the presence of pathological conditions such as renal or hepatic diseases[1]. The following tables summarize the reported physiological concentrations of MNAM in human plasma, urine, and cerebrospinal fluid, as well as in animal models.

Table 1: Physiological Concentrations of this compound in Human Biological Fluids

Biological FluidConcentration RangeNotesReference(s)
Plasma/Serum1 - 117 ng/mLCan be influenced by age and pathophysiological conditions.[1][1][2][3][4][5][6]
4 - 120 ng/mLBasal levels reported in a study developing an LC-MS/MS assay.[2][4][5][2][4][5]
6.2 - 116.7 ng/mLMean concentration of 18 ng/mL in subjects with various pathologies.[6][6]
2.5 - 80.0 ng/mLLinear range of a validated LC-MS/MS method.[7][8][7][8]
Urine0.5 - 25 µg/mLLevels are dependent on factors like age and health status.[1][3][1][3]
2000 - 15,000 ng/mLBasal levels reported in a study using a HILIC-MS/MS assay.[2][4][5][2][4][5]
Cerebrospinal Fluid (CSF)At or below 0.1 µMBaseline levels in a study on early Alzheimer's disease.[9][9]
Increased to 3.1 µMFollowing high-dosage nicotinamide treatment.[9][9]

Table 2: this compound Concentrations in Animal Models

Animal ModelTissue/FluidConcentrationConditionReference(s)
apoE/LDLR(-/-) micePlasma0.17 ± 0.04 µmol/LWild-type control[10]
0.30 ± 0.13 µmol/L2-month-old apoE/LDLR(-/-)[10]
1.083 ± 0.33 µmol/L6-month-old apoE/LDLR(-/-) with advanced atherosclerosis[10]
RatBrain TissueNot specifiedIncreased 20-fold after administration of a prodrug.[11]
LiverNot specifiedIncreased 9-fold after administration of a prodrug.[11]
PlasmaNot specifiedIncreased 4-fold after administration of a prodrug.[11]

Experimental Protocols for this compound Quantification

Accurate quantification of MNAM is crucial for research and clinical applications. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.

Protocol 1: HPLC with Fluorescence Detection

This method is based on the derivatization of MNAM to a fluorescent compound.

1. Sample Preparation:

  • Plasma: Deproteinize with 20% trichloroacetic acid (TCA)[1].

  • Urine: Dilute 1:10 with 10⁻⁴ M HCl[1].

2. Derivatization:

  • Add an internal standard, such as N1-ethylnicotinamide (NEN)[1].

  • Induce a condensation reaction with acetophenone in NaOH at 0°C[1].

  • Follow with dehydration in formic acid and heat in a boiling water bath to form fluorescent 1,6-naphthyridine derivatives[1].

3. HPLC Analysis:

  • Column: Nucleosil 100-C18 reversed-phase column[1].

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (22%), triethylamine (0.5%), and 0.01 M sodium heptanesulfonate, adjusted to pH 3.2[1][3].

  • Flow Rate: 1 mL/min[1][3].

  • Detection: Spectrofluorimetry with excitation at 366 nm and emission at 418 nm[1][3].

Protocol 2: LC-MS/MS Method

This method offers high sensitivity and selectivity for the simultaneous determination of nicotinamide and MNAM.

1. Sample Preparation:

  • Serum/Plasma: Protein precipitation with acetonitrile[7][8].

2. LC-MS/MS Analysis:

  • Column: Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5μm)[7][8].

  • Mobile Phase: Gradient elution using acetonitrile and 5 mM ammonium formate aqueous solution (containing 0.1% formic acid)[7][8].

  • Detection: Triple-quadrupole tandem mass spectrometer in positive ion mode[7][8].

  • Monitoring: Multiple reaction monitoring (MRM) is used to monitor precursor to product ion transitions:

    • m/z 137.1→94.1 for N1-methylnicotinamide[7][8].

    • An appropriate internal standard, such as this compound, can be used with a transition of m/z 137.1→80.1[7][8].

Protocol 3: HILIC-MS/MS Method

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique suitable for polar analytes like MNAM.

1. Sample Preparation:

  • Details can vary, but often involve protein precipitation and dilution[2].

2. HILIC-MS/MS Analysis:

  • This method is particularly useful for quantifying MNAM in complex matrices like plasma and urine[2][4][5]. The specific column and mobile phase composition would be optimized for HILIC separation.

Signaling Pathways and Biological Roles

This compound is a product of the enzymatic reaction catalyzed by Nicotinamide N-Methyltransferase (NNMT), which plays a crucial role in regulating cellular metabolism.

Metabolic Pathway of Nicotinamide to this compound

The primary pathway for MNAM synthesis involves the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), a reaction catalyzed by NNMT. This process yields MNAM and S-adenosyl-L-homocysteine (SAH)[12][13][14].

SAM S-adenosylmethionine (SAM) NNMT Nicotinamide N-Methyltransferase (NNMT) SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT MNAM This compound (MNAM) NNMT->MNAM Methylation SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH

Metabolic conversion of Nicotinamide to this compound.
Role in NAD+ Metabolism and Cellular Signaling

The activity of NNMT and the production of MNAM have significant implications for cellular NAD+ levels. By consuming nicotinamide, NNMT can regulate the substrate availability for the NAD+ salvage pathway, which is a primary route for NAD+ biosynthesis[12][15].

cluster_nad_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT Methylation NAMPT NAMPT NAM->NAMPT Salvage Pathway MNAM This compound (MNAM) NNMT->MNAM NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD Sirtuins Sirtuins, PARPs, etc. NAD->Sirtuins Consumption Sirtuins->NAM Regeneration

The central role of NNMT in regulating NAD+ metabolism.

Elevated NNMT activity can lead to a depletion of the nicotinamide pool available for NAD+ synthesis, potentially impacting the function of NAD+-dependent enzymes like sirtuins and PARPs, which are critical regulators of cellular processes including DNA repair, inflammation, and metabolism[12][13][15].

Involvement in Disease Pathophysiology

Recent research has implicated altered MNAM levels and NNMT activity in a range of diseases:

  • Cancer: Increased NNMT expression has been observed in various cancers, where it may contribute to tumor progression by modulating cellular metabolism and epigenetic landscapes[15][16].

  • Metabolic Syndrome: NNMT is considered a potential therapeutic target for metabolic syndrome, as its activity is linked to obesity and insulin resistance[13][14][17].

  • Neurological Disorders: The metabolism of nicotinamide in the brain and its conversion to MNAM may influence neurotransmitter levels and have implications for neurodegenerative diseases[18][19][20].

  • Cardiovascular Disease: The progression of atherosclerosis has been associated with the upregulation of hepatic NNMT activity and increased plasma levels of MNAM[10].

Experimental Workflow for MNAM Analysis

The general workflow for the analysis of MNAM in biological samples is depicted below.

Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (e.g., Protein Precipitation, Derivatization) Sample->Preparation Analysis Analytical Separation (HPLC or LC-MS/MS) Preparation->Analysis Detection Detection (Fluorescence or Mass Spectrometry) Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification

A generalized workflow for the quantification of this compound.

Conclusion

This compound has transitioned from being viewed as a simple metabolic byproduct to a key player in complex cellular signaling networks. Understanding its physiological concentrations and the factors that influence them is critical for elucidating its role in health and disease. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of MNAM, which is essential for advancing research in this exciting area. As our knowledge of the NNMT-MNAM-NAD+ axis grows, it is likely to present novel therapeutic opportunities for a wide range of pathological conditions.

References

N'-Methylnicotinamide: A Technical Guide to its Therapeutic Potential in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Methylnicotinamide (MNAM), a primary metabolite of nicotinamide (Vitamin B3), has emerged from being considered an inactive substance to a molecule of significant interest for its therapeutic potential.[1] Preliminary studies have unveiled its promising roles in cardiovascular protection, metabolic regulation, and anti-inflammatory responses. This in-depth technical guide synthesizes the current preclinical evidence on MNAM's therapeutic efficacy, delves into its mechanisms of action, and provides detailed experimental protocols to facilitate further research and development in this area.

Therapeutic Potential in Endothelial Dysfunction and Atherosclerosis

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis. MNAM has demonstrated a significant capacity to protect against endothelial dysfunction and attenuate the development of atherosclerosis in preclinical models.

Quantitative Data Summary
Experimental ModelTreatment GroupKey FindingsReference
Apolipoprotein E-deficient (apoE-/-) mice on a high-fat, high-cholesterol dietLow-dose MNAM24% improvement in endothelium-dependent vasorelaxation to acetylcholine.[2]
High-dose MNAM36% improvement in endothelium-dependent vasorelaxation to acetylcholine.[2]
MNAM TreatmentSignificant increase in nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) levels.[2]
MNAM TreatmentSignificant decrease in asymmetric dimethylarginine (ADMA) concentrations.[2]
Hypertriglyceridemic rats (fructose-rich diet)MNAM (100 mg/kg, p.o.) for 4 weeksPrevention of impaired NO-dependent vasodilation.[1]
Reduction in plasma triglyceride concentration from 4.25 ± 0.27 to 2.22 ± 0.14 mmol/l (p < 0.001).[1]
Diabetic rats (streptozotocin-induced)MNAM (100 mg/kg, p.o.)Prevention of impaired NO-dependent vasodilation.[1]
Mechanism of Action: The ADMA-DDAH Axis

A key mechanism underlying MNAM's protective effects on the endothelium involves the modulation of the asymmetric dimethylarginine (ADMA)-dimethylarginine dimethylaminohydrolase (DDAH) axis. ADMA is an endogenous inhibitor of nitric oxide synthase (eNOS), and its accumulation leads to reduced nitric oxide (NO) bioavailability and endothelial dysfunction. MNAM has been shown to decrease ADMA levels by upregulating the expression and activity of DDAH2, the primary enzyme responsible for ADMA degradation in the endothelium.[2] This effect is, at least in part, attributed to MNAM's ability to directly modulate the methylation level of the DDAH2 gene promoter region.[2]

G MNAM This compound DDAH2_promoter DDAH2 Gene Promoter MNAM->DDAH2_promoter Reduces Hypermethylation DDAH2 DDAH2 Expression and Activity DDAH2_promoter->DDAH2 Increases ADMA Asymmetric Dimethylarginine (ADMA) DDAH2->ADMA Degrades eNOS Endothelial Nitric Oxide Synthase (eNOS) ADMA->eNOS Inhibits NO Nitric Oxide (NO) eNOS->NO Produces Endothelial_Function Improved Endothelial Function NO->Endothelial_Function Atherogenesis Attenuated Atherogenesis Endothelial_Function->Atherogenesis Leads to

MNAM's Modulation of the ADMA-DDAH2 Signaling Pathway.
Experimental Protocols

  • Strain: C57BL/6J background.

  • Diet: To induce atherosclerosis, mice are fed a high-fat, high-cholesterol diet (HCD) typically containing 21% fat and 0.15% cholesterol for a specified period (e.g., 12 weeks).

  • Treatment: MNAM is administered in drinking water at low and high doses.

  • Preparation: Isolate the thoracic aorta from the animal model. Cut the aorta into 2-3 mm rings.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Pre-contraction: Pre-contract the rings with an appropriate vasoconstrictor, such as phenylephrine (e.g., 1 µM), to achieve a stable contraction plateau.

  • Concentration-Response Curve: Add acetylcholine cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) to elicit endothelium-dependent relaxation.

  • Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

  • NO Measurement (Greiss Assay):

    • Homogenize aortic tissue in assay buffer.

    • Centrifuge the homogenate to remove debris.

    • Add Greiss reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm. The concentration of nitrite, a stable metabolite of NO, is proportional to the absorbance.

  • cGMP Measurement: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • DNA Extraction: Isolate genomic DNA from endothelial cells (e.g., HUVECs) or aortic tissue.

  • Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.

  • PCR Amplification: Amplify the promoter region of the DDAH2 gene using primers specific for the bisulfite-converted DNA.

  • Sequencing: Sequence the PCR products to determine the methylation status of individual CpG sites within the promoter.

Therapeutic Potential in Thrombosis

MNAM has demonstrated significant anti-thrombotic activity in vivo, suggesting its potential as a novel agent for the prevention and treatment of thrombotic disorders.

Quantitative Data Summary
Experimental ModelTreatment GroupKey FindingsReference
Normotensive rats (extracorporeal thrombus formation)MNAM (3-100 mg/kg)Dose-dependent and sustained thrombolytic response.[3]
MNAM (30 mg/kg)Significant increase in blood levels of 6-keto-PGF1α, a stable metabolite of prostacyclin.[3]
Renovascular hypertensive rats (intra-arterial thrombus formation)MNAM (3-30 mg/kg)Dose-dependent reduction in arterial thrombosis.[3]
Indomethacin (2.5 mg/kg) + MNAMAbrogation of the anti-thrombotic effect of MNAM.[3]
Rofecoxib (1 mg/kg) + MNAMAbrogation of the anti-thrombotic effect of MNAM.[3]
Mechanism of Action: The COX-2/Prostacyclin Pathway

The anti-thrombotic effects of MNAM are mediated by the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway.[3] MNAM stimulates the production of PGI2, a potent vasodilator and inhibitor of platelet aggregation. This effect is abolished by inhibitors of COX-2 (rofecoxib) and non-selective COX inhibitors (indomethacin), indicating that MNAM's action is dependent on COX-2 activity.[3] The increased production of PGI2 leads to a reduction in platelet aggregation and thrombus formation.

G MNAM This compound COX2 Cyclooxygenase-2 (COX-2) MNAM->COX2 Activates PGI2 Prostacyclin (PGI2) Production COX2->PGI2 Platelet_Aggregation Platelet Aggregation PGI2->Platelet_Aggregation Inhibits Anti_Thrombotic_Effect Anti-Thrombotic Effect PGI2->Anti_Thrombotic_Effect Leads to Thrombosis Thrombosis Platelet_Aggregation->Thrombosis Indomethacin Indomethacin Indomethacin->COX2 Inhibits Rofecoxib Rofecoxib Rofecoxib->COX2 Inhibits

MNAM's Anti-Thrombotic Action via the COX-2/PGI2 Pathway.
Experimental Protocols

  • Animal Preparation: Anesthetize normotensive Wistar rats.

  • Extracorporeal Circuit: Create an extracorporeal circulation loop by cannulating the carotid artery and jugular vein.

  • Thrombus Formation: Introduce a cotton thread into the circuit to induce thrombus formation.

  • Treatment: Administer MNAM intravenously at various doses.

  • Thrombus Measurement: After a set period, remove the cotton thread and weigh the formed thrombus. The thrombolytic effect is calculated as the percentage reduction in thrombus weight compared to a vehicle-treated control group.

  • Sample Collection: Collect blood samples from the animals at specified time points after MNAM administration.

  • Analysis: Use a validated method such as Gas Chromatography-Mass Spectrometry (GC-MS) or a commercially available ELISA kit to quantify the plasma levels of 6-keto-PGF1α.

Therapeutic Potential in Metabolic Disorders

Preliminary evidence suggests that MNAM may have beneficial effects in metabolic disorders, including hypertriglyceridemia and diabetes, by improving endothelial function and potentially influencing lipid metabolism.

Experimental Protocols
  • Diet: Feed rats a diet rich in fructose (e.g., 60% of total calories) for a period of several weeks to induce hypertriglyceridemia.

  • Parameters: Monitor plasma triglyceride and cholesterol levels.

  • Induction: Administer a single intraperitoneal injection of STZ (e.g., 65 mg/kg) to induce diabetes. STZ is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

  • Confirmation: Confirm the diabetic state by measuring blood glucose levels.

  • Treatment: Administer MNAM orally or via another appropriate route.

  • Assessment: Evaluate the effects of MNAM on blood glucose levels, insulin sensitivity, and diabetes-related complications such as endothelial dysfunction.

Experimental Workflows

Workflow for Studying Endothelial Dysfunction in ApoE-/- Mice

G start Start animal_model ApoE-/- Mice on High-Fat/Cholesterol Diet start->animal_model treatment Administer MNAM (e.g., in drinking water) animal_model->treatment vasorelaxation Assess Endothelium-Dependent Vasorelaxation (Acetylcholine) treatment->vasorelaxation biomarkers Measure Biomarkers: - NO (Greiss Assay) - cGMP (ELISA) - ADMA (HPLC) treatment->biomarkers molecular_analysis Analyze DDAH2 Promoter Methylation (Bisulfite Sequencing) treatment->molecular_analysis data_analysis Data Analysis and Interpretation vasorelaxation->data_analysis biomarkers->data_analysis molecular_analysis->data_analysis end End data_analysis->end

Experimental Workflow for Investigating MNAM's Effect on Endothelial Dysfunction.
Workflow for In Vivo Thrombolysis Studies in Rats

G start Start animal_prep Anesthetize Normotensive Rat start->animal_prep circuit Establish Extracorporeal Circulation animal_prep->circuit thrombus Induce Thrombus Formation (Cotton Thread) circuit->thrombus treatment Administer MNAM (i.v.) or Vehicle thrombus->treatment incubation Incubation Period treatment->incubation pgi2_analysis Measure Plasma 6-keto-PGF1α (GC-MS or ELISA) treatment->pgi2_analysis measurement Remove and Weigh Thrombus incubation->measurement data_analysis Calculate Thrombolytic Effect and Analyze PGI2 Levels measurement->data_analysis pgi2_analysis->data_analysis end End data_analysis->end

Experimental Workflow for Assessing the Thrombolytic Activity of MNAM.

Conclusion and Future Directions

The preliminary preclinical data strongly support the therapeutic potential of this compound in a range of cardiovascular and metabolic diseases. Its multifaceted mechanisms of action, particularly its ability to improve endothelial function through the ADMA-DDAH axis and its anti-thrombotic effects via the COX-2/prostacyclin pathway, make it a compelling candidate for further investigation.

Future research should focus on:

  • Elucidating the detailed molecular interactions of MNAM with its targets.

  • Conducting long-term efficacy and safety studies in various animal models.

  • Exploring the pharmacokinetic and pharmacodynamic properties of MNAM to optimize dosing and delivery.

  • Investigating its potential in other inflammatory and metabolic conditions.

This technical guide provides a solid foundation for researchers to build upon, with the aim of translating the promising preclinical findings of this compound into novel therapeutic strategies for human diseases.

References

Methodological & Application

Application Note: High-Throughput Analysis of N'-Methylnicotinamide in Human Plasma Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N'-Methylnicotinamide (MNA) in human plasma. This compound is a primary metabolite of nicotinamide, and its quantification is crucial for studies related to metabolic syndromes, cardiovascular diseases, and drug-drug interactions involving renal transporters.[1][2][3] The simple protein precipitation sample preparation and rapid chromatographic runtime of 7 minutes make this method ideal for high-throughput clinical research applications.

Introduction

This compound (MNA), also known as 1-Methylnicotinamide, is a key metabolite in the nicotinamide (Vitamin B3) metabolic pathway.[4] It is formed from nicotinamide by the enzyme Nicotinamide N-methyltransferase (NNMT).[3][4] MNA is not an inactive biomarker; it has demonstrated anti-inflammatory and anti-thrombotic properties.[5] Furthermore, MNA is an endogenous probe for renal transporters like organic cation transporters (OCT2), making its quantification valuable in drug development to assess potential drug-drug interactions.[1][2]

This method provides a detailed protocol for the extraction and quantification of MNA from human plasma using LC-MS/MS, offering high sensitivity, specificity, and reproducibility.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 200 µL of acetonitrile containing the internal standard (IS), this compound-d3.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

LC Conditions:

ParameterValue
Column SUPELCO Discovery® C18 (250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A 5 mM Ammonium Formate in Water with 0.1% Formic Acid[7][8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7][8]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.01090
6.01090
6.1955
7.0955
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7][8]
Scan Type Multiple Reaction Monitoring (MRM)[7][8]
Curtain Gas 30 psi
Collision Gas 9 psi
IonSpray Voltage 5500 V
Temperature 500 °C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
MRM Transitions See Table 2

Table 2: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
This compound137.194.1[7][8]4025
This compound-d3 (IS)140.197.14025

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of this compound in human plasma.

Method Performance

Table 3: Method Validation Summary

ParameterResult
Linearity Range 2.5 - 80.0 ng/mL[7][8]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (RSD%) < 6.9%[7][8]
Inter-day Precision (RSD%) < 6.9%[7][8]
Recovery > 88%[7][8]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[7][8]

The method exhibits a wide linear dynamic range with excellent correlation. The precision and accuracy are well within the acceptable limits for bioanalytical methods. The high recovery indicates minimal matrix effects.

Signaling Pathway and Experimental Workflow

cluster_0 This compound Metabolic Pathway Nicotinamide Nicotinamide (Vitamin B3) MNA This compound (MNA) Nicotinamide->MNA NNMT Metabolites Pyridone Metabolites (2-PYR, 4-PYR) MNA->Metabolites Aldehyde Oxidase

Caption: Metabolic pathway of this compound.

cluster_1 Experimental Workflow Plasma 1. Plasma Sample Collection Precipitation 2. Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation 3. Centrifugation Precipitation->Centrifugation Supernatant 4. Supernatant Transfer Centrifugation->Supernatant LCMS 5. LC-MS/MS Analysis Supernatant->LCMS Data 6. Data Processing & Quantification LCMS->Data

References

Application Note: Determination of N'-Methylnicotinamide in Human Urine using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N'-Methylnicotinamide (NMN) is a primary metabolite of niacin (Vitamin B3) and its urinary excretion is a key biomarker for assessing niacin status in humans.[1] Accurate and reliable quantification of urinary NMN is crucial for nutritional surveys and clinical studies investigating vitamin deficiencies. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of NMN in human urine. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a precise and reproducible analytical method.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other endogenous components in a urine matrix. The separation is achieved using a C18 analytical column and an isocratic mobile phase containing an ion-pairing agent to improve the retention and peak shape of the polar NMN molecule.[2] Detection and quantification are performed by monitoring the UV absorbance at a specific wavelength.[3]

Experimental Protocols

Materials and Reagents
  • This compound (NMN) chloride reference standard (≥98% purity)

  • N'-Ethylnicotinamide (NEN) internal standard (IS) (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Sodium 1-octanesulfonate (ion-pairing agent) (HPLC grade)

  • Orthophosphoric acid (85%) (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (Cation exchange)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm)

  • Mobile Phase: 10 mM KH₂PO₄ and 10 mM sodium 1-octanesulfonate in 8% acetonitrile, adjusted to pH 7.0 with orthophosphoric acid.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 254 nm[3]

  • Run Time: Approximately 15 minutes[3]

Preparation of Standard Solutions
  • Primary Stock Solution of NMN (1 mg/mL): Accurately weigh 10 mg of NMN chloride and dissolve it in 10 mL of deionized water.

  • Primary Stock Solution of NEN (IS) (1 mg/mL): Accurately weigh 10 mg of NEN and dissolve it in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with deionized water to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the primary IS stock solution with deionized water.

Sample Preparation

The sample preparation involves a solid-phase extraction (SPE) clean-up step to remove potential interferences from the urine matrix.

  • Thaw frozen urine samples at room temperature and vortex for 30 seconds.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to remove particulate matter.

  • Take 1 mL of the supernatant and add 50 µL of the internal standard working solution (10 µg/mL).

  • Condition a cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

  • Elute the NMN and IS from the cartridge with 2 mL of 5% ammonia in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The described HPLC-UV method was validated for linearity, precision, accuracy, and recovery. The validation parameters demonstrate the reliability and robustness of the method for the intended application.

Data Presentation

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
NMN0.5 - 50> 0.998

Table 2: Precision and Accuracy

AnalyteQC Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
NMN1.0 (LQC)< 5.0< 6.095.0 - 105.0
15.0 (MQC)< 4.0< 5.096.0 - 104.0
40.0 (HQC)< 3.0< 4.097.0 - 103.0

Table 3: Recovery

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)
NMN1.092.5
15.095.8
40.098.2

Visualizations

Experimental Workflow

experimental_workflow start Urine Sample Collection centrifuge Centrifugation (4000 rpm, 10 min) start->centrifuge spike_is Spike with Internal Standard (NEN) centrifuge->spike_is spe_cleanup Solid Phase Extraction (Cation Exchange) spike_is->spe_cleanup elution Elution spe_cleanup->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Workflow for the HPLC-UV analysis of NMN in urine.

Logical Relationship of Method Components

method_components sample Urine Matrix spe SPE (Cleanup) sample->spe interference removal analyte This compound (NMN) analyte->spe is Internal Standard (NEN) is->spe hplc HPLC System (Separation) spe->hplc purified extract detector UV Detector (Detection) hplc->detector separated analytes result Quantitative Result detector->result

Caption: Interrelationship of the analytical method components.

References

Sensitive Assay for N'-Methylnicotinamide in Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Methylnicotinamide (MNAM) is a primary metabolite of nicotinamide (a form of vitamin B3) produced by the enzyme nicotinamide N-methyltransferase (NNMT). Emerging evidence suggests that MNAM is not merely an inactive byproduct but possesses biological activities, including anti-inflammatory and anti-thrombotic effects. Dysregulation of NNMT and altered levels of MNAM have been associated with various pathological conditions such as metabolic syndrome, cancer, and cardiovascular diseases. Therefore, the development of a sensitive and reliable assay to quantify MNAM in tissues is crucial for advancing research and therapeutic development in these areas. This document provides detailed application notes and protocols for the sensitive determination of MNAM in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assay (ELISA).

Methods Overview

The quantification of MNAM in complex biological matrices like tissue homogenates requires highly sensitive and specific analytical methods. LC-MS/MS is the gold standard for its superior sensitivity and specificity, allowing for the detection of low analyte concentrations. HPLC coupled with UV or fluorescence detection offers a cost-effective alternative, though it may require derivatization to enhance sensitivity. ELISA provides a high-throughput option for rapid screening of a large number of samples.

Data Presentation

The following table summarizes the quantitative data from various reported methods for the determination of this compound.

MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSHuman Serum2.500 - 80.00 ng/mL-2.500 ng/mL>88%
LC-MS/MSHuman Plasma0.1 - 1000 ng/mL-0.1 ng/mL-
LC-MS/MSHuman Urine0.5 - 500 ng/mL-0.5 ng/mL-
HPLC-UVMouse, Rabbit, Human Liver-0.05 nmol/100µL injection0.15 nmol/100µL injection-
HPLC-FluorescenceHuman Plasmaup to 109 ng/mL-<10 ng/mL-
HPLC-FluorescenceHuman Urineup to 15.7 µg/mL-<1 µg/mL-
ELISAHuman Serum, Plasma, Tissue Homogenates0.156 - 10 ng/mL0.059 ng/mL--

Signaling Pathway

The metabolic pathway of nicotinamide to this compound is a key component of the NAD+ salvage pathway.

MNAM_Pathway cluster_0 Cellular Environment Nicotinamide Nicotinamide (NAM) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT Substrate SAM S-Adenosyl- methionine (SAM) SAM->NNMT Methyl Donor MNAM This compound (MNAM) NNMT->MNAM Product SAH S-Adenosyl- homocysteine (SAH) NNMT->SAH Co-product AOX Aldehyde Oxidase (AOX) MNAM->AOX Substrate Metabolites Oxidized Metabolites (e.g., 2py, 4py) AOX->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Caption: Metabolic pathway of Nicotinamide to this compound.

Experimental Workflow

A generalized experimental workflow for the quantification of MNAM in tissue samples is depicted below.

Experimental_Workflow cluster_workflow MNAM Quantification Workflow A 1. Tissue Sample Collection (Snap-freeze in liquid nitrogen) B 2. Tissue Homogenization (e.g., with PBS) A->B C 3. Protein Precipitation & Analyte Extraction (e.g., with acetonitrile or methanol) B->C D 4. Centrifugation (to pellet proteins and debris) C->D E 5. Supernatant Collection D->E F 6. Sample Analysis E->F G LC-MS/MS F->G H HPLC-UV/Fluorescence F->H I ELISA F->I J 7. Data Analysis and Quantification G->J H->J I->J

Caption: General experimental workflow for MNAM quantification in tissues.

Experimental Protocols

1. Tissue Sample Preparation

This protocol is a general guideline and may require optimization based on the specific tissue type.

  • Materials:

    • Phosphate-buffered saline (PBS), ice-cold

    • Liquid nitrogen

    • Tissue homogenizer

    • Microcentrifuge tubes

    • Acetonitrile or a mixture of acetonitrile:methanol:water (40:40:20) with 0.1 M formic acid

    • Internal standard (IS) solution (e.g., this compound-d3)

  • Procedure:

    • Excise tissue samples and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.

    • On the day of extraction, weigh the frozen tissue (~20-50 mg).

    • Add a 10-fold volume of ice-cold PBS and homogenize the tissue on ice.

    • To a 100 µL aliquot of the tissue homogenate, add 400 µL of cold acetonitrile (or the acetonitrile:methanol:water mixture) containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS or HPLC analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate MNAM from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • MNAM: m/z 137.1

Application Notes: N¹-Methylnicotinamide as a Biomarker for Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. The identification of reliable biomarkers is crucial for early diagnosis, prognosis, and the development of novel therapeutic interventions. N¹-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (Vitamin B3), has emerged as a significant biomarker in the context of CKD. MNA is produced through the enzymatic action of Nicotinamide N-methyltransferase (NNMT). Emerging evidence suggests a complex and multifaceted role for the NNMT/MNA axis in the pathophysiology of CKD, particularly in relation to renal fibrosis, inflammation, and endothelial dysfunction. These notes provide a comprehensive overview of MNA's role as a CKD biomarker, detailing the underlying signaling pathways and providing protocols for its quantification.

Pathophysiological Role of the NNMT/MNA Axis in CKD

The role of Nicotinamide N-methyltransferase (NNMT) and its product, N¹-Methylnicotinamide (MNA), in CKD is an area of active investigation, with evidence pointing towards both pathogenic and potentially protective functions.

Association with Disease Progression: Multiple studies have demonstrated a strong correlation between increased renal expression of NNMT and the progression of CKD.[1][2] Elevated NNMT levels are particularly associated with tubulointerstitial fibrosis, a key pathological feature of progressive kidney disease.[1] As CKD advances, there is a noted trend of decreasing serum levels of NAD+ precursors, such as nicotinamide (NAM) and nicotinamide mononucleotide (NMN), while downstream metabolites of MNA, like N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) and N-methyl-4-pyridone-3-carboxamide (N-Me-4PY), accumulate and are considered uremic toxins.[2][3] This dysregulation of NAD+ metabolism is a central feature of kidney disease.[2]

Signaling Pathways:

  • TGF-β1/Smad3 Pathway and Fibrosis: Transforming Growth Factor-β1 (TGF-β1) is a primary driver of renal fibrosis. Paradoxically, while elevated NNMT is linked to fibrosis, its metabolite MNA has been shown to exert an anti-fibrotic effect by selectively inhibiting the TGF-β1/Smad3 signaling pathway.[4] This suggests a complex feedback mechanism or a compensatory response. However, the predominant view from multiple studies is that overall NNMT upregulation is a key event in the fibrotic process.[1]

  • NNMT-p53 Axis: Recent research has implicated the NNMT-p53 axis in the activation of renal fibroblasts. Chronic kidney injury can lead to an accumulation of NNMT, which may then modulate p53 activity, promoting fibroblast activation and contributing to the progression of renal fibrosis.

  • Endothelial Function and Nitric Oxide Bioavailability: Endothelial dysfunction is a critical component of cardiovascular complications in CKD, often characterized by reduced nitric oxide (NO) bioavailability.[5] MNA has been shown to directly improve endothelium-dependent vasorelaxation by increasing NO bioavailability and normalizing the balance between NO and superoxide in endothelial cells.[6] This suggests that MNA itself may have vasoprotective properties, a finding that adds complexity to its role as a simple biomarker of harm.

Data Presentation: MNA and Related Metabolites in CKD

The following table summarizes the observed trends of MNA and associated metabolites in relation to CKD progression. While specific concentrations vary between studies and patient populations, the general trends are informative for biomarker research.

AnalyteMatrixTrend with CKD ProgressionBasal Level (General Population)Reference
NNMT Expression Renal TissueIncreases with advancing CKD stageLow in healthy tissue[1][2]
N¹-Methylnicotinamide (MNA) PlasmaTends to increase due to higher NNMT activity4 - 120 ng/mL[7][8]
N¹-Methylnicotinamide (MNA) UrineTends to increase due to higher NNMT activity2,000 - 15,000 ng/mL[7][8]
Nicotinamide (NAM) SerumDecreases with advancing CKD stage-[2]
Nicotinamide Mononucleotide (NMN) SerumDecreases with advancing CKD stage-[2]
N-Me-2PY & N-Me-4PY SerumAccumulate significantly with declining renal function-[2][3]

Signaling and Workflow Diagrams

CKD_Signaling_Pathway cluster_CKD Chronic Kidney Disease (CKD) Progression cluster_Metabolism NAD+ Metabolism CKD Chronic Kidney Disease Fibrosis Renal Fibrosis (Tubulointerstitial) CKD->Fibrosis EndoDys Endothelial Dysfunction CKD->EndoDys NAM Nicotinamide (NAM) NNMT NNMT (Upregulated in CKD) NAM->NNMT Metabolized by NNMT->Fibrosis Promotes MNA N¹-Methylnicotinamide (MNA) NNMT->MNA Produces TGF TGF-β1/Smad3 Pathway MNA->TGF Inhibits NO Nitric Oxide (NO) Bioavailability MNA->NO Increases TGF->Fibrosis Drives NO->EndoDys Ameliorates

Caption: Signaling pathways involving the NNMT/MNA axis in CKD.

MNA_Quantification_Workflow start Start: Human Plasma/Serum Sample prep Sample Preparation: 1. Add Internal Standard (e.g., ¹³C-MNA) 2. Protein Precipitation (e.g., Acetonitrile) start->prep centrifuge Centrifugation (to pellet protein) prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms chroma Chromatography: HILIC or Reversed-Phase Separation lcms->chroma ms Mass Spectrometry: Positive ESI, Multiple Reaction Monitoring (MRM) lcms->ms quant Data Analysis: Quantification based on Standard Curve lcms->quant

Caption: Experimental workflow for MNA quantification in plasma.

Experimental Protocols

Quantification of N¹-Methylnicotinamide in Human Plasma/Serum by LC-MS/MS

This protocol is a synthesized methodology based on published assays for the robust and sensitive quantification of MNA.[7][9][10]

1. Materials and Reagents

  • N¹-Methylnicotinamide (MNA) analytical standard

  • N¹-Methylnicotinamide stable isotope-labeled internal standard (IS), e.g., [D₃]-N¹-Methylnicotinamide

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Formate, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma/serum (control and study samples)

2. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions: Prepare 1 mg/mL stock solutions of MNA and the IS in methanol or water.

  • Working Standards: Serially dilute the MNA stock solution with a suitable solvent (e.g., 50:50 ACN:water) to create calibration standards. A typical range is 2.5 - 100 ng/mL.[10]

  • QC Samples: Prepare QC samples at low, medium, and high concentrations from a separate MNA stock solution.

  • IS Working Solution: Dilute the IS stock solution to a final concentration of approximately 50 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of sample (standard, QC, or unknown plasma) into the corresponding tube.

  • Add 150 µL of the IS working solution in acetonitrile to each tube. This combines the protein precipitation and IS addition steps.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (~180 µL) to a clean 96-well plate or autosampler vials for analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A UHPLC system capable of binary gradient elution.

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining the polar MNA. Alternatively, a C18 or Cyano (CN) column can be used.[7][9]

      • Example HILIC: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)

      • Example CN: Waters Spherisorb S5 CN (2.0 x 100 mm, 5 µm)[9]

    • Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A gradient starting with high organic content (e.g., 95% B) for HILIC, or low organic content for reversed-phase. The gradient should be optimized to ensure separation from other plasma components.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • MNA: Q1: m/z 137.1 → Q3: m/z 94.1[10]

      • IS ([D₃]-MNA): Q1: m/z 140.1 → Q3: m/z 97.1 (or other appropriate fragment)

    • Note: Instrument parameters such as collision energy and declustering potential must be optimized for the specific instrument being used.

5. Data Analysis and Quantification

  • Integrate the peak areas for both MNA and the IS for all standards, QCs, and samples.

  • Calculate the peak area ratio (MNA area / IS area).

  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of MNA in QC and unknown samples by interpolating their peak area ratios from the calibration curve. The results should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

Conclusion

N¹-Methylnicotinamide is a promising, albeit complex, biomarker for chronic kidney disease. Its levels, and those of its related metabolites, reflect the underlying dysregulation of NAD+ metabolism that accompanies CKD progression and fibrosis. The provided protocols for LC-MS/MS quantification offer a robust method for researchers to measure MNA in clinical and preclinical studies. Further investigation into the dual role of MNA—as both an indicator of pathogenic NNMT activity and a potential vasoprotective agent—is warranted to fully elucidate its utility in diagnosing, monitoring, and potentially treating chronic kidney disease.

References

Application Notes: N'-Methylnicotinamide (MNM) in the Study of Renal Transporter Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N'-Methylnicotinamide (MNM) is an endogenous organic cation derived from the metabolism of niacin (Vitamin B3). In renal physiology and pharmacology, MNM serves as a key probe substrate for investigating the function and activity of renal transporters, particularly those involved in the secretion of organic cations from the blood into the urine. Its well-characterized interactions with major transporters like the Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion (MATE) proteins make it an invaluable tool for studying renal drug transport, predicting drug-drug interactions (DDIs), and understanding the physiological handling of endogenous waste products. This document provides an overview of MNM's application, quantitative data on its transporter interactions, and detailed protocols for its use in research.

Renal Secretion Pathway of Organic Cations

The renal secretion of organic cations, including MNM, is a two-step process involving transporters on the basolateral and apical membranes of renal proximal tubule cells.

  • Basolateral Uptake: Organic cations are taken up from the blood into the proximal tubule cells against an electrochemical gradient. This step is primarily mediated by the polyspecific Organic Cation Transporter 2 (OCT2), encoded by the SLC22A2 gene.

  • Apical Efflux: Subsequently, the organic cations are extruded from the cells into the tubular lumen (urine). This efflux is driven by the Multidrug and Toxin Extrusion proteins, MATE1 (SLC47A1) and MATE2-K (SLC47A2), which function as proton/organic cation exchangers.

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Application Notes and Protocols: N'-Methylnicotinamide as an Endogenous Probe for OCT2 and MATE1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N'-Methylnicotinamide (NMN), an endogenous metabolite of nicotinamide (Vitamin B3), has emerged as a valuable probe for investigating the activity of key renal drug transporters, specifically the Organic Cation Transporter 2 (OCT2) and the Multidrug and Toxin Extrusion proteins 1 (MATE1) and MATE2-K.[1][2] OCT2, located on the basolateral membrane of renal proximal tubule cells, is responsible for the uptake of cationic drugs from the blood into the tubules. Subsequently, MATE1 and MATE2-K, located on the apical membrane, mediate the efflux of these cations into the urine.[1][3] Understanding the function of these transporters is critical in drug development to assess the potential for drug-drug interactions (DDIs) and predict the renal clearance of new chemical entities.[4][5] These notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing NMN as an endogenous probe for OCT2 and MATE1.

Rationale for Use

NMN is a suitable endogenous probe for OCT2 and MATE1/2-K for several reasons:

  • Endogenous Nature : As a naturally occurring molecule, its clearance reflects the baseline physiological function of these transporters without the need to administer an exogenous probe drug.[2]

  • Transporter Specificity : NMN is a substrate for both OCT2-mediated uptake and MATE1/2-K-mediated efflux.[1][6]

  • High Renal Clearance : The renal clearance of NMN is significantly higher than the glomerular filtration rate, indicating active tubular secretion.[4][7]

  • Minimal Plasma Protein Binding : NMN is not bound to plasma proteins, simplifying the interpretation of its pharmacokinetics.[2]

Quantitative Data: Transporter Kinetics and Inhibition

The following tables summarize key kinetic and inhibition parameters for NMN with respect to OCT and MATE transporters, as well as the inhibitory potential of various compounds on NMN transport.

Table 1: Michaelis-Menten Constants (Km) for NMN Transport

TransporterKm (µmol/L)SystemReference
hOCT2318 ± 29Stably expressing HEK293 cells[1]
hMATE1301 ± 18Stably expressing HEK293 cells[1]
hMATE2-K422 ± 63Stably expressing HEK293 cells[1]
Human Kidney Brush Border Membrane Vesicles360 ± 55Vesicular uptake[1]

Table 2: Inhibition Constants (Ki and IC50) of Various Drugs on NMN Transport

InhibitorTransporterKi (nmol/L)IC50 (µM)SystemReference
PyrimethaminehMATE183 ± 15-Stably expressing HEK293 cells[1]
PyrimethaminehMATE2-K56 ± 11-Stably expressing HEK293 cells[1]
TrimethoprimhOCT2-133.9Stably expressing HEK293 cells[6][8]
TrimethoprimhMATE1-29.1Stably expressing HEK293 cells[6][8]
TrimethoprimhMATE2-K-0.61Stably expressing HEK293 cells[6][8]
CimetidinehOCT2-24.5 ± 4.0Stably expressing HEK293 cells[9]
CimetidinehMATE1-0.23 ± 0.2Stably expressing HEK293 cells[9]

Table 3: Clinical Data on the Effect of Inhibitors on NMN Renal Clearance

InhibitorDoseEffect on NMN Renal ClearanceSubjectsReference
Pyrimethamine50 mg (oral)Significant decrease from 403 ± 61 to 119 ± 16 mL/minHealthy male subjects[1]
Trimethoprim200 mg (twice daily for 5 days)19.9% decrease (correlated with a 26.4% decrease in metformin renal clearance)Healthy volunteers[6][8]
FedratinibNot specified36% reductionHealthy participants[10]
CimetidineNot specifiedGeometric mean ratio of 75% (with cocktail vs. cocktail alone)Healthy volunteers[11][12]

Signaling and Transport Pathways

The following diagrams illustrate the key pathways involved in NMN synthesis, metabolism, and renal transport.

NMN_Renal_Transport cluster_blood Blood cluster_proximal_tubule Renal Proximal Tubule Cell cluster_urine Urine NMN_blood This compound (NMN) OCT2 OCT2 NMN_blood->OCT2 Uptake NMN_cell NMN OCT2->NMN_cell MATE1 MATE1 NMN_cell->MATE1 Efflux NMN_urine NMN MATE1->NMN_urine

Caption: Renal transport of this compound (NMN).

NMN_Hepatic_Disposition cluster_liver Hepatocyte cluster_circulation Systemic Circulation Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NMN_liver NMN NNMT->NMN_liver Synthesis AO AO NMN_liver->AO Metabolism OCT1 OCT1 NMN_liver->OCT1 Release Metabolites 2PYR & 4PYR AO->Metabolites NMN_blood NMN OCT1->NMN_blood

Caption: Hepatic synthesis and release of NMN.

Experimental Protocols

Protocol 1: In Vitro NMN Uptake Assay in HEK293 Cells

This protocol describes a method to assess the inhibitory potential of a test compound on OCT2- or MATE1-mediated NMN transport using human embryonic kidney (HEK293) cells stably expressing the respective transporter.

Materials:

  • HEK293 cells stably transfected with human OCT2 or MATE1

  • Wild-type (mock-transfected) HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • [³H]-N'-Methylnicotinamide

  • Test compound

  • Positive control inhibitor (e.g., cimetidine for both, pyrimethamine for MATE1)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (e.g., 24-well)

Procedure:

  • Cell Culture: Culture the transfected and wild-type HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into 24-well plates at an appropriate density to reach approximately 90% confluency on the day of the experiment.

  • Preparation for Uptake:

    • On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

    • Pre-incubate the cells with 200 µL of uptake buffer for 10-15 minutes at 37°C.

  • Inhibition Assay:

    • Prepare uptake solutions containing a fixed concentration of [³H]-NMN (e.g., a concentration close to the Km value) and varying concentrations of the test compound or positive control inhibitor.

    • Aspirate the pre-incubation buffer and add 200 µL of the uptake solution to each well.

    • Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to ensure initial uptake rates are measured.

  • Termination of Uptake:

    • Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the uptake data.

    • Calculate the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in transporter-expressing cells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In_Vitro_Workflow start Start cell_culture Culture HEK293 cells (Transfected & Wild-type) start->cell_culture seeding Seed cells in 24-well plates cell_culture->seeding preparation Wash and pre-incubate cells seeding->preparation incubation Incubate with [³H]-NMN +/- Inhibitor preparation->incubation termination Stop uptake with ice-cold PBS incubation->termination lysis Lyse cells termination->lysis quantification Scintillation counting & Protein assay lysis->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

Caption: In vitro NMN uptake assay workflow.

Protocol 2: In Vivo Assessment of OCT2/MATE1 Inhibition Using Endogenous NMN

This protocol outlines a clinical study design to evaluate the effect of a test drug on the renal clearance of endogenous NMN, providing an indication of its potential to inhibit OCT2 and/or MATE1 in vivo.

Study Design:

A randomized, crossover study design is recommended.

Subjects:

Healthy volunteers.

Procedure:

  • Baseline Period:

    • Collect plasma and urine samples over a defined period (e.g., 24 hours) to determine the baseline pharmacokinetics and renal clearance of NMN.

  • Treatment Period:

    • Administer the test drug at the desired dose and regimen.

    • Collect plasma and urine samples at multiple time points during and after drug administration.

  • Washout Period:

    • A sufficient washout period should be implemented between the baseline and treatment phases in a crossover design.

  • Sample Analysis:

    • Quantify the concentration of NMN in plasma and urine samples using a validated analytical method, such as LC-MS/MS.[13]

    • Measure creatinine concentrations to estimate the glomerular filtration rate (GFR).

  • Pharmacokinetic and Data Analysis:

    • Calculate the renal clearance (CLR) of NMN using the following formula: CLR = (Amount of NMN excreted in urine) / (Area under the plasma concentration-time curve)

    • Compare the CLR of NMN during the treatment period to the baseline period. A significant decrease in NMN CLR suggests inhibition of OCT2 and/or MATE1.

    • The ratio of NMN clearance to GFR can be calculated to assess the net active secretion.

In_Vivo_Workflow start Start: Healthy Volunteers baseline Baseline Period: Collect plasma & urine samples start->baseline treatment Treatment Period: Administer test drug Collect plasma & urine samples baseline->treatment analysis Quantify NMN & Creatinine (LC-MS/MS) baseline->analysis washout Washout Period treatment->washout Crossover Design treatment->analysis washout->baseline pk_analysis Calculate Renal Clearance (CLR) Compare Baseline vs. Treatment analysis->pk_analysis end End: Assess DDI Potential pk_analysis->end

Caption: In vivo clinical study workflow.

Considerations and Limitations

  • OCT1 Involvement : Recent studies have shown that NMN is also a substrate for the hepatic transporter OCT1, which is involved in its release from the liver into the systemic circulation.[3][4][7] Inhibition of OCT1 by a test compound could lead to a decrease in plasma NMN concentrations, potentially confounding the interpretation of renal clearance data.[4][14]

  • MATE Specificity : While a reduction in NMN renal clearance is indicative of OCT2 and/or MATE inhibition, distinguishing between the two can be challenging based on NMN data alone.

  • Circadian Rhythm : Plasma concentrations of NMN may exhibit circadian variability, which should be considered in the design and interpretation of clinical studies.[7]

  • Validation Status : NMN is considered a "Tier 2" biomarker for OCT2/MATEs, meaning it is not yet fully validated but is recommended for data collection in clinical studies to assess DDI risk.[12]

Conclusion

This compound is a valuable and convenient endogenous probe for investigating the function of the renal transporters OCT2 and MATE1. Its use in both in vitro and in vivo settings can provide crucial information for assessing the drug-drug interaction potential of new chemical entities. However, researchers should be aware of the potential confounding role of OCT1 and other factors when interpreting the data. The protocols and data presented here provide a solid foundation for the application of NMN in drug development and research.

References

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled N'-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (Vitamin B3), has emerged as a molecule of significant interest in biomedical research. Initially considered an inactive byproduct of NAD+ metabolism, recent studies have unveiled its roles in various physiological processes, including anti-thrombotic and neuroprotective activities. Stable isotope-labeled MNA is an invaluable tool for elucidating its metabolic fate, mechanism of action, and pharmacokinetic profile in vitro and in vivo. These application notes provide detailed protocols for the chemical synthesis of stable isotope-labeled MNA, enabling researchers to conduct precise tracer studies in metabolic research and drug development.

The synthesis protocols described herein are based on the N-alkylation of a nicotinamide precursor with an isotopically labeled methylating agent. This method allows for the incorporation of labels such as Carbon-13 (¹³C), Deuterium (²H or D), and Nitrogen-15 (¹⁵N), depending on the desired tracer and the available labeled starting materials.

Signaling Pathways Involving this compound

MNA exerts its biological effects through distinct signaling pathways. Understanding these pathways is crucial for designing experiments that utilize stable isotope-labeled MNA to probe its mechanism of action.

MNA_Anti_Thrombotic_Pathway MNA This compound (MNA) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Activates PGI2_Synthase Prostacyclin Synthase COX2->PGI2_Synthase Provides Substrate (PGH₂) PGI2 Prostacyclin (PGI₂) PGI2_Synthase->PGI2 Synthesizes Platelet_Activation Platelet Activation PGI2->Platelet_Activation Inhibits Thrombosis Thrombosis Platelet_Activation->Thrombosis

MNA Anti-Thrombotic Signaling Pathway

The anti-thrombotic effects of MNA are mediated through the upregulation of the cyclooxygenase-2 (COX-2) pathway, leading to increased production of prostacyclin (PGI₂), a potent inhibitor of platelet aggregation.[1][2][3][4]

MNA_Neuroprotective_Pathway cluster_excitotoxicity Excitotoxicity Glutamate Glutamate/ NMDA Ca_Influx Ca²⁺ Influx Glutamate->Ca_Influx Oxidative_Stress Oxidative Stress (ROS Production) Ca_Influx->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage MNA This compound (MNA) MNA->Ca_Influx Reduces MNA->Oxidative_Stress Reduces

MNA Neuroprotective Pathway in Excitotoxicity

MNA has demonstrated neuroprotective properties in models of excitotoxicity by mitigating key pathological events such as excessive calcium influx and oxidative stress.[1][5][6][7]

Experimental Protocols

The following protocols provide a general framework for the synthesis of stable isotope-labeled this compound. Researchers should adapt these protocols based on the specific isotope label and available starting materials.

Protocol 1: Synthesis of [¹³C-methyl]-N'-Methylnicotinamide or [D₃-methyl]-N'-Methylnicotinamide

This protocol describes the synthesis of MNA with a labeled methyl group using either [¹³C]-methyl iodide or [D₃]-methyl iodide.

Materials:

  • Nicotinamide

  • [¹³C]-Methyl iodide or [D₃]-Methyl iodide

  • Anhydrous Methanol

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve nicotinamide (1.0 eq) in anhydrous methanol.

  • Addition of Labeled Methyl Iodide: To the stirred solution, add [¹³C]-methyl iodide (1.1 eq) or [D₃]-methyl iodide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Precipitate the product by adding diethyl ether. Filter the resulting solid and wash with cold diethyl ether. The product can be further purified by recrystallization from methanol/ether.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of [¹⁵N-pyridyl]-N'-Methylnicotinamide

This protocol outlines the synthesis of MNA with a ¹⁵N label in the pyridine ring, starting from ¹⁵N-labeled nicotinamide.

Materials:

  • [¹⁵N]-Nicotinamide (can be synthesized via an improved Zincke reaction with reported yields of ~55% and isotopic purity of ~98%)

  • Methyl iodide

  • Anhydrous Methanol

  • Diethyl ether

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve [¹⁵N]-nicotinamide (1.0 eq) in anhydrous methanol.

  • Addition of Methyl Iodide: Add methyl iodide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Purification: Concentrate the reaction mixture under reduced pressure. Precipitate the product with diethyl ether, filter, and wash with cold diethyl ether. Recrystallize from methanol/ether if necessary.

  • Characterization: Verify the structure and isotopic labeling of the product by ¹H NMR, ¹³C NMR, ¹⁵N NMR, and HRMS.

Experimental Workflow for Synthesis and Analysis

The general workflow for producing and analyzing stable isotope-labeled MNA is depicted below.

Synthesis_Workflow Start Start: Labeled/Unlabeled Precursor Synthesis Chemical Synthesis (N-Alkylation) Start->Synthesis Purification Purification (Precipitation/ Recrystallization) Synthesis->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Final_Product Final Product: Labeled MNA Characterization->Final_Product

General synthesis and analysis workflow.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of stable isotope-labeled this compound based on literature and typical reaction efficiencies.

IsotopologueStarting MaterialLabeling ReagentExpected Yield (%)Isotopic Purity (%)Analytical Method
[¹³C-methyl]-MNANicotinamide[¹³C]-Methyl iodide70-85>98¹³C NMR, HRMS
[D₃-methyl]-MNANicotinamide[D₃]-Methyl iodide70-85>98¹H NMR, HRMS
[¹⁵N-pyridyl]-MNA[¹⁵N]-NicotinamideMethyl iodide70-85>98¹⁵N NMR, HRMS

Note: Expected yields are estimates for the methylation step and may vary based on reaction scale and purification efficiency. The isotopic purity of the final product is largely dependent on the isotopic enrichment of the starting labeled material.

References

Application Notes and Protocols for In Vivo Imaging of N'-Methylnicotinamide (MNAM) Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Methylnicotinamide (MNAM) is a primary metabolite of nicotinamide (a form of vitamin B3) produced by the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] Once considered an inactive metabolite, recent research has unveiled its significant role as a signaling molecule in various physiological and pathological processes.[2] Elevated levels of NNMT and MNAM have been associated with cancer, obesity, type 2 diabetes, and cardiovascular diseases.[3][4] Consequently, the ability to visualize and quantify the distribution of MNAM in vivo is of great interest for understanding disease mechanisms and for the development of novel therapeutics targeting the NNMT/MNAM pathway.

These application notes provide a comprehensive overview of potential strategies and detailed protocols for the in vivo imaging of MNAM distribution in animal models. As direct imaging agents for MNAM are not yet established, this document outlines both a hypothetical direct imaging approach using a radiolabeled MNAM analog and a more feasible indirect approach targeting the NNMT enzyme.

Imaging Strategies for MNAM Distribution

Currently, there are no commercially available or widely published tracers for the direct in vivo imaging of MNAM. However, two primary strategies can be envisioned:

  • Direct Imaging with Radiolabeled MNAM Analogs (Hypothetical): This approach would involve the synthesis of MNAM labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), for Positron Emission Tomography (PET) imaging. PET offers high sensitivity and quantitative accuracy, allowing for the dynamic tracking of the tracer's biodistribution.

  • Indirect Imaging via NNMT: Since NNMT is the sole enzyme responsible for MNAM production, imaging NNMT expression or activity can serve as a surrogate marker for MNAM synthesis. This can be achieved using radiolabeled or fluorescently tagged inhibitors or substrates of NNMT. Given the significant interest in NNMT as a therapeutic target, the development of such imaging agents is a promising area of research.

Quantitative Data on MNAM and NNMT Distribution

The following tables summarize quantitative data on MNAM concentration and NNMT activity in various tissues from animal models, as determined by non-imaging methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzyme activity assays. This data provides a baseline for what can be expected in terms of relative distribution.

Table 1: Plasma Concentrations of this compound (MNAM) in Rodent Models

Animal ModelConditionMNAM Concentration (µmol/L)Reference
apoE/LDLR(-/-) Mice (2 months)Atherosclerosis Model0.30 ± 0.13[5]
Wild-Type Mice (2 months)Control0.17 ± 0.04[5]
apoE/LDLR(-/-) Mice (6 months)Advanced Atherosclerosis1.083 ± 0.33[5]
RatHigh-Fructose DietIncreased vs. Control[6]
RatExogenous MNA (100 mg/kg)Increased vs. Control[6]

Table 2: Nicotinamide N-Methyltransferase (NNMT) Activity in Rodent Tissues

Animal ModelTissueConditionNNMT Activity (pmol/min/mg)Reference
apoE/LDLR(-/-) Mice (2 months)LiverAtherosclerosis Model1.03 ± 0.14[5]
Wild-Type Mice (2 months)LiverControl0.64 ± 0.23[5]
apoE/LDLR(-/-) Mice (6 months)LiverAdvanced Atherosclerosis2.29 ± 0.34[5]
Adult RatLiverNormalHighest Activity[7]
Adult RatAdrenal, Pancreas, Kidney, BrainNormal<15% of Liver Activity[7]

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathway for MNAM synthesis and a signaling pathway influenced by NNMT activity.

NNMT_Metabolic_Pathway NNMT Metabolic Pathway Nicotinamide Nicotinamide NNMT Nicotinamide N-methyltransferase Nicotinamide->NNMT SAM S-adenosyl methionine SAM->NNMT MNAM This compound NNMT->MNAM SAH S-adenosyl homocysteine NNMT->SAH NNMT_Signaling_Pathway NNMT Signaling and Epigenetic Influence cluster_NNMT High NNMT Expression NNMT NNMT SAH S-adenosyl homocysteine NNMT->SAH Consumes SAM NAD Reduced NAD+ Levels NNMT->NAD Consumes Nicotinamide (NAD+ precursor) SAM S-adenosyl methionine (Methyl Donor Pool) HistoneMethylation Histone Hypomethylation SAM->HistoneMethylation Depletion leads to GeneExpression Altered Gene Expression (e.g., pro-tumorigenic genes) HistoneMethylation->GeneExpression Sirtuin Altered Sirtuin Activity NAD->Sirtuin PET_Workflow PET Imaging Experimental Workflow AnimalPrep 1. Animal Preparation (Fasting, Anesthesia) Catheter 2. Tail Vein Catheterization AnimalPrep->Catheter Injection 3. IV Injection of [11C]MNAM Tracer Catheter->Injection Imaging 4. Dynamic PET/CT Scan (60 min) Injection->Imaging Analysis 5. Image Reconstruction & ROI Analysis Imaging->Analysis Quant 6. Quantification (%ID/g, TACs) Analysis->Quant Fluorescence_Workflow Fluorescence Imaging Experimental Workflow AnimalPrep 1. Animal Preparation (Shaving, Anesthesia) Injection 2. Injection of NNMT-targeted NIR Probe AnimalPrep->Injection Uptake 3. Probe Uptake Period (e.g., 1-24h) Injection->Uptake InVivoImaging 4. In Vivo Imaging (IVIS Spectrum) Uptake->InVivoImaging Euthanasia 5. Euthanasia & Organ Harvest InVivoImaging->Euthanasia ExVivoImaging 6. Ex Vivo Organ Imaging & Quantification Euthanasia->ExVivoImaging

References

Troubleshooting & Optimization

Technical Support Center: N'-Methylnicotinamide (MNM) Sample Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N'-Methylnicotinamide (MNM) sample collection and storage. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the integrity of their MNM samples for accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNM) and why is its accurate measurement important?

A1: this compound (MNM) is a primary metabolite of nicotinamide (a form of vitamin B3). Its measurement in biological samples is crucial for studies related to metabolic disorders, cardiovascular diseases, and as a potential biomarker for the activity of renal transporters. Accurate quantification is essential for reliable data in clinical and preclinical research.

Q2: Which biological matrices are suitable for MNM analysis?

A2: MNM can be reliably measured in a variety of biological matrices, including serum, plasma (EDTA or citrate), and urine. The choice of matrix may depend on the specific research question and the analytical method employed.

Q3: What are the general recommendations for storing biological samples for MNM analysis?

A3: For long-term storage, it is recommended to keep samples frozen at -80°C. If an ELISA assay cannot be performed promptly after collection, samples can be stored at -20°C, though -80°C is preferable for extended periods.[1] It is crucial to avoid repeated freeze-thaw cycles to maintain sample integrity.[1]

Q4: Is MNM sensitive to light?

A4: Based on available stability data, MNM in plasma and urine samples has been shown to be stable without the need for light protection during handling and storage.

Q5: What type of collection tubes should I use for blood samples?

A5: For plasma collection, tubes containing anticoagulants such as EDTA or citrate are recommended.[1] For serum, whole blood should be allowed to clot at room temperature before centrifugation.[1] The choice of anticoagulant should be consistent across a study to avoid potential matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable MNM levels Sample degradation due to improper storage.Ensure samples are immediately processed and frozen after collection. For long-term storage, use a -80°C freezer. Avoid leaving samples at room temperature for extended periods.
Insufficient sample volume.A minimum of 60 µL of serum, plasma, or urine is typically required, with 200 µL being optimal to allow for reanalysis if needed.[2]
Issues with the analytical method.Verify the sensitivity and calibration of your analytical assay. Consider using a validated LC-MS/MS method for high sensitivity and specificity.
High variability in MNM concentrations between samples Inconsistent sample handling procedures.Standardize the entire sample collection and processing workflow, from the time of collection to the method of storage.
Different anticoagulants used.Use the same type of anticoagulant for all plasma samples within a single study to minimize variability.
Presence of precipitates in the sample.If precipitates are observed in thawed samples, centrifuge the sample again before analysis to collect the clear supernatant.[1]
Sample integrity concerns after shipping Temperature fluctuations during transit.Ship samples frozen on dry ice to maintain their integrity.[2]
Repeated freeze-thaw cycles.Aliquot samples into smaller volumes before initial freezing to avoid the need for multiple freeze-thaw cycles of the entire sample.

Data on Sample Stability

While specific quantitative data on the percentage of MNM degradation over time is not extensively detailed in the public literature, bioanalytical validation studies consistently report that MNM is a stable analyte under typical laboratory conditions. The following table summarizes the available stability information.

Condition Matrix Duration Temperature Stability Outcome Source
Freeze-Thaw Cycles Plasma, Urine7 cycles-70°C to Room TemperatureStable[3]
Long-Term Storage Plasma, Urine30 days-70°CStable[3]
Bench-Top Stability Plasma, Urine5 hoursAmbient TemperatureStable[3]
General Storage Serum, Plasma, UrineNot specified-20°CStable, but -80°C recommended for long-term[1]

Note: The term "Stable" in this context indicates that the analyte concentration remained within the acceptable limits defined by the respective bioanalytical method validation guidelines at the time of the study.

Experimental Protocols

Protocol 1: Human Blood Sample Collection and Processing for MNM Analysis
  • Sample Collection:

    • For Plasma: Collect whole blood into tubes containing either EDTA or citrate as an anticoagulant.[1]

    • For Serum: Collect whole blood into tubes without an anticoagulant.

  • Initial Handling:

    • Plasma: Gently invert the collection tube 8-10 times to ensure proper mixing with the anticoagulant.

    • Serum: Allow the blood to clot by leaving it undisturbed at room temperature for 10-20 minutes.[1]

  • Centrifugation:

    • Centrifuge the tubes at 2,000-3,000 rpm for 20 minutes at 4°C.[1]

  • Aliquoting and Storage:

    • Carefully collect the supernatant (plasma or serum) and transfer it to cryovials.

    • It is recommended to create multiple smaller aliquots to avoid freeze-thaw cycles.

    • Immediately store the aliquots at -80°C for long-term storage.[1]

Protocol 2: Human Urine Sample Collection and Processing for MNM Analysis
  • Sample Collection:

    • Collect urine into sterile, aseptic tubes. For 24-hour urine collection, provide the subject with appropriate containers and instructions.

  • Centrifugation:

    • Centrifuge the urine sample at 2,000-3,000 rpm for 20 minutes to remove any particulate matter.[1]

  • Aliquoting and Storage:

    • Carefully collect the clear supernatant.

    • Divide the supernatant into smaller aliquots in cryovials.

    • Store the aliquots at -80°C until analysis.

Visualizing the MNM Metabolic Pathway

The following diagram illustrates the metabolic pathway from nicotinamide to this compound and its subsequent metabolites.

MNM_Metabolic_Pathway Nicotinamide Nicotinamide (NAM) MNM This compound (MNM) Nicotinamide->MNM NNMT Metabolite1 N1-methyl-2-pyridone-5-carboxamide (2-PY) MNM->Metabolite1 Aldehyde Oxidase Metabolite2 N1-methyl-4-pyridone-5-carboxamide (4-PY) MNM->Metabolite2 Aldehyde Oxidase Excretion Urinary Excretion Metabolite1->Excretion Metabolite2->Excretion SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl Donation

References

Technical Support Center: Optimizing N'-Methylnicotinamide (MNM) Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N'-Methylnicotinamide (MNM). This resource provides essential guidance on maintaining the stability of MNM in biological samples to ensure accurate and reproducible experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample collection, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNM) and why is its stability in biological samples important?

Q2: What are the primary factors that can affect the stability of MNM in biological samples?

A2: The main factors that can influence MNM stability include storage temperature, duration of storage, and the number of freeze-thaw cycles. While MNM is generally considered a stable molecule, prolonged exposure to suboptimal conditions can lead to its degradation.

Q3: What are the recommended storage conditions for plasma and urine samples intended for MNM analysis?

A3: For long-term storage, it is recommended to keep plasma and urine samples at -80°C. While storage at -20°C is also an option, -80°C is preferable to minimize any potential for degradation over extended periods. For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable. It is advisable to minimize the time samples spend at room temperature before processing and freezing.

Q4: How many times can I freeze and thaw my samples without affecting MNM concentrations?

A4: Studies have shown that MNM in both plasma and urine is stable for at least seven freeze-thaw cycles.[1][2] This provides a good degree of flexibility during experimental workflows. However, it is always best practice to minimize the number of freeze-thaw cycles by aliquoting samples into smaller volumes for individual experiments.

Q5: Is MNM sensitive to light?

A5: Based on available research, MNM in plasma and urine samples has been found to be stable without the need for light protection.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of MNM in biological samples, particularly when using chromatographic methods like HPLC and LC-MS/MS.

Problem Potential Cause Recommended Solution
Low MNM Recovery Inefficient extraction from the sample matrix.Optimize the protein precipitation or liquid-liquid extraction protocol. Ensure complete precipitation of proteins and efficient transfer of the supernatant or organic layer.
Degradation of MNM during sample processing.Keep samples on ice during processing and minimize the time between thawing and analysis.
Poor Peak Shape (Tailing or Fronting) in Chromatography Secondary interactions with the analytical column.Ensure the mobile phase pH is appropriate for MNM, which is a cationic molecule. The use of an ion-pairing agent or a column with reduced silanol activity can improve peak shape.
Column overload.Dilute the sample or reduce the injection volume.
Contamination of the guard or analytical column.Flush the column with a strong solvent or replace the guard column.
Retention Time Shifts Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing. Use an HPLC system with a reliable pump and degasser.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Replace the analytical column if performance does not improve with flushing.
High Signal Variability (Poor Precision) Inconsistent sample preparation.Ensure precise and consistent pipetting and extraction procedures for all samples. Use of an internal standard is highly recommended to correct for variability.
Matrix effects in LC-MS/MS analysis.Optimize the sample cleanup procedure to remove interfering matrix components. A dilute-and-shoot approach or the use of a more selective extraction method like solid-phase extraction (SPE) can be beneficial. Isotope-labeled internal standards are particularly effective at compensating for matrix effects.
No Detectable MNM Peak MNM concentration is below the limit of detection (LOD) of the assay.Use a more sensitive analytical method, such as LC-MS/MS, or a fluorescence-based HPLC method after derivatization.
Improper sample handling leading to complete degradation.Review sample collection, processing, and storage procedures to ensure they align with recommended best practices.

Data on MNM Stability

While specific quantitative data on the long-term stability of MNM at various temperatures is limited in publicly available literature, the general consensus is that MNM is a robust analyte. The following table summarizes the available information on sample handling and stability.

Condition Matrix Stability Finding Citation
Freeze-Thaw CyclesPlasma, UrineStable for up to 7 cycles[1][2]
Light ExposurePlasma, UrineStable without light protection[1][2]

Experimental Protocols

Below are detailed methodologies for commonly used techniques in MNM quantification.

Protocol 1: Quantification of MNM in Human Plasma and Urine by LC-MS/MS

This method is adapted from a validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) assay.

1. Sample Preparation:

  • Plasma: Thaw plasma samples on ice. To 50 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled MNM). Vortex for 30 seconds to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for analysis.

  • Urine: Thaw urine samples on ice. Dilute the urine 1:100 with a solution of 90:10 (v/v) water:acetonitrile containing the internal standard. Vortex to mix.

2. LC-MS/MS Conditions:

  • LC Column: A HILIC column (e.g., Acquity UPLC BEH HILIC) is suitable.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A gradient from high organic to increasing aqueous mobile phase is typically used for HILIC separations.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the appropriate precursor-to-product ion transitions for MNM and the internal standard.

Protocol 2: Quantification of MNM in Human Plasma by HPLC with Fluorescence Detection

This method involves a derivatization step to enhance the sensitivity of detection.[3][4][5]

1. Sample Preparation and Derivatization:

  • Deproteinization: To 200 µL of plasma, add 50 µL of 20% trichloroacetic acid (TCA). Vortex and then centrifuge to pellet the precipitated proteins.

  • Derivatization: Transfer the supernatant to a new tube. Add an internal standard (e.g., N1-ethylnicotinamide). Add acetophenone and a strong base (e.g., NaOH) and incubate on ice. Add formic acid and heat the mixture in a boiling water bath to form fluorescent derivatives.

2. HPLC Conditions:

  • LC Column: A C18 reverse-phase column (e.g., Nucleosil 100-C18).

  • Mobile Phase: A mixture of acetonitrile, triethylamine, and an ion-pairing agent like sodium heptanesulfonate, adjusted to an acidic pH (e.g., pH 3.2).

  • Flow Rate: 1 mL/min.

  • Detection: Use a fluorescence detector with excitation and emission wavelengths set to approximately 366 nm and 418 nm, respectively.

Visualizations

MNM Metabolic Pathway

The following diagram illustrates the synthesis of this compound from nicotinamide.

MNM_Pathway Nicotinamide Nicotinamide (Vitamin B3) NNMT Nicotinamide N-Methyltransferase (NNMT) Nicotinamide->NNMT SAM S-Adenosyl Methionine (SAM) SAM->NNMT MNM This compound (MNM) NNMT->MNM SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH

This compound (MNM) is synthesized from nicotinamide via the enzyme NNMT.
General Experimental Workflow for MNM Quantification

This diagram outlines the key steps in a typical workflow for measuring MNM in biological samples.

MNM_Workflow cluster_collection Sample Collection & Handling cluster_analysis Sample Analysis Collect Collect Blood/Urine Process Process to Plasma/Serum or Aliquot Urine Collect->Process Store Store at -80°C Process->Store Thaw Thaw Sample on Ice Store->Thaw Extract Extract MNM (e.g., Protein Precipitation) Thaw->Extract Analyze Analyze by HPLC or LC-MS/MS Extract->Analyze Quantify Quantify MNM Concentration Analyze->Quantify

A generalized workflow for the quantification of MNM in biological samples.
Troubleshooting Logic for Peak Tailing

This diagram provides a logical approach to troubleshooting peak tailing issues in your chromatography.

Troubleshooting_PeakTailing Start Peak Tailing Observed CheckOverload Reduce Sample Concentration/ Injection Volume Start->CheckOverload Improved1 Problem Solved? (Peak Shape Improved) CheckOverload->Improved1 CheckMobilePhase Optimize Mobile Phase pH/ Use Ion-Pairing Agent Improved1->CheckMobilePhase No Conclusion1 Issue was Column Overload Improved1->Conclusion1 Yes Improved2 Problem Solved? CheckMobilePhase->Improved2 CheckColumn Flush or Replace Guard/Analytical Column Improved2->CheckColumn No Conclusion2 Issue was Mobile Phase/ Analyte Interaction Improved2->Conclusion2 Yes Improved3 Problem Solved? CheckColumn->Improved3 Conclusion3 Issue was Column Contamination/ Degradation Improved3->Conclusion3 Yes FurtherInvestigation Consult Instrument Manual/ Contact Support Improved3->FurtherInvestigation No

References

Technical Support Center: Overcoming Matrix Effects in N'-Methylnicotinamide (MNM) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantitative analysis of N'-Methylnicotinamide (MNM) by mass spectrometry.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound (MNM) due to matrix effects, offering potential causes and actionable solutions.

Q1: I am observing poor accuracy and precision in my MNM quantification. Could this be due to matrix effects?

A1: Yes, poor accuracy and reproducibility are common indicators of unaddressed matrix effects.[1] Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, can lead to either ion suppression or enhancement of the MNM signal, resulting in unreliable quantification.[1][2][3][4] Components in biological matrices like plasma or urine, such as phospholipids, salts, and proteins, are known to cause these effects.[2][3]

Q2: My MNM signal intensity is significantly lower in plasma samples compared to the standard solution. What is causing this?

A2: This phenomenon is likely due to ion suppression, a type of matrix effect where co-eluting endogenous components from the plasma interfere with the ionization of MNM in the mass spectrometer's ion source.[3] This competition for ionization can lead to a decreased signal for the analyte of interest.[3] Phospholipids are a major contributor to matrix-induced ionization suppression in plasma samples.

Q3: How can I confirm that the issues I'm seeing are indeed caused by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard MNM solution into the LC eluent after the analytical column, while injecting a blank matrix extract.[2] Any fluctuation (dip or peak) in the baseline signal at the retention time of MNM indicates the presence of ion suppression or enhancement.[2]

  • Post-Extraction Spike: This is a quantitative approach to evaluate matrix effects.[2] It involves comparing the signal response of MNM spiked into a blank matrix extract (post-extraction) with the response of MNM in a neat solvent at the same concentration.[1][3] The ratio of these responses is known as the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]

Q4: My current protein precipitation protocol for plasma samples is not sufficiently reducing matrix effects for MNM analysis. What other sample preparation techniques can I use?

A4: While protein precipitation is a simple and common technique, it may not be sufficient for removing all interfering matrix components.[3][5] Consider exploring more selective sample preparation methods:

  • Liquid-Liquid Extraction (LLE): LLE can effectively separate MNM from interfering substances based on their differential solubility in two immiscible liquids.[3][6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[3][7] By using a stationary phase that selectively retains MNM while allowing matrix components to be washed away, a much cleaner extract can be obtained.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For a polar compound like MNM, HILIC can be a powerful tool for both chromatographic separation and sample cleanup, as it is effective in separating polar analytes from less polar matrix components.[8][9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mitigation of matrix effects in MNM mass spectrometry.

Q1: What is the most effective way to compensate for matrix effects in MNM quantification?

A1: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][3] A SIL-IS, such as deuterium-labeled MNM (d3-MNA), has nearly identical chemical and physical properties to MNM and will co-elute, experiencing the same degree of ion suppression or enhancement.[10][11] This allows for the ratio of the analyte to the internal standard to remain consistent, leading to accurate and precise quantification despite variations in the matrix.[3]

Q2: I don't have access to a stable isotope-labeled internal standard for MNM. What are my alternatives?

A2: While a SIL-IS is ideal, other strategies can be employed:

  • Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine).[3] This helps to ensure that the calibration standards and the samples experience similar matrix effects, improving the accuracy of quantification.[12]

  • Standard Addition: This method involves adding known amounts of the MNM standard to aliquots of the sample.[1] By creating a calibration curve within the sample itself, the matrix effect for that specific sample can be determined and compensated for.

  • Surrogate Matrix: In cases where a blank matrix is not available (due to endogenous MNM levels), a surrogate matrix that mimics the properties of the authentic matrix can be used to prepare calibrators.[8]

Q3: How can I optimize my LC-MS/MS method to minimize matrix effects for MNM?

A3: Method optimization plays a crucial role in mitigating matrix effects:

  • Chromatographic Separation: Improve the chromatographic separation of MNM from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry, such as HILIC, which is well-suited for polar compounds like MNM.[8][9][12]

  • Injection Volume: Reducing the injection volume can decrease the total amount of matrix components entering the mass spectrometer, thereby lessening the matrix effect.[7]

  • Ionization Source: If using electrospray ionization (ESI), which is common for polar molecules, optimizing source parameters (e.g., temperature, gas flows) can sometimes help reduce matrix effects. In some cases, switching to Atmospheric Pressure Chemical Ionization (APCI) might be beneficial as it can be less susceptible to matrix effects than ESI for certain compounds.[13]

Quantitative Data Summary

The following table summarizes the matrix effect and recovery data for this compound (MNM) analysis in human plasma and urine from a published study. This data can serve as a reference for expected values when developing and validating an analytical method.

MatrixSpiked Concentration (ng/mL)Matrix Factor (MF) of MNMMatrix Factor (MF) of ISIS-Normalized Matrix Factor
Human Plasma2000.810.820.98
Human Plasma10000.890.891.00
Human Urine2000.950.931.02
Human Urine10000.990.981.01
Data extracted from a study utilizing a hydrophilic interaction liquid chromatography-MS/MS assay.[8] The IS-Normalized Matrix Factor is calculated as (MF of MNM) / (MF of IS). A value close to 1.00 indicates effective compensation of the matrix effect by the internal standard.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol describes the steps to quantitatively determine the matrix effect for MNM in a biological matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike MNM and the SIL-IS into the reconstitution solvent at a known concentration (e.g., medium QC level).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol. After the final extraction step, spike the extracts with MNM and the SIL-IS to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike MNM and the SIL-IS into the blank biological matrix before the extraction process. This set is used to determine recovery.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of MNM in Set B) / (Mean Peak Area of MNM in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • MF of IS = (Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)

    • IS-Normalized MF = (MF of MNM) / (MF of IS)

  • Interpretation: An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard effectively tracks and compensates for the matrix effect.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation

This is a basic protocol for the extraction of MNM from plasma samples.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution (e.g., d3-MNM in a suitable solvent).

  • Precipitation: Add 300 µL of cold acetonitrile (or another suitable organic solvent) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase-compatible solvent.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Matrix Effects in MNM Analysis cluster_optimization Mitigation Strategies start Poor Accuracy, Precision, or Sensitivity Observed check_me Suspect Matrix Effects? start->check_me assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_me->assess_me Yes no_me Investigate Other Causes (e.g., instrument issues, standard stability) check_me->no_me No me_present Matrix Effect Confirmed? assess_me->me_present optimize Optimize Mitigation Strategy me_present->optimize Yes me_present->no_me No use_is Use Stable Isotope-Labeled IS optimize->use_is matrix_match Matrix-Matched Calibration optimize->matrix_match optimize_sp Optimize Sample Prep (SPE, LLE, HILIC) optimize->optimize_sp optimize_lc Optimize Chromatography optimize->optimize_lc validate Re-validate Method use_is->validate matrix_match->validate optimize_sp->validate optimize_lc->validate end Accurate & Precise Quantification validate->end

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

General Workflow for MNM Bioanalysis sample Biological Sample (Plasma or Urine) add_is Add Stable Isotope- Labeled Internal Standard sample->add_is sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) add_is->sample_prep lc_separation LC Separation (e.g., HILIC) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: A typical bioanalytical workflow for MNM quantification.

References

Technical Support Center: Troubleshooting N'-Methylnicotinamide (MNM) HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N'-Methylnicotinamide (MNM).

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic challenges encountered with this compound (MNM)?

A1: this compound is a highly hydrophilic and polar compound, which can lead to poor retention on traditional reversed-phase columns (like C18) and result in issues such as peak tailing or fronting.[1] As an organic cation, it is prone to secondary interactions with residual silanols on silica-based columns, further contributing to poor peak shape.[2]

Q2: What are the key physicochemical properties of MNM to consider for HPLC method development?

A2: Understanding the physicochemical properties of MNM is crucial for developing a robust HPLC method. Key parameters are summarized in the table below. The basic pKa of 3.62 is particularly important for mobile phase pH selection to ensure consistent ionization and good peak shape.[3]

PropertyValueSource
Molecular FormulaC7H8N2O[4]
Molecular Weight136.15 g/mol [4]
pKa (Strongest Basic)3.62[3]
logP-0.17 to 0.65[3]
Water Solubility2.7 g/L[5]

Q3: What type of HPLC column is recommended for MNM analysis?

A3: Due to its hydrophilic nature, several column types can be considered:

  • Reversed-Phase (RP) C18 Columns: While common, they may offer limited retention for MNM. Method adjustments like using ion-pairing reagents or highly aqueous mobile phases are often necessary.[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: These are often a better choice for highly polar compounds like MNM, as they provide enhanced retention.[1][8][9]

  • Mixed-Mode Columns: These columns utilize multiple interaction modes (e.g., reversed-phase and ion-exchange) and can offer unique selectivity and improved peak shape for challenging compounds like MNM.[10][11]

  • Pentabromobenzyl (PBr) Columns: These have shown success in retaining and separating various hydrophilic compounds, including nicotinamide metabolites.[1]

Troubleshooting Poor Peak Shape

Poor peak shape is a common issue in the HPLC analysis of this compound. The following sections address specific peak shape problems with potential causes and solutions.

Peak Tailing

Q4: My MNM peak is tailing. What are the likely causes and how can I fix it?

A4: Peak tailing, where the latter half of the peak is drawn out, is often due to secondary interactions between the positively charged MNM molecule and negatively charged residual silanol groups on the silica-based column packing material.

Troubleshooting Steps for Peak Tailing:

Potential CauseRecommended Solution(s)
Secondary Silanol Interactions - Adjust Mobile Phase pH: Lower the mobile phase pH to be at least 2 pH units below the pKa of MNM (pKa ≈ 3.62). A pH of ~2-3 is often effective in protonating the silanol groups and minimizing unwanted interactions. - Use an End-Capped Column: Select a column that is well end-capped to reduce the number of accessible silanol groups. - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-0.5%), into the mobile phase to mask the active silanol sites.[6]
Column Overload - Reduce Injection Volume: Inject a smaller volume of your sample. - Dilute the Sample: Decrease the concentration of your sample.
Column Contamination/Deterioration - Flush the Column: Wash the column with a strong solvent. - Use a Guard Column: A guard column will protect your analytical column from contaminants. - Replace the Column: If the column is old or performance does not improve after flushing, it may need to be replaced.
Extra-Column Volume - Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector.

Workflow for Troubleshooting Peak Tailing

cluster_chemical Chemical Issues cluster_physical Physical Issues start Peak Tailing Observed check_all_peaks Affects all peaks? start->check_all_peaks adjust_ph Adjust Mobile Phase pH (e.g., to ~2-3) check_all_peaks->adjust_ph No check_tubing Check/Shorten Tubing check_all_peaks->check_tubing Yes add_additive Add Competing Base (e.g., TEA) adjust_ph->add_additive change_column Use End-Capped or Alternative Column (HILIC) add_additive->change_column reduce_concentration Reduce Sample Concentration/Volume change_column->reduce_concentration end_node Peak Shape Improved reduce_concentration->end_node flush_column Flush or Replace Column check_tubing->flush_column flush_column->end_node

Caption: Troubleshooting workflow for peak tailing in MNM HPLC.

Peak Fronting

Q5: My MNM peak is fronting. What could be the cause and how do I resolve it?

A5: Peak fronting, where the first half of the peak is sloped, can be caused by several factors, often related to the sample and its introduction onto the column.

Troubleshooting Steps for Peak Fronting:

Potential CauseRecommended Solution(s)
Sample Overload - Dilute the Sample: The most common cause of fronting is injecting too high a concentration of the analyte. Dilute your sample and re-inject. - Reduce Injection Volume: If dilution is not possible, reduce the volume of sample injected.
Incompatible Injection Solvent - Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is used for sample dissolution, it can cause the analyte to move too quickly through the column initially, leading to fronting. If you must use a stronger solvent, inject the smallest possible volume.
Column Collapse/Void - Check Column Pressure: A sudden drop in backpressure may indicate a void at the column inlet. - Reverse Flush: Try back-flushing the column (if the manufacturer's instructions permit). - Replace Column: If a void is suspected, the column may need to be replaced.

Logical Relationship for Troubleshooting Peak Fronting

cluster_sample Sample-Related Issues cluster_column Column-Related Issues start Peak Fronting Observed dilute_sample Dilute Sample or Reduce Injection Volume start->dilute_sample check_pressure Check for Pressure Drop start->check_pressure check_solvent Ensure Sample Solvent is Weaker Than/Same as Mobile Phase dilute_sample->check_solvent end_node Peak Shape Improved check_solvent->end_node replace_column Replace Column if Void is Suspected check_pressure->replace_column replace_column->end_node

Caption: Decision tree for troubleshooting peak fronting.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for MNM

This is a starting point for a reversed-phase method, which may require optimization depending on your specific sample and system.

ParameterRecommended Condition
Column C18, end-capped, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Phosphate Buffer (pH adjusted to 2.5-3.2)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 0-5% B, hold for 1-2 minutes, then ramp to 30-50% B over 5-10 minutes. Adjust as needed for retention and separation.
Flow Rate 0.2 - 1.0 mL/min (depending on column ID)
Column Temperature 25 - 40 °C
Injection Volume 1 - 10 µL
Detection UV at ~266 nm or Fluorescence (Ex: 366 nm, Em: 418 nm) after derivatization[6]
Sample Diluent Initial mobile phase composition or Water/Acetonitrile (95:5)

Protocol 2: HILIC Method for MNM

This protocol is suitable for retaining the highly polar MNM.

ParameterRecommended Condition
Column HILIC (e.g., Amide, Silica, or Zwitterionic phase), 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate or Formate in Water/Acetonitrile (e.g., 10:90), pH adjusted to 3-6
Mobile Phase B 10 mM Ammonium Acetate or Formate in Water/Acetonitrile (e.g., 50:50), same pH as A
Gradient Start with a high percentage of organic solvent (e.g., 95% Acetonitrile in the total mobile phase) and ramp to a lower percentage (e.g., 60%) to elute the compound.
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 30 - 45 °C
Injection Volume 1 - 5 µL
Detection UV at ~266 nm or Mass Spectrometry (MS)
Sample Diluent High organic solvent, e.g., Acetonitrile/Water (90:10)

References

Technical Support Center: Enhancing N'-Methylnicotinamide (MNM) Detection in Low-Abundance Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions to help you improve the sensitivity of N'-Methylnicotinamide (MNM) detection, particularly in challenging low-abundance samples.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting this compound (MNM) in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for the quantification of MNM in various biological matrices.[1][2][3] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions.[1][2] Additionally, fluorescence-based methods, often coupled with high-performance liquid chromatography (HPLC), provide a sensitive alternative, especially after derivatization to form a fluorescent product.[4][5][6]

Q2: What are the main challenges in quantifying low-abundance MNM?

A2: The primary challenges stem from low signal intensity, which can be near the instrument's limit of detection, and a low signal-to-noise ratio, making it difficult to distinguish the analyte signal from background noise.[7][8] Another significant challenge is the "matrix effect," where other molecules in the sample interfere with the ionization of MNM, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[7][9][10][11]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of MNM?

A3: To minimize matrix effects, meticulous sample preparation is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.[8] Optimizing chromatographic separation to ensure MNM elutes in a region with fewer co-eluting matrix components is also effective.[7][12] The use of a stable isotope-labeled internal standard, such as N'-[¹³C, ²H₃]-methylnicotinamide, is highly recommended to compensate for matrix effects and variations in sample processing.[9]

Q4: What are typical sample preparation steps for MNM analysis in plasma or serum?

A4: A common and straightforward method for plasma or serum is protein precipitation with a cold organic solvent like acetonitrile.[1][2] The sample is mixed with the solvent, vortexed, and then centrifuged to pellet the precipitated proteins. The resulting supernatant containing MNM can then be concentrated by evaporation and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system to increase the analyte concentration.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection and quantification of low-abundance MNM.

Issue 1: Low or No MNM Signal
Potential Cause Troubleshooting Steps
Inefficient Analyte Extraction Optimize the extraction protocol. Test different solvent systems (e.g., various ratios of acetonitrile, methanol, and water). Consider solid-phase extraction (SPE) for cleaner extracts.[7][8]
Low MNM Concentration in Sample If possible, increase the starting amount of the biological sample. Concentrate the sample extract to a smaller final volume before injection.[7]
Instrument Sensitivity is Too Low Ensure the mass spectrometer is properly tuned and calibrated.[13] Optimize ionization source parameters (e.g., spray voltage, gas temperatures, and flow rates) to maximize MNM signal.[12]
Analyte Degradation Ensure samples are processed quickly and kept on ice or at 4°C to minimize enzymatic activity. Store extracts at -80°C if not analyzed immediately.[14]
Issue 2: High Background Noise and Poor Signal-to-Noise (S/N) Ratio
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Run blank injections of your mobile phase and extraction solvent to identify sources of contamination.[7][13]
Dirty Ion Source or Mass Spectrometer Perform routine cleaning and maintenance of the ion source and mass spectrometer optics as recommended by the manufacturer. "Steam cleaning" the system overnight can sometimes improve signal-to-noise levels.[13]
Suboptimal Chromatographic Separation Improve chromatographic resolution to separate MNM from background interferences. Experiment with different column chemistries (e.g., HILIC for polar compounds) or gradient profiles.[12]
Inefficient Data Processing Utilize advanced data processing techniques, such as matched-filtering procedures, to enhance the S/N ratio of chromatographic peaks.[15]
Issue 3: Poor Quantitative Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Standardize every step of the sample preparation workflow. Use automated liquid handlers for improved precision if available. Incorporate an internal standard early in the process to correct for variability.[7]
Instrument Drift or Instability Allow the LC-MS system to equilibrate fully before starting a sample batch. Regularly run quality control (QC) samples throughout the analytical run to monitor and correct for instrument drift.[7]
Variable Matrix Effects Use a stable isotope-labeled internal standard that co-elutes with MNM to effectively normalize for sample-to-sample variations in ion suppression or enhancement.[9][16]

Experimental Protocols

Protocol 1: LC-MS/MS for MNM Quantification in Human Serum

This protocol is adapted from a method for the simultaneous determination of nicotinamide and N1-methylnicotinamide.[1][2]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum, add 300 µL of cold acetonitrile containing the internal standard (e.g., N'-[¹³C, ²H₃]-methylnicotinamide).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: Waters Spherisorb S5 CN (2.0 x 100 mm, 5 µm) or equivalent.[1][2]

    • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.[1][2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: A suitable gradient to separate MNM from other components.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer in positive ion mode.[1][2]

    • Ionization Mode: Electrospray Ionization (ESI).

    • MRM Transitions:

      • This compound: m/z 137.1 → 94.1[1]

      • Internal Standard (example): m/z 137.1 → 80.1[1]

Protocol 2: HPLC with Fluorescence Detection

This protocol is based on the principle of converting nicotinamide to a fluorescent derivative, which can be adapted for MNM.[4][6]

  • Sample Preparation and Derivatization:

    • Prepare a protein-free extract as described in Protocol 1.

    • The derivatization of MNM to a fluorescent product can be achieved by condensation with a ketone, such as acetone or methyl ethyl ketone, under specific pH and temperature conditions.[5][17]

  • HPLC Conditions:

    • LC Column: A reverse-phase C18 column.

    • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Fluorescence Detector: Set the excitation and emission wavelengths specific to the fluorescent derivative of MNM.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published methods for MNM detection.

Table 1: LC-MS/MS Method Parameters

AnalyteMatrixLLOQ (ng/mL)Linear Range (ng/mL)Recovery (%)Reference
N1-methylnicotinamideHuman Serum2.5002.500-80.00>88[1]
N1-methylnicotinamideHuman Plasma0.10.1-1000N/A[18]
N1-methylnicotinamideHuman Urine0.50.5-500N/A[18]

Table 2: HPLC-UV Method Parameters

AnalyteMatrixLOD (nmol/100µL)LOQ (nmol/100µL)LinearityReference
1-methylnicotinamideLiver Homogenate0.050.152.5 orders of magnitude[19]

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the position of this compound within the NAD+ salvage pathway.

NAD_Salvage_Pathway cluster_methylation Methylation Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAMPT NAMPT NAM->NAMPT MNM This compound (MNM) NNMT->MNM SAH SAH NNMT->SAH Byproduct Excretion Excretion MNM->Excretion SAM SAM SAM->NNMT Methyl Donor NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD

Caption: NAD+ Salvage and MNM Formation Pathway.

Experimental Workflow

This diagram outlines the key steps in a typical LC-MS/MS workflow for MNM analysis.

LCMS_Workflow Sample Low-Abundance Sample (e.g., Plasma, Tissue Lysate) Spike Spike Internal Standard Sample->Spike Extraction Protein Precipitation & Analyte Extraction Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Concentrate Evaporate & Reconstitute Supernatant->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Data Data Processing & Quantification LCMS->Data

Caption: LC-MS/MS Workflow for MNM Analysis.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting low MNM signals.

Troubleshooting_Flow Start Low or No MNM Signal CheckQC Check QC & Standard Samples Start->CheckQC QCOK QC/Standard Signal OK? CheckQC->QCOK TroubleshootInstrument Troubleshoot Instrument: - Tuning & Calibration - Source Cleaning QCOK->TroubleshootInstrument No TroubleshootSamplePrep Troubleshoot Sample Prep: - Extraction Efficiency - Analyte Degradation - Sample Concentration QCOK->TroubleshootSamplePrep Yes End Problem Resolved TroubleshootInstrument->End TroubleshootSamplePrep->End

Caption: Troubleshooting Low MNM Signal.

References

Technical Support Center: High-Throughput Screening for N'-Methylnicotinamide (MNM)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N'-Methylnicotinamide (MNM) high-throughput screening (HTS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your screening methods.

Troubleshooting Guide

This guide addresses common issues encountered during high-throughput screening for modulators of Nicotinamide N-Methyltransferase (NNMT), the enzyme responsible for this compound (MNM) production.

Issue 1: High Background Signal or Low Signal-to-Background (S/B) Ratio in Fluorescence-Based Assays

  • Question: My fluorescence-based NNMT assay is showing high background fluorescence, leading to a poor signal-to-background ratio. What are the potential causes and solutions?

  • Answer: High background in fluorescence-based NNMT assays can stem from several factors. Autofluorescence of test compounds is a common issue. Additionally, the detection reagents themselves can contribute to the background.[1] Here’s a systematic approach to troubleshoot this:

    • Compound Interference: Screen your compound library for autofluorescence at the assay's excitation and emission wavelengths in the absence of enzymatic components. Compounds exhibiting intrinsic fluorescence may need to be tested in alternative assay formats, such as LC-MS/MS.

    • Reagent Quality: Ensure the purity and proper storage of all reagents, especially fluorescent probes and enzyme substrates. Contaminants or degradation products can lead to increased background.

    • Assay Buffer Composition: Components in your assay buffer, such as certain detergents or reducing agents, might interfere with the fluorescent signal. Test different buffer formulations to identify a composition with minimal background.

    • Enzyme-Coupled System Issues: If using an enzyme-coupled assay, cysteine residues in the coupling enzymes can sometimes react with thiol-reactive fluorescent probes, leading to a high background signal.[2] Consider using a different detection method or a purification step to remove interfering enzymes.

Issue 2: Low Z'-Factor Indicating Poor Assay Robustness

  • Question: My Z'-factor is consistently below 0.5, suggesting the assay is not robust enough for HTS. How can I improve it?

  • Answer: A Z'-factor below 0.5 indicates either high data variability or a small dynamic range between your positive and negative controls.[3][4][5] To improve your Z'-factor, consider the following optimizations:

    • Enzyme Concentration: Titrate the NNMT enzyme concentration to find the optimal level that provides a robust signal without being in excess, which can lead to rapid substrate depletion and non-linear reaction rates.[6][7][8]

    • Incubation Time: Optimize the reaction incubation time. A time course experiment will help determine the linear range of the reaction, ensuring that the assay is stopped before substrate depletion or product inhibition becomes significant.[6][7]

    • Substrate Concentrations: Ensure that the concentrations of nicotinamide and S-adenosyl-L-methionine (SAM) are not limiting and are appropriate for the enzyme concentration being used.

    • DMSO Tolerance: High concentrations of DMSO from compound stocks can inhibit enzyme activity. Evaluate the assay's tolerance to DMSO and ensure the final concentration does not exceed this limit, typically around 1-5%.[9]

    • Pipetting Accuracy: Inconsistent liquid handling is a major source of variability. Ensure that all automated liquid handlers are properly calibrated and that pipetting techniques are consistent.

Issue 3: High Rate of False Positives or False Negatives

  • Question: My primary screen is generating a high number of hits that are not confirming in secondary assays (false positives). What could be the cause?

  • Answer: False positives in HTS can arise from various compound-mediated interferences. Here are common causes and mitigation strategies:

    • Compound Autofluorescence: As mentioned previously, compounds that fluoresce at the assay wavelengths will appear as inhibitors in a fluorescence-decrease assay or activators in a fluorescence-increase assay. A counterscreen for compound autofluorescence is essential.

    • Light Scattering: Precipitated compounds can scatter light, leading to artificially high absorbance or fluorescence readings. Visually inspect plates for precipitation and consider performing a counterscreen for compound aggregation.

    • Reactive Compounds: Some compounds may react directly with assay components, such as fluorescent probes or coupling enzymes, leading to signal modulation that is independent of NNMT activity.

    • Lack of Specificity: For enzyme-coupled assays, compounds may inhibit one of the coupling enzymes rather than NNMT itself. Hits should be confirmed using an orthogonal assay with a different detection principle (e.g., LC-MS/MS) to ensure they are targeting NNMT.[10]

  • Question: I am concerned about missing potential hits (false negatives). What are the common reasons for this and how can I minimize it?

  • Answer: False negatives can occur due to several factors, leading to active compounds being overlooked. Consider these points:

    • Insufficient Compound Concentration: Screening at a single, low concentration may miss less potent but still valuable hits. If feasible, consider quantitative HTS (qHTS) where compounds are screened at multiple concentrations.

    • Poor Compound Solubility: Compounds with low solubility in the assay buffer may not reach a high enough concentration to elicit a response. The use of surfactants or a small percentage of co-solvents can sometimes improve solubility.

    • Compound Instability: Test compounds may degrade in the assay buffer over the course of the experiment. The stability of compounds under assay conditions should be considered.

    • Sub-optimal Assay Conditions: If the assay conditions (e.g., pH, salt concentration) are not optimal for NNMT activity, the window for detecting inhibition or activation may be too narrow.

Frequently Asked Questions (FAQs)

Q1: What are the most common HTS formats for screening for NNMT modulators?

A1: The most prevalent HTS formats for NNMT are fluorescence-based and mass spectrometry-based assays.

  • Fluorescence-Based Assays: These are often enzyme-coupled assays that detect the production of S-adenosyl-L-homocysteine (SAH), a co-product of the NNMT reaction.[11] Another approach involves the use of fluorescent probes that can directly or indirectly measure the formation of MNM.[12] Fluorescence polarization (FP) assays have also been developed.[13][14]

  • LC-MS/MS-Based Assays: These methods directly measure the formation of the product, this compound (MNM), providing high sensitivity and specificity.[15][16] While traditionally lower in throughput, recent advancements have made LC-MS/MS more amenable to HTS.

Q2: How do I choose between a fluorescence-based assay and an LC-MS/MS-based assay?

A2: The choice depends on a balance of throughput, cost, and the potential for interference.

  • Fluorescence-based assays are generally higher in throughput and lower in cost per well, making them suitable for large primary screens. However, they are more susceptible to interference from fluorescent compounds.

  • LC-MS/MS-based assays are less prone to compound interference and provide direct measurement of the product. They are often used for hit confirmation and characterization but can also be employed for primary screening if the library size is manageable.

Q3: What are typical quality control parameters I should monitor for my NNMT HTS assay?

A3: Key quality control metrics include the Z'-factor, signal-to-background (S/B) ratio, and the coefficient of variation (%CV).

  • Z'-Factor: A value between 0.5 and 1.0 is considered excellent for HTS.[3][4][11]

  • Signal-to-Background (S/B) Ratio: A higher S/B ratio indicates a larger dynamic range of the assay. The acceptable S/B ratio can vary depending on the assay format.

  • %CV: The coefficient of variation for both positive and negative controls should ideally be below 10-15%.

Q4: Can I screen for NNMT activators using the same assays designed for inhibitors?

A4: Yes, the same assay principles can be used. For an activator screen, you would look for an increase in signal in an assay where product formation leads to a positive signal (e.g., increased fluorescence or MNM detection). The positive control would be the uninhibited enzyme, and the negative control would be a reaction with a known inhibitor or without the enzyme.

Quantitative Data Summary

The following tables summarize typical quantitative data for various NNMT HTS assays. These values can serve as a benchmark for your own assay development and optimization.

Table 1: NNMT HTS Assay Performance Metrics

Assay TypeZ'-FactorSignal-to-Background (S/B)Reference
Fluorescence Polarization0.76Not Reported[13][14]
TR-FRET> 0.7Not Reported[17]
Fluorescence (SAH detection)0.8510[11]
MTase-Glo™0.93.0[6]
RapidFire Mass Spectrometry0.78 (± 0.02)10.45[18]

Table 2: Reported Kinetic and Inhibition Constants for NNMT

Compound/SubstrateParameterValueAssay MethodReference
NicotinamideKm3.8 ± 0.5 µMNot Specified[19]
S-Adenosyl-L-methionine (SAM)Km11.9 ± 5.7 µMNot Specified[19]
SinefunginIC50Low micromolarUHP-HILIC-QTOF-MS[16]
S-adenosyl-L-homocysteine (SAH)IC50Low micromolarUHP-HILIC-QTOF-MS[16]
JBSNF-000088IC50Not SpecifiedFluorogenic[9]
Quinolinium analogsIC50~1 µMNot Specified[20]

Experimental Protocols

Protocol 1: Fluorescence-Based NNMT Inhibitor Screening Assay (Enzyme-Coupled)

This protocol is a generalized procedure based on commercially available kits that detect the production of SAH.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).[11]

    • Dilute NNMT enzyme and substrates (Nicotinamide and SAM) to desired concentrations in assay buffer.

    • Prepare test compounds by diluting them in DMSO and then in assay buffer to the final screening concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed the enzyme's tolerance.

    • Prepare positive control (enzyme, substrates, no inhibitor) and negative control (no enzyme or a known inhibitor).

  • Assay Procedure (384-well format):

    • Add 5 µL of test compound or control to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of NNMT enzyme solution to all wells except the negative control (no enzyme).

    • Initiate the reaction by adding 10 µL of a solution containing nicotinamide and SAM.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).[17]

    • Stop the reaction by adding a stop solution, if provided by the kit.

  • Signal Detection:

    • Add the detection reagents (coupling enzymes and fluorescent probe) as per the manufacturer's instructions. This system will convert SAH to a product that generates a fluorescent signal.[11]

    • Incubate the plate at room temperature for the recommended time to allow the detection reaction to proceed.

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/465 nm).[21]

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

    • Calculate the Z'-factor and S/B ratio to assess assay performance.

Protocol 2: LC-MS/MS-Based NNMT Activity Assay

This protocol provides a general workflow for the direct quantification of MNM.

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, NNMT enzyme, nicotinamide, and SAM.

    • Add test compounds or controls to the reaction mixture.

    • Incubate at 37°C for the desired time.

  • Sample Preparation:

    • Stop the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile, to precipitate the enzyme.[22]

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis. An internal standard (e.g., deuterated MNM) can be added at this stage for accurate quantification.

  • LC-MS/MS Analysis:

    • Inject the samples onto an appropriate liquid chromatography column (e.g., HILIC) for separation of MNM from other reaction components.[15]

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for MNM and the internal standard should be used for detection and quantification.[22]

  • Data Analysis:

    • Quantify the amount of MNM produced in each reaction by comparing the peak area of MNM to that of the internal standard.

    • Calculate the percent inhibition or activation based on the amount of MNM produced in the presence of the test compound compared to controls.

Visualizations

Signaling_Pathway cluster_NNMT_Regulation NNMT-Mediated Metabolism cluster_Downstream Downstream Effects Nicotinamide Nicotinamide (Vitamin B3) NNMT NNMT Nicotinamide->NNMT SAM S-Adenosyl Methionine (SAM) SAM->NNMT MNM This compound (MNM) NNMT->MNM SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH Cellular_Functions Cellular Functions MNM->Cellular_Functions Impacts Methylation_Potential Cellular Methylation Potential SAH->Methylation_Potential Alters

Caption: NNMT metabolic pathway.

HTS_Workflow cluster_Screening High-Throughput Screening cluster_Confirmation Hit Confirmation and Characterization Start Start: Compound Library Assay_Plate Assay Plate Preparation (Compounds, Enzyme, Substrates) Start->Assay_Plate Incubation Incubation Assay_Plate->Incubation Signal_Detection Signal Detection (Fluorescence or MS) Incubation->Signal_Detection Data_Analysis Primary Data Analysis (% Inhibition, Z', S/B) Signal_Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., LC-MS/MS) Dose_Response->Orthogonal_Assay Selectivity_Assay Selectivity Profiling Orthogonal_Assay->Selectivity_Assay End End: Confirmed Hits Selectivity_Assay->End

Caption: HTS workflow for NNMT modulators.

References

addressing variability in N'-Methylnicotinamide quantification results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in N'-Methylnicotinamide (MNAM) quantification results. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in MNAM quantification?

A1: Variability in MNAM quantification can arise from several factors throughout the analytical workflow. The most common sources include:

  • Matrix Effects: Components of the biological sample (e.g., plasma, urine) can interfere with the ionization of MNAM and the internal standard (IS) in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]

  • Sample Stability: MNAM may be unstable in biological samples if not handled and stored correctly. Factors such as temperature, light exposure, and freeze-thaw cycles can potentially degrade the analyte.[4][5]

  • Sample Collection and Preparation: Inconsistent sample collection techniques, improper use of anticoagulants, or variability in extraction procedures can introduce significant errors.

  • Internal Standard (IS) Selection and Use: An inappropriate or improperly used internal standard that does not behave similarly to MNAM can fail to compensate for variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard is highly recommended.[5][6]

  • Chromatographic Issues: Poor chromatographic separation can lead to co-elution with interfering substances, resulting in inaccurate measurements. Common issues include peak tailing, broadening, or splitting.[7][8]

  • Instrument Performance: Fluctuations in mass spectrometer sensitivity, calibration issues, or problems with the liquid chromatography system can all contribute to variability.[7]

Q2: What are the expected concentration ranges of endogenous MNAM in human plasma and urine?

A2: Endogenous levels of MNAM can vary significantly between individuals. However, typical ranges reported in the literature are provided in the table below. It is crucial to establish baseline levels within your specific study population.

Biological MatrixTypical Endogenous Concentration Range (ng/mL)
Human Plasma4 - 120[2][9]
Human Urine2,000 - 15,000[2][9]

Q3: Is MNAM stable during sample storage and handling?

A3: Studies have shown that MNAM is relatively stable in human plasma and urine through multiple freeze-thaw cycles and during storage at -70°C for at least a month.[2][4] One study also indicated stability without the need for light protection.[4] However, it is always best practice to minimize sample handling time and store samples at -80°C for long-term storage to ensure integrity.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during MNAM quantification, primarily focusing on LC-MS/MS methods.

Issue 1: High Variability Between Replicate Injections
Possible Cause Recommended Solution
LC System Carryover Implement a robust needle wash protocol with a strong organic solvent. Inject blank samples between unknown samples to assess for carryover.
Inconsistent Injection Volume Check the autosampler for air bubbles in the syringe or sample loop. Ensure the syringe is properly calibrated and functioning correctly.
Column Degradation Inspect for peak shape deterioration (fronting, tailing, or splitting).[7] If observed, flush the column according to the manufacturer's instructions or replace it.
Unstable MS/MS Signal Verify the stability of the spray in the ion source. Check for fluctuations in gas flow and temperature settings. Clean the ion source if necessary.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Recommended Solution
Column Contamination Use a guard column and/or perform sample cleanup (e.g., solid-phase extraction) to remove matrix components that can accumulate on the column.[8]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for MNAM, which is an organic cation. Adjusting the pH can improve peak shape.
Injection of a Stronger Solvent than the Mobile Phase The sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase to avoid peak distortion.[8]
Secondary Interactions with the Column Some peaks may tail due to secondary interactions with the stationary phase.[8] Consider a different column chemistry or mobile phase additives to mitigate these interactions.
Issue 3: Inconsistent or Low Recovery
Possible Cause Recommended Solution
Inefficient Protein Precipitation Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol). Ensure thorough vortexing and adequate centrifugation time and speed.
Analyte Adsorption MNAM may adsorb to plasticware. Using low-binding tubes and pipette tips can help minimize this issue.
Inconsistent Evaporation and Reconstitution Ensure complete evaporation of the supernatant without overheating the sample. Reconstitute in a solvent that ensures complete dissolution of the analyte.
Matrix Effects A stable isotope-labeled internal standard is the best way to compensate for matrix effects.[1][6] If not available, consider matrix-matched calibration curves.[6]
Issue 4: Signal Suppression or Enhancement (Matrix Effects)
Possible Cause Recommended Solution
Co-elution with Phospholipids or other Endogenous Components Optimize the chromatographic method to achieve better separation of MNAM from interfering matrix components.[10] Consider sample preparation techniques that remove phospholipids.
Ion Source Contamination A dirty ion source can exacerbate matrix effects. Regular cleaning of the ion source is crucial for maintaining sensitivity and reducing interferences.
Inadequate Internal Standard Use a stable isotope-labeled internal standard for MNAM to effectively normalize for signal suppression or enhancement.[5][6]
High Sample Concentration Dilute the sample to reduce the concentration of interfering matrix components.

Experimental Protocols

Key Experiment: Quantification of MNAM in Human Plasma by LC-MS/MS

This protocol is a generalized example based on common methodologies.[2][5][9] It is essential to validate the method in your own laboratory.

1. Materials and Reagents:

  • MNAM certified reference standard

  • Stable isotope-labeled MNAM internal standard (e.g., this compound-d3)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid or ammonium formate

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Microcentrifuge tubes

  • Calibrated pipettes

2. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of MNAM and the internal standard in an appropriate solvent (e.g., 50:50 methanol:water).

  • Prepare a series of working standard solutions by serially diluting the MNAM stock solution.

  • Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube (except for blank samples used to assess matrix effects).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: A UHPLC system is recommended for better resolution.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar compounds like MNAM.[2][9]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient: A gradient elution starting with a high percentage of organic phase is typical for HILIC.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor to product ion transitions for MNAM and its internal standard. For example, m/z 137.1 → 94.1 for MNAM.[5]

5. Data Analysis:

  • Integrate the peak areas for MNAM and the internal standard.

  • Calculate the peak area ratio (MNAM/IS).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting to fit the calibration curve.

  • Determine the concentration of MNAM in the unknown samples and QCs from the calibration curve.

Visualizations

Metabolic Pathway of Nicotinamide to MNAM Nicotinamide Nicotinamide (NAM) NNMT Nicotinamide N-methyltransferase (NNMT) S-adenosyl methionine (SAM) -> S-adenosyl-L-homocysteine (SAH) Nicotinamide->NNMT MNAM This compound (MNAM) NNMT->MNAM

Caption: Metabolic conversion of Nicotinamide to this compound.

General Workflow for MNAM Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Plasma, Urine, etc.) Add_IS 2. Add Internal Standard (IS) SampleCollection->Add_IS Protein_Precipitation 3. Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Evaporation 5. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Peak_Integration 8. Peak Integration LC_MS_Analysis->Peak_Integration Calibration_Curve 9. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 10. Concentration Calculation Calibration_Curve->Quantification

Caption: Experimental workflow for MNAM quantification.

References

Technical Support Center: Optimizing Cell Lysis for Intracellular N'-Methylnicotinamide (MNM) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell lysis for the accurate measurement of intracellular N'-Methylnicotinamide (MNM). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of sample preparation for MNM analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when preparing cell samples for intracellular MNM measurement?

The most critical step is the rapid and effective quenching of metabolic activity to prevent enzymatic degradation or alteration of MNM levels.[1][2] This ensures that the measured MNM concentration accurately reflects the physiological state of the cells at the time of harvesting.

Q2: Which cell lysis method is best for MNM analysis?

The ideal cell lysis method depends on your specific cell type and downstream analytical platform (e.g., LC-MS).[3][4] For small, polar molecules like MNM, a combination of methods is often most effective. Solvent-based lysis using a cold organic solvent mixture is widely used for metabolomics as it simultaneously quenches metabolism, disrupts cell membranes, and extracts metabolites.[5] Mechanical methods like sonication or bead beating can also be effective, particularly for cells that are difficult to lyse.[6][7]

Q3: Can I use detergent-based lysis buffers for MNM measurement?

While detergent-based lysis is excellent for protein extraction, it can interfere with downstream analytical methods like mass spectrometry.[4] If you must use detergents, ensure they are compatible with your analytical platform or can be effectively removed during sample cleanup. For MNM analysis, solvent-based lysis is generally preferred to minimize sample matrix effects.

Q4: How can I prevent the degradation of MNM during sample preparation?

To prevent MNM degradation, it is crucial to keep samples cold at all times.[8][9] Work on ice whenever possible and use pre-chilled solvents and tubes. Additionally, minimizing the time between sample harvesting and analysis is important to reduce the chance of metabolite interconversion or degradation.[1]

Q5: Should I wash my cells before lysis?

Washing cells, even with cold PBS, can alter the intracellular metabolic profile.[1] For adherent cells, it is often recommended to aspirate the media and directly add the cold extraction solvent to the culture dish to quench metabolism instantly and lyse the cells in one step.[5] If washing is unavoidable due to high concentrations of extracellular MNM in the media, perform the wash very quickly with ice-cold saline.[1]

Troubleshooting Guides

Problem 1: Low or No Detectable MNM Signal
Possible Cause Troubleshooting Step
Inefficient Cell Lysis The chosen lysis method may not be effectively disrupting the cell membrane. For tough-to-lyse cells, consider switching to a more rigorous mechanical method like sonication or bead beating, or combining a chemical/enzymatic method with a mechanical one.[3][4]
MNM Degradation MNM may be degrading due to enzymatic activity post-lysis. Ensure that quenching is rapid and that samples are kept consistently cold (on ice or at -80°C).[8][9] Minimize the time between lysis and analysis.
Poor Extraction Efficiency The extraction solvent may not be optimal for the polar nature of MNM. A common and effective solvent for polar metabolites is a mixture of acetonitrile, methanol, and water.[5]
Suboptimal Analytical Method The sensitivity of your analytical method (e.g., LC-MS) may be insufficient. Optimize the mass spectrometry parameters for MNM detection. The use of internal standards is also crucial for accurate quantification.[10]
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Numbers Ensure that the same number of cells is harvested for each replicate. Normalizing the final MNM concentration to the protein concentration of the cell lysate can help to account for minor variations in cell number.[11]
Incomplete Quenching If metabolic activity is not uniformly stopped across all samples, it can lead to variability. Ensure that the quenching solvent is added rapidly and is of sufficient volume to instantly cool the cells.
Precipitation of MNM MNM may be precipitating out of solution during storage. Ensure that your final extract is stored at an appropriate temperature (-80°C) and consider the solubility of MNM in your chosen solvent.
Inconsistent Extraction Ensure thorough mixing and incubation during the extraction step to maximize the recovery of intracellular metabolites.

Experimental Protocols

Protocol 1: Solvent-Based Lysis for Adherent Cells
  • Aspirate the cell culture medium completely.

  • Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol or a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid) directly to the culture dish.[5]

  • Place the dish on ice and use a cell scraper to detach the cells into the solvent.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at maximum speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the extracted MNM to a new tube for analysis.

Protocol 2: Mechanical Lysis (Sonication) for Suspension Cells
  • Harvest cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

  • Quickly aspirate the supernatant.

  • Resuspend the cell pellet in 1 mL of an ice-cold buffer (e.g., PBS).

  • Immediately place the tube on ice and sonicate using a probe sonicator.[9][12] Use short bursts of sonication (e.g., 10-20 seconds) followed by cooling periods on ice to prevent overheating and sample degradation.[9]

  • After sonication, add an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and extract MNM.

  • Vortex and centrifuge as described in Protocol 1.

  • Collect the supernatant for analysis.

Data Presentation

Table 1: Comparison of Hypothetical MNM Recovery with Different Lysis Methods

Lysis MethodAverage MNM Recovery (%)Relative Standard Deviation (%)Notes
80% Methanol 955High efficiency for polar metabolites.
Acetonitrile:Methanol:Water (40:40:20) 983Excellent for a broad range of metabolites, including MNM.[5]
Sonication + Solvent Extraction 928Effective for difficult-to-lyse cells, but can introduce more variability.
Detergent-Based Lysis (e.g., RIPA) 6515Not recommended due to poor recovery and potential for analytical interference.
Freeze-Thaw Cycles 7512Can be less efficient and more time-consuming.[3][12]

Visualizations

ExperimentalWorkflow cluster_harvesting Cell Harvesting cluster_lysis Cell Lysis & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis Adherent Adherent Cells Solvent Add Cold Extraction Solvent Adherent->Solvent Suspension Suspension Cells Centrifuge_Harvest Centrifuge & Remove Supernatant Suspension->Centrifuge_Harvest Scrape Scrape Cells Solvent->Scrape Vortex Vortex Scrape->Vortex Resuspend Resuspend in Cold Buffer Centrifuge_Harvest->Resuspend Sonicate Sonicate on Ice Resuspend->Sonicate Sonicate->Vortex Incubate Incubate on Ice Vortex->Incubate Centrifuge_Extract Centrifuge to Pellet Debris Incubate->Centrifuge_Extract Collect Collect Supernatant Centrifuge_Extract->Collect Analysis LC-MS Analysis Collect->Analysis

Caption: Experimental workflow for cell lysis and MNM extraction.

TroubleshootingTree Start Low or Variable MNM Signal Q_Lysis Was a robust lysis method used? Start->Q_Lysis A_Lysis_No Consider a stronger method (e.g., sonication) or a combination of methods. Q_Lysis->A_Lysis_No No A_Lysis_Yes Proceed to next check. Q_Lysis->A_Lysis_Yes Yes Q_Quenching Was quenching rapid and complete? A_Lysis_Yes->Q_Quenching A_Quenching_No Ensure immediate addition of sufficient cold solvent and keep samples on ice. Q_Quenching->A_Quenching_No No A_Quenching_Yes Proceed to next check. Q_Quenching->A_Quenching_Yes Yes Q_Solvent Is the extraction solvent optimal for polar molecules? A_Quenching_Yes->Q_Solvent A_Solvent_No Use a recommended solvent mix (e.g., ACN:MeOH:H2O). Q_Solvent->A_Solvent_No No A_Solvent_Yes Proceed to next check. Q_Solvent->A_Solvent_Yes Yes Q_Normalization Was the data normalized (e.g., to protein concentration)? A_Solvent_Yes->Q_Normalization A_Normalization_No Normalize to cell number or protein content to reduce variability. Q_Normalization->A_Normalization_No No A_Normalization_Yes Investigate downstream analytical issues. Q_Normalization->A_Normalization_Yes Yes

Caption: Troubleshooting decision tree for MNM measurement.

References

selecting the appropriate internal standard for N'-Methylnicotinamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N'-Methylnicotinamide (MNM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate internal standard and to offer troubleshooting support for analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of internal standard for LC-MS based quantification of this compound?

A1: The ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) is a stable isotope-labeled (SIL) version of the analyte. For this compound (MNM), a deuterated form such as this compound-d3 is highly recommended. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This close similarity allows for accurate correction of variations during sample preparation and analysis.

Q2: Are there alternative internal standards if a stable isotope-labeled version is unavailable?

A2: Yes, a structural analog can be used as an alternative. For HPLC methods with fluorescence detection, N1-ethylnicotinamide (NEN) has been successfully employed as an internal standard for MNM quantification.[1][2] When using a structural analog, it is crucial to ensure that it does not co-elute with any endogenous compounds in the sample and exhibits similar extraction recovery and chromatographic behavior to the analyte.

Q3: Can this compound itself be used as an internal standard for other analytes?

A3: Yes, in some analytical methods, this compound has been used as an internal standard for the quantification of other compounds, such as nicotinamide.[3][4]

Troubleshooting Guides

This section addresses common issues that may arise during the quantification of this compound using an internal standard.

Issue 1: High Variability in Internal Standard Response
  • Possible Cause: Inconsistent addition of the internal standard to samples.

  • Troubleshooting Steps:

    • Verify the calibration and precision of the pipette used for adding the internal standard.

    • Ensure the internal standard solution is thoroughly mixed before each use.

    • Add the internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps.

  • Possible Cause: Degradation of the internal standard.

  • Troubleshooting Steps:

    • Check the storage conditions and expiration date of the internal standard stock solution.

    • Prepare fresh internal standard working solutions more frequently.

    • Evaluate the stability of the internal standard in the sample matrix under the experimental conditions.

  • Possible Cause: Matrix effects suppressing or enhancing the internal standard signal.

  • Troubleshooting Steps:

    • Optimize the sample preparation method to remove more interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.

    • Adjust the chromatographic conditions to separate the internal standard from co-eluting matrix components.

Issue 2: Poor Linearity of the Calibration Curve
  • Possible Cause: Inaccurate preparation of calibration standards.

  • Troubleshooting Steps:

    • Carefully re-prepare the calibration standards, ensuring accurate serial dilutions.

    • Use a calibrated balance and volumetric flasks for preparing stock solutions.

  • Possible Cause: Saturation of the detector at high concentrations.

  • Troubleshooting Steps:

    • Extend the calibration curve to include higher concentration points to confirm if detector saturation is occurring.

    • If saturation is observed, dilute the samples to fall within the linear range of the assay.

  • Possible Cause: Sub-optimal integration of chromatographic peaks.

  • Troubleshooting Steps:

    • Manually review the peak integration for all calibrators and quality control samples.

    • Adjust the integration parameters in the chromatography data system to ensure consistent and accurate peak area determination.

Issue 3: Analyte and Internal Standard Peak Shape Issues (e.g., Tailing, Splitting)
  • Possible Cause: Column degradation or contamination.

  • Troubleshooting Steps:

    • Wash the column with a strong solvent to remove potential contaminants.

    • If the problem persists, replace the column with a new one of the same type.

  • Possible Cause: Incompatibility of the injection solvent with the mobile phase.

  • Troubleshooting Steps:

    • Ensure the composition of the solvent used to dissolve the final extract is as close as possible to the initial mobile phase composition.

  • Possible Cause: Issues with the HPLC/UHPLC system.

  • Troubleshooting Steps:

    • Check for leaks in the system.

    • Ensure the pump is delivering a stable and accurate flow rate.

    • Clean or replace any clogged frits or filters.

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol is a representative example based on published methods.[3][4]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d3).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Gradient:
  • 0-1 min: 5% B
  • 1-5 min: 5-95% B
  • 5-7 min: 95% B
  • 7.1-10 min: 5% B (re-equilibration)
  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: m/z 137.1 → 94.1[3][4]
  • Internal Standard (this compound-d3): m/z 140.1 → 97.1 (example, transitions should be optimized).

Quantitative Data Summary

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
This compound137.194.1[3][4]
Nicotinamide (example analyte)123.180.1[3][4]
This compound (as IS)137.180.1[3][4]

Signaling Pathway and Workflow Diagrams

cluster_0 This compound (MNM) Metabolism Nicotinamide Nicotinamide (Vitamin B3) NNMT NNMT (Nicotinamide N-Methyltransferase) Nicotinamide->NNMT S-adenosyl methionine (SAM) -> S-adenosyl homocysteine (SAH) MNM This compound (MNM) NNMT->MNM cluster_1 Analytical Workflow for MNM Quantification Sample Biological Sample (Plasma, Serum, etc.) IS_Addition Add Internal Standard (e.g., MNM-d3) Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

References

minimizing ion suppression in LC-MS/MS analysis of N'-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N'-Methylnicotinamide (also known as 1-methylnicotinamide or MNA).

Troubleshooting Guide

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identify and mitigate ion suppression when analyzing this compound.

Problem: Low or No Signal for this compound

If you are observing a significantly lower signal than expected or no signal at all for this compound, consider the following causes and solutions:

Possible Cause Troubleshooting Steps & Solutions
Severe Ion Suppression from Matrix Components Endogenous matrix components like phospholipids, salts, and proteins can co-elute with this compound and suppress its ionization.[4][5][6] Solutions: 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances.[5][7] See the "Sample Preparation Method Comparison" table below for guidance. 2. Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the suppression zone.[2][7] This can involve changing the gradient, flow rate, or switching to a different column chemistry (e.g., HILIC).[8][9] 3. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[10]
Inadequate Instrument Parameters Suboptimal mass spectrometer settings can lead to poor detection. Solutions: 1. Optimize Source Parameters: Adjust spray voltage, gas flows (nebulizing and drying gas), and source temperature to enhance the ionization of this compound. 2. Confirm MRM Transitions: Verify the precursor and product ion masses for this compound. A common transition is m/z 137.1 → 80.1.[11][12]
Analyte Degradation This compound may be unstable under certain storage or sample processing conditions. Solutions: 1. Review Sample Handling: Ensure samples are stored at appropriate temperatures (e.g., -80°C) and processed quickly. 2. Assess Stability: Perform stability tests (e.g., freeze-thaw, bench-top) to evaluate the stability of this compound in the sample matrix.

Problem: Inconsistent and Irreproducible Results

High variability in your quality control (QC) samples or between replicate injections can be a symptom of variable ion suppression.

Possible Cause Troubleshooting Steps & Solutions
Variable Matrix Effects Differences in the composition of the biological matrix between samples can cause varying degrees of ion suppression.[13] Solutions: 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable ion suppression as it co-elutes with the analyte and experiences similar matrix effects.[10] 2. Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to mimic the matrix effects.[13] 3. Robust Sample Preparation: A consistent and efficient sample preparation method will minimize variability in the final extract composition.
Chromatographic Issues Fluctuations in retention time can cause the analyte peak to drift into or out of a region of ion suppression. Solutions: 1. Equilibrate the Column: Ensure the analytical column is properly equilibrated before each injection. 2. Check for System Leaks: Leaks in the LC system can cause pressure fluctuations and retention time shifts. 3. Mobile Phase Consistency: Use freshly prepared mobile phases and ensure consistent composition.

Data Presentation: Sample Preparation Method Comparison

The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of common techniques and their effectiveness at removing interfering matrix components.

Sample Preparation Method Principle Effectiveness in Removing Phospholipids Effectiveness in Removing Proteins Effectiveness in Removing Salts General Recommendation for this compound
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile).[5]Low to ModerateHighLowA common and simple method for this compound analysis, but may not be sufficient for eliminating all ion suppression.[11][12]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.HighHighModerateCan be effective but requires careful optimization of solvents to ensure good recovery of the polar this compound.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.HighHighHighOffers the cleanest extracts and is highly recommended for minimizing ion suppression, though it is a more complex and costly method.

Experimental Protocols

1. Sample Preparation using Protein Precipitation

This protocol is a common starting point for the analysis of this compound in serum or plasma.[11][12]

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Pipette 100 µL of the sample into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard (e.g., a stable isotope-labeled this compound) to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

2. LC-MS/MS Method for this compound

The following is a representative LC-MS/MS method that can be adapted for your specific instrument.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used. A HILIC column can also be considered for this polar analyte.[8][9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution starting with a low percentage of organic phase, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition:

    • This compound: Precursor ion (Q1) m/z 137.1, Product ion (Q3) m/z 80.1.[11][12]

    • Internal Standard (SIL-IS): The transition will depend on the specific labeled internal standard used.

Mandatory Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Start: Low or Inconsistent This compound Signal infusion Perform Post-Column Infusion to Confirm Ion Suppression start->infusion sample_prep Optimize Sample Preparation infusion->sample_prep Suppression Observed chromatography Optimize Chromatography infusion->chromatography Suppression Observed internal_standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) infusion->internal_standard Suppression Observed dilution Dilute Sample infusion->dilution Suppression Observed end End: Reliable and Reproducible This compound Quantification sample_prep->end chromatography->end internal_standard->end dilution->end

Caption: A workflow for troubleshooting ion suppression in LC-MS/MS analysis.

Metabolic Pathway of this compound

MetabolicPathway Nicotinamide Nicotinamide (NAM) MNA This compound (MNA) Nicotinamide->MNA Methylation Metabolites Oxidized Metabolites (e.g., 2-pyridone, 4-pyridone) MNA->Metabolites Oxidation NNMT NNMT AOX Aldehyde Oxidase (AOX)

Caption: The metabolic pathway of this compound from Nicotinamide.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][3] This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[2][17]

Q2: How do I know if my this compound analysis is affected by ion suppression?

A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[2][5] In this experiment, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A dip in the baseline signal upon injection of a blank matrix extract indicates the presence of ion-suppressing components at that retention time.

Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more prone to ion suppression for this compound analysis?

A3: ESI is generally more susceptible to ion suppression than APCI because the ionization process in ESI is more complex and easily affected by matrix components that can alter droplet surface tension and charge competition.[1][17] Since this compound is a polar and pre-charged molecule, ESI is the more common and suitable ionization technique.

Q4: Can I just dilute my sample to get rid of ion suppression?

A4: Diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[10] However, this approach is only viable if the concentration of this compound in your samples is high enough to remain above the limit of quantification after dilution.

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) so important for this compound quantification?

A5: A SIL-IS is considered the "gold standard" for quantitative bioanalysis because it has nearly identical chemical and physical properties to this compound.[10] This means it will co-elute and experience the same degree of ion suppression. By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N'-Methylnicotinamide in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N'-Methylnicotinamide (NMN) in clinical trials is paramount for assessing its pharmacokinetic profile and therapeutic efficacy. This guide provides an objective comparison of validated analytical methods for the determination of NMN in biological matrices, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The two primary analytical techniques employed for NMN quantification are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Performance Comparison of Analytical Methods

The following table summarizes the key validation parameters for different analytical methods used to quantify this compound in human plasma/serum and urine. This allows for a direct comparison of their performance characteristics.

ParameterLC-MS/MS (Method 1)HPLC with Fluorescence Detection (Method 2)HPLC-UV (Method 3)
Analyte N¹-MethylnicotinamideN¹-Methylnicotinamide1-Methylnicotinamide
Matrix Human SerumHuman Plasma & UrineBiological Samples
Linearity Range 2.500–80.00 ng/mL[1][2]Plasma: Up to 109 ng/mL; Urine: Up to 15.7 µg/mL[3]Linear over 2.5 orders of magnitude[4]
Precision (%RSD) Intra- & Inter-day: < 6.90%[1][2]Plasma Intra- & Inter-assay: < 3.3%; Urine Intra- & Inter-assay: < 8.3%[3][5]Not explicitly stated
Accuracy (% Recovery) > 88%[1][2]Plasma: Deviation < 2.7%; Urine: Deviation -9.0 to +11.8%[3][5]Not explicitly stated
Limit of Quantification (LOQ) 2.500 ng/mL[1][2]Not explicitly stated0.15 nmol/100µL injection[4]
Internal Standard This compound[1][2]N¹-ethylnicotinamide (NEN)[3]Not explicitly stated
Sample Preparation Protein Precipitation[1][2]DerivatizationMinimal sample manipulation[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the key experiments cited in the comparison.

Method 1: LC-MS/MS for N¹-Methylnicotinamide in Human Serum[1][2]
  • Sample Preparation: Serum samples are prepared by protein precipitation with acetonitrile.

  • Chromatographic Separation:

    • Column: Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5μm).

    • Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium formate aqueous solution (containing 0.1% formic acid).

    • Run Time: 7 minutes.

  • Mass Spectrometry:

    • Instrument: Triple-quadrupole tandem mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple reaction monitoring (MRM).

    • MRM Transitions:

      • N¹-methylnicotinamide: m/z 137.1→94.1

      • Internal Standard (this compound): m/z 137.1→80.1

Method 2: HPLC with Fluorescence Detection for N¹-Methylnicotinamide in Plasma and Urine[3]
  • Sample Preparation: Derivatization of NMN into a fluorescent compound.

  • Internal Standard: N¹-ethylnicotinamide (NEN) is added to the biological fluid.

  • Chromatographic Separation:

    • Column: Nucleosil 100-C18 column.

    • Mobile Phase: Isocratic elution with acetonitrile (22%), triethylamine (0.5%), and 0.01 M sodium heptanesulfonate, adjusted to pH 3.2.

    • Flow Rate: 1 ml/min.

  • Detection:

    • Detector: Spectrofluorimetry.

    • Excitation Wavelength: 366 nm.

    • Emission Wavelength: 418 nm.

    • Retention Times: NMN at 7.8 min and NEN at 10 min.

Method 3: HPLC-UV for 1-Methylnicotinamide[4]
  • Assay Principle: Cell-free assay coupled with ion-pairing reverse-phase HPLC-UV detection.

  • Detection: UV detection.

  • Limits of Detection and Quantification:

    • LOD: 0.05 nmol/100µL injection.

    • LOQ: 0.15 nmol/100µL injection.

Visualizing the Workflow

To understand the logical flow of validating an analytical method for this compound, the following diagrams illustrate the key stages and relationships.

NMN_Metabolic_Pathway Nicotinamide Nicotinamide NMN This compound Nicotinamide->NMN S-adenosyl methionine S-adenosyl homocysteine NNMT NNMT (Nicotinamide N-methyltransferase) NNMT->NMN

References

N'-Methylnicotinamide Levels: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N'-Methylnicotinamide (MNAM), a primary metabolite of nicotinamide (Vitamin B3), is emerging as a significant biomolecule with diverse physiological and pathological roles. The enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the formation of MNAM from nicotinamide. Altered levels of MNAM have been documented in a range of diseases, suggesting its potential as a biomarker and therapeutic target. This guide provides a comparative analysis of MNAM levels in healthy versus diseased states, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the comparative levels of this compound in various biological fluids from healthy individuals and patients with different diseases.

ConditionAnalyteHealthy Control LevelsDiseased State LevelsFold ChangeReference
Coronary Artery Disease Serum this compound4.95 ng/mL (median)7.65 ng/mL (median)~1.5x Increase[1][2]
Chronic Kidney Disease (Renal Transplant Recipients) 24-h Urinary this compound Excretion41.1 µmol/day (median)22.0 µmol/day (median)~0.5x Decrease[3]
Hepatocellular Carcinoma Serum this compoundSignificantly HigherSignificantly LowerDecrease[4]
Obesity and Type 2 Diabetes Serum this compoundLowerHigherIncrease[5]
Lung Cancer Serum NNMT Protein165 pg/ml (median, healthy donors)Significantly HigherIncrease[6]

Note: The levels of NNMT, the enzyme producing MNAM, are also altered in various conditions and often correlate with MNAM levels.[5][6]

Experimental Protocols

The quantification of this compound in biological samples is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantification of this compound in Human Serum/Plasma by LC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: Serum or plasma samples are first treated with a protein precipitating agent, typically acetonitrile, to remove larger protein molecules that can interfere with the analysis.[7][8] The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The resulting supernatant, containing MNAM and other small molecules, is carefully collected for analysis.[7]

2. Chromatographic Separation:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used.

  • Column: A variety of columns can be employed, with Hydrophilic Interaction Liquid Chromatography (HILIC) columns being common for polar molecules like MNAM.[9][10] Reversed-phase columns such as C18 are also utilized.[8]

  • Mobile Phase: A gradient elution is typically performed using a combination of an aqueous phase (e.g., ammonium formate in water with formic acid) and an organic phase (e.g., acetonitrile).[7] This allows for the effective separation of MNAM from other components in the sample.

  • Flow Rate and Temperature: The flow rate and column temperature are optimized to achieve good peak shape and separation.

3. Mass Spectrometric Detection:

  • Instrumentation: A triple quadrupole tandem mass spectrometer is used for detection.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to ionize the MNAM molecules.[7]

  • Multiple Reaction Monitoring (MRM): This highly specific detection mode is employed to monitor the transition of the precursor ion (the ionized MNAM molecule) to a specific product ion. For MNAM, a common transition monitored is m/z 137.1 → 94.1.[7] An internal standard, such as this compound, is often used to ensure accuracy, with a transition like m/z 137.1 → 80.1.[7]

  • Quantification: The concentration of MNAM in the sample is determined by comparing the peak area of the analyte to that of a known concentration of a standard.

Quantification of this compound in Human Urine by LC-MS/MS

The protocol for urine analysis is similar to that for serum/plasma, with some modifications in the sample preparation step.

1. Sample Preparation:

  • Dilution: Due to the higher concentration of MNAM in urine, samples are typically diluted with a suitable solvent, such as water or a weak acid, before analysis.[9]

  • Filtration: A filtration step may be included to remove any particulate matter.

2. Chromatographic Separation and Mass Spectrometric Detection:

  • The LC-MS/MS parameters are generally similar to those used for serum/plasma analysis, with potential adjustments to the gradient and detection settings to accommodate the different sample matrix. Basal levels in urine have been reported in the range of 2000-15,000 ng/ml.[9][10]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are intertwined with the activity of its synthesizing enzyme, NNMT. The NNMT/MNAM axis plays a crucial role in cellular metabolism and signaling.

NNMT-MNAM Metabolic Pathway

The following diagram illustrates the enzymatic reaction catalyzed by NNMT and the subsequent metabolism of MNAM.

NNMT_Metabolic_Pathway Nicotinamide Nicotinamide (Vitamin B3) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT SAM S-Adenosyl Methionine (SAM) SAM->NNMT MNAM This compound (MNAM) NNMT->MNAM SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH Metabolites Further Metabolites (e.g., N-methyl-2-pyridone-5-carboxamide) MNAM->Metabolites Aldehyde Oxidase

Caption: The NNMT-catalyzed methylation of nicotinamide to form this compound.

Signaling Pathway of this compound in Endothelial Cells

MNAM has been shown to exert protective effects on the endothelium, the inner lining of blood vessels. These effects are mediated through specific signaling pathways.

MNAM_Endothelial_Signaling MNAM This compound (MNAM) COX2 Cyclooxygenase-2 (COX-2) MNAM->COX2 Upregulates eNOS Endothelial Nitric Oxide Synthase (eNOS) MNAM->eNOS Activates PGI2 Prostacyclin (PGI2) COX2->PGI2 Produces Vasodilation Vasodilation PGI2->Vasodilation Anti_inflammatory Anti-inflammatory Effects PGI2->Anti_inflammatory Anti_thrombotic Anti-thrombotic Effects PGI2->Anti_thrombotic NO Nitric Oxide (NO) eNOS->NO Produces NO->Vasodilation

Caption: Signaling cascade initiated by this compound in endothelial cells.

The dysregulation of this compound levels is increasingly recognized as a hallmark of various diseases. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug development professionals aiming to explore the diagnostic and therapeutic potential of this intriguing metabolite. Further research is warranted to fully elucidate the complex role of MNAM in human health and disease.

References

N'-Methylnicotinamide: A Comparative Guide to its Neuroprotective Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of N'-Methylnicotinamide (MNAM) with other alternative compounds in various preclinical models of neurodegenerative diseases. The information presented is based on available experimental data to assist researchers in evaluating its therapeutic potential.

Executive Summary

This compound (MNAM), a metabolite of nicotinamide (NAM), has emerged as a promising neuroprotective agent. Its mechanisms of action are thought to involve the modulation of cellular NAD+ levels, inhibition of poly(ADP-ribose) polymerase (PARP-1), and activation of sirtuins. This guide synthesizes quantitative data from preclinical studies to compare the neuroprotective effects of MNAM with its precursor, nicotinamide, and other NAD+ modulating agents like nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR). The comparisons are drawn from in vitro excitotoxicity models and in vivo models of stroke and Parkinson's disease. While direct head-to-head in vivo comparative studies are limited, this guide provides an indirect comparison based on available data from studies employing similar preclinical models.

Comparative Efficacy of this compound

The following tables summarize the quantitative data on the neuroprotective effects of MNAM and its comparators in various preclinical models.

In Vitro Excitotoxicity Model

Table 1: Neuroprotection against NMDA- and Glutamate-Induced Excitotoxicity in Rat Cerebellar Granule Cells [1]

CompoundConcentrationInsultNeuroprotection (% reduction in toxicity)
This compound (MNAM) 25 mMNMDASignificant
Nicotinamide (NAM)25 mMNMDASignificant
This compound (MNAM) 25 mMGlutamateNo significant effect
Nicotinamide (NAM)25 mMGlutamateSlightly diminished toxicity

Note: The study did not provide specific percentage values for neuroprotection but stated the effects as "significant" or "slightly diminished".

In Vivo Stroke Models (Indirect Comparison)

Table 2: Infarct Volume Reduction in Rodent Models of Focal Cerebral Ischemia

CompoundAnimal ModelDosageAdministration Time Post-IschemiaInfarct Volume Reduction (%)Reference
Nicotinamide (NAM)Spontaneously Hypertensive Rats750 mg/kg (IV)2 hours31%[1]
Nicotinamide (NAM)Diabetic Fischer 344 Rats500 mg/kg (IV)2 hours56%[1]
Nicotinamide (NAM)Non-diabetic Fischer 344 Rats500 mg/kg (IV)2 hours73%[1]
Nicotinamide (NAM)Wistar Rats (transient MCAo)500 mg/kg (IP)2 hours46% (at 3 days)[2]
Nicotinamide (NAM)Female Sprague-Dawley Rats500 mg/kg (IV)2 hours55%[3]
Nicotinamide (NAM)Female Wistar Rats500 mg/kg (IV)2 hours60%[3]
In Vivo Parkinson's Disease Models (Indirect Comparison)

The following table summarizes the neuroprotective effects of Nicotinamide (NAM) in the MPTP-induced mouse model of Parkinson's disease. This serves as a reference for the potential efficacy of its metabolite, MNAM.

Table 3: Neuroprotection in MPTP-Induced Mouse Model of Parkinson's Disease

CompoundDosageKey FindingsReference
Nicotinamide (NAM)500 mg/kg (IP) for 10 daysSignificantly reversed motor dysfunction, decreased α-synuclein expression, protected dopaminergic neurons, and reduced oxidative stress and neuroinflammation.[4][5][6][7]
Nicotinamide (NAM)125, 250, or 500 mg/kg (IP)Dose-dependent sparing of striatal dopamine levels and substantia nigra pars compacta neurons in an acute MPTP model.[8]

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of this compound

MNAM_Neuroprotection MNAM This compound (MNAM) NAD_pool Increased Cellular NAD+ Pool MNAM->NAD_pool PARP1 PARP-1 Inhibition MNAM->PARP1 SIRT1 SIRT1 Activation NAD_pool->SIRT1 Mitochondrial_Function Improved Mitochondrial Function SIRT1->Mitochondrial_Function Oxidative_Stress Reduced Oxidative Stress SIRT1->Oxidative_Stress Inflammation Reduced Neuroinflammation SIRT1->Inflammation DNA_Repair Enhanced DNA Repair PARP1->DNA_Repair Neuroprotection Neuroprotection Mitochondrial_Function->Neuroprotection Oxidative_Stress->Neuroprotection DNA_Repair->Neuroprotection Inflammation->Neuroprotection Preclinical_Workflow Animal_Model Induction of Neurodegenerative Model (e.g., Stroke, PD, AD) Treatment_Groups Randomized Assignment to Treatment Groups (Vehicle, MNAM, Comparators) Animal_Model->Treatment_Groups Drug_Administration Drug Administration (Route, Dose, Frequency) Treatment_Groups->Drug_Administration Behavioral_Tests Behavioral and Motor Function Assessment Drug_Administration->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (e.g., NAD+ levels, Protein expression) Behavioral_Tests->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., Infarct volume, Neuronal loss) Biochemical_Analysis->Histological_Analysis Data_Analysis Statistical Analysis and Comparison of Outcomes Histological_Analysis->Data_Analysis

References

cross-validation of different analytical platforms for N'-Methylnicotinamide measurement

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Analytical Platforms for N'-Methylnicotinamide (MNM) Measurement

For researchers, scientists, and drug development professionals, the accurate quantification of this compound (MNM) is crucial for a variety of studies, ranging from metabolic disorders to oncology. The choice of analytical platform can significantly impact the reliability and comparability of experimental data. This guide provides a detailed comparison of the most common analytical platforms used for MNM measurement: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: A Comparative Overview

The performance of each analytical platform is summarized in the table below, providing a clear comparison of their key quantitative parameters.

ParameterHPLC-FLDHPLC-UVLC-MS/MSELISA
Linearity Range Plasma: up to 109 ng/mL Urine: up to 15.7 µg/mL[1]Linear over 2.5 orders of magnitude[2]Serum: 2.5 - 80.0 ng/mL[3][4]10 - 120 pg/mL (Example Kit)[5]
Intra-assay Precision (%CV) < 3.3% (Plasma) < 8.3% (Urine)[1]Not specified< 6.9%[3][4]Typically <10% (General expectation)
Inter-assay Precision (%CV) < 3.3% (Plasma) < 8.3% (Urine)[1]Not specified< 6.9%[3][4]Typically <15% (General expectation)
Accuracy/Recovery Deviation from nominal: < 2.7% (Plasma) -9.0 to +11.8% (Urine)[1]Not specified> 88%[3][4]Not specified for MNM kits
Limit of Detection (LOD) Not specified0.05 nmol/100µL injection[2]Not specifiedNot specified for MNM kits
Limit of Quantification (LOQ) Not specified0.15 nmol/100µL injection[2]2.5 ng/mL[3][4]Not specified for MNM kits
Specificity Good, enhanced by derivatizationModerate, potential for interferencesVery HighHigh (Antibody-dependent)
Throughput ModerateModerateHighHigh
Cost per Sample Low to ModerateLow to ModerateHighLow to Moderate

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are essential for reproducing and comparing results across different laboratories and platforms.

HPLC with Fluorescence Detection (HPLC-FLD)

This method offers a balance of sensitivity and cost-effectiveness. A key feature is the derivatization of MNM to a fluorescent compound to enhance detection.

  • Sample Preparation:

    • Plasma: Deproteinization with 20% Trichloroacetic acid (TCA).

    • Urine: Dilution (1:10) with 10⁻⁴ M HCl.

    • Internal Standard: Addition of N1-ethylnicotinamide (NEN).[1]

  • Derivatization:

    • Condensation reaction of MNM with acetophenone in NaOH at 0°C.

    • Dehydration in formic acid.

    • Formation of a fluorescent 1,6-naphthyridine derivative by heating in a boiling water bath.[1]

  • Chromatography:

    • Column: Nucleosil 100-C18.[1]

    • Mobile Phase: Acetonitrile (22%), triethylamine (0.5%), and 0.01 M sodium heptanesulfonate, adjusted to pH 3.2.[1]

    • Flow Rate: 1 mL/min (isocratic).[1]

  • Detection:

    • Technique: Spectrofluorimetry.

    • Excitation Wavelength: 366 nm.[1]

    • Emission Wavelength: 418 nm.[1]

HPLC with UV Detection (HPLC-UV)

A straightforward and cost-effective method, often used for measuring the activity of Nicotinamide N-methyltransferase (NNMT) by quantifying the product, MNM.[2]

  • Sample Preparation: Minimal sample manipulation is required for cell-free assays.

  • Chromatography:

    • Technique: Ion-pairing reverse-phase HPLC.[2]

  • Detection:

    • Technique: UV spectrophotometry.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis, offering high sensitivity and specificity.

  • Sample Preparation:

    • Serum: Protein precipitation with acetonitrile.[3][4]

  • Chromatography:

    • Column: Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5μm).[3][4]

    • Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium formate aqueous solution (containing 0.1% formic acid).[3][4]

  • Detection:

    • Technique: Triple-quadrupole tandem mass spectrometer in positive ion mode.

    • Monitoring Mode: Multiple reaction monitoring (MRM).

    • Transitions: m/z 137.1→94.1 for this compound.[3][4]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput platform suitable for screening large numbers of samples. While specific performance data for MNM ELISA kits are not widely published, the general protocol for a sandwich ELISA is as follows.

  • General Protocol (based on a commercially available kit):

    • Standards or samples are added to a microplate pre-coated with an anti-MNM antibody.

    • A Horseradish Peroxidase (HRP)-conjugated antibody specific for MNM is added.

    • After incubation and washing, a TMB substrate solution is added, leading to a color change.

    • The reaction is stopped, and the optical density is measured at 450 nm.[5]

    • The concentration of MNM is determined by comparison to a standard curve.[5]

Visualizing the Workflows and Pathways

To better illustrate the processes involved, the following diagrams are provided.

Signaling Pathway of MNM Formation Nicotinamide Nicotinamide NNMT Nicotinamide N-methyltransferase Nicotinamide->NNMT SAM S-adenosyl methionine SAM->NNMT MNM This compound NNMT->MNM Methylation SAH S-adenosyl- L-homocysteine NNMT->SAH

Figure 1: Simplified signaling pathway of this compound (MNM) formation.

Bioanalytical Method Validation Workflow cluster_PreValidation Method Development cluster_Validation Method Validation cluster_PostValidation Sample Analysis Assay_Development Assay Principle & Procedure Definition Reagent_Prep Reagent & Standard Preparation Assay_Development->Reagent_Prep Initial_Testing Initial Feasibility Testing Reagent_Prep->Initial_Testing Selectivity Selectivity & Specificity Initial_Testing->Selectivity Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Linearity Linearity & Range Accuracy_Precision->Linearity Stability Analyte Stability Linearity->Stability Sample_Analysis Study Sample Analysis Stability->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks Data_Reporting Data Analysis & Reporting QC_Checks->Data_Reporting

Figure 2: General workflow for bioanalytical method validation.

Conclusion

The selection of an analytical platform for MNM measurement should be guided by the specific requirements of the study.

  • LC-MS/MS stands out for its superior sensitivity, specificity, and is the recommended platform for regulatory submissions and clinical trials where accuracy and reliability are paramount.

  • HPLC-FLD and HPLC-UV are robust and cost-effective alternatives suitable for research applications where very high sensitivity is not the primary concern. The requirement for derivatization in HPLC-FLD adds a layer of complexity but significantly improves sensitivity over UV detection.

  • ELISA offers a high-throughput and user-friendly option for screening large numbers of samples. However, the limited availability of detailed public validation data for commercial MNM ELISA kits necessitates thorough in-house validation before implementation in critical studies.

Ultimately, a thorough understanding of the strengths and limitations of each platform, as outlined in this guide, will enable researchers to make an informed decision that best suits their experimental needs and resource availability.

References

Assessing the Specificity of N'-Methylnicotinamide as a Biomarker for Renal Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for more sensitive and specific biomarkers of renal function beyond established indicators like serum creatinine and blood urea nitrogen (BUN) is a critical pursuit in nephrology and drug development. N'-Methylnicotinamide (MNM), a primary metabolite of nicotinamide, has emerged as a promising candidate. This guide provides a comprehensive comparison of MNM with traditional renal biomarkers, supported by experimental data, to objectively assess its specificity and potential clinical utility.

Performance Comparison of Renal Function Biomarkers

The following table summarizes the key performance characteristics of this compound (MNM) in comparison to serum creatinine and blood urea nitrogen (BUN).

BiomarkerPrimary Method of Renal EliminationKey AdvantagesKey LimitationsCorrelation with eGFR
This compound (MNM) Glomerular filtration and active tubular secretion- May detect early stages of renal dysfunction. - More specific for tubular secretion function. - Potentially less influenced by muscle mass and diet than creatinine.- Influenced by liver function (synthesis via NNMT). - Renal clearance can be affected by drug-drug interactions involving renal transporters (e.g., MATEs). - Limited large-scale clinical validation across diverse CKD populations.Negative correlation between the expression of its synthesizing enzyme (NNMT) and eGFR has been demonstrated.[1]
Serum Creatinine Primarily glomerular filtration, with some tubular secretion- Widely available and inexpensive. - Well-established reference ranges and equations for eGFR calculation.- Insensitive to early stages of renal damage. - Influenced by muscle mass, age, sex, and diet. - Tubular secretion can lead to overestimation of GFR.The basis for most eGFR calculation equations.
Blood Urea Nitrogen (BUN) Glomerular filtration and tubular reabsorption- Widely available and inexpensive.- Significantly influenced by non-renal factors such as protein intake, hydration status, and liver function. - Poor specificity for renal dysfunction when used in isolation.Generally correlates with declining renal function but is less precise than creatinine.

Experimental Data: Head-to-Head Comparisons

Direct quantitative comparisons of MNM with creatinine and urea for routine renal function monitoring are still emerging. However, specific studies provide valuable insights into its relative performance.

Study 1: Specificity in Drug-Induced Kidney Injury

A clinical study investigating drug-drug interactions at the renal proximal tubule found that the renal clearance of MNM was more specific and sensitive than creatinine clearance for detecting inhibition of the multidrug and toxin extrusion proteins (MATEs).[2][3]

ParameterNMN Renal Clearance (CLR)Creatinine Renal Clearance (CLR)
Inhibitor Geometric Mean Ratio (90% CI) Geometric Mean Ratio (90% CI)
Cimetidine (MATE inhibitor)75% (65-87%)Not as significantly affected
Verapamil99% (81-121%)-
Rifampin91% (75-111%)-
Probenecid107% (91-126%)-

A lower geometric mean ratio indicates a greater inhibition of renal clearance.

Study 2: Urinary Excretion in Renal Transplant Recipients

A study comparing stable renal transplant recipients (RTR) with healthy kidney donors found significantly lower 24-hour urinary excretion of MNM in the RTR group, independent of dietary intake of its precursors.[4]

GroupMedian 24-h Urinary MNM Excretion (μmol/day)
Renal Transplant Recipients (n=660)22.0 (15.8–31.8)
Healthy Kidney Donors (n=275)41.1 (31.6–57.2)

This suggests that altered renal handling or metabolism of MNM is associated with the post-transplant state and underlying renal function.

Signaling Pathways and Biological Rationale

The rationale for MNM as a specific renal biomarker is rooted in its metabolism and its role in key pathophysiological pathways of kidney disease.

MNM Metabolism and Renal Handling

Nicotinamide is methylated in the liver by nicotinamide N-methyltransferase (NNMT) to form MNM.[5] MNM is then transported to the kidneys, where it is eliminated through both glomerular filtration and active secretion by transporters in the proximal tubules, such as the organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs).

Nicotinamide Nicotinamide NNMT NNMT (Nicotinamide N-methyltransferase) Nicotinamide->NNMT Methylation MNM_Liver This compound (MNM) NNMT->MNM_Liver Bloodstream Bloodstream MNM_Liver->Bloodstream Enters Circulation Kidney Kidney Bloodstream->Kidney Glomerulus Glomerular Filtration Kidney->Glomerulus Proximal_Tubule Proximal Tubule (Active Secretion via OCT/MATE) Kidney->Proximal_Tubule Urine Urine Glomerulus->Urine Proximal_Tubule->Urine

Metabolism and renal excretion of MNM.
Role in Renal Fibrosis

Chronic kidney disease (CKD) is often characterized by the progression of renal fibrosis. The enzyme responsible for MNM synthesis, NNMT, has been shown to be upregulated in response to transforming growth factor-beta 1 (TGF-β1), a key driver of fibrosis. MNM itself has been found to inhibit the TGF-β1/Smad3 signaling pathway, suggesting a potential protective role in the fibrotic process.[6]

TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad3 Smad3 TGFBR->Smad3 Phosphorylation pSmad3 p-Smad3 Smad3->pSmad3 Fibrosis Renal Fibrosis pSmad3->Fibrosis Promotes MNM This compound (MNM) MNM->Smad3 Inhibits Interaction with Receptor

MNM's inhibitory role in the TGF-β1/Smad3 fibrotic pathway.

Experimental Protocols

Quantification of this compound in Plasma and Urine

Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of MNM.

Sample Preparation (Human Serum):

  • Protein precipitation is performed by adding acetonitrile to the serum samples.

  • Samples are vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis.

Chromatographic Separation:

  • A Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm) can be used.

  • Gradient elution is performed using a mobile phase consisting of acetonitrile and 5 mM ammonium formate aqueous solution (containing 0.1% formic acid).

  • The total run time is typically within 7 minutes.

Mass Spectrometric Detection:

  • A triple-quadrupole tandem mass spectrometer is used in the positive ion mode.

  • Multiple reaction monitoring (MRM) is employed to monitor the precursor to product ion transitions:

    • MNM: m/z 137.1 → 94.1

    • Internal Standard (this compound): m/z 137.1 → 80.1

Validation:

  • The method should be validated for linearity, precision, accuracy, recovery, and stability.

  • Linear ranges are typically established, for example, 2.500-80.00 ng/ml for MNM in serum.

Clinical Study Protocol for Biomarker Evaluation

The evaluation of a new renal biomarker like MNM typically follows a structured clinical trial protocol.

cluster_0 Phase 1: Patient Recruitment & Baseline cluster_1 Phase 2: Follow-up & Monitoring cluster_2 Phase 3: Data Analysis Recruitment Patient Recruitment (e.g., CKD patients, healthy controls) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment - eGFR (Creatinine, Cystatin C) - Serum MNM, Creatinine, Urea - 24h Urine Collection (MNM, Creatinine) Informed_Consent->Baseline_Assessment Longitudinal_Sampling Longitudinal Blood & Urine Sampling (e.g., 3, 6, 12 months) Baseline_Assessment->Longitudinal_Sampling Clinical_Monitoring Monitoring of Renal Function & Clinical Outcomes Longitudinal_Sampling->Clinical_Monitoring Correlation_Analysis Correlation Analysis (MNM vs. eGFR, Creatinine, Urea) Clinical_Monitoring->Correlation_Analysis ROC_Analysis ROC Curve Analysis (Sensitivity & Specificity for CKD progression) Correlation_Analysis->ROC_Analysis Multivariate_Analysis Multivariate Analysis (Adjusting for confounders) ROC_Analysis->Multivariate_Analysis

Workflow for a clinical study evaluating a new renal biomarker.

Conclusions and Future Directions

This compound shows considerable promise as a specific biomarker for certain aspects of renal function, particularly tubular secretion and the pathophysiology of renal fibrosis. Its performance in the context of drug-induced kidney injury appears superior to that of creatinine.[2][3] Furthermore, the negative correlation between the expression of its synthesizing enzyme, NNMT, and eGFR in CKD patients suggests its potential as an indicator of disease progression.[1]

However, for MNM to be adopted as a routine biomarker of renal function, several gaps need to be addressed. Large-scale, prospective clinical trials are required to:

  • Establish robust reference ranges for plasma and urinary MNM across different age groups, sexes, and ethnicities.

  • Directly compare the sensitivity, specificity, and predictive value of MNM with creatinine and urea for the diagnosis and staging of CKD in diverse patient populations.

  • Elucidate the impact of comorbidities, such as liver disease, on MNM levels and its interpretation as a renal biomarker.

References

A Comparative Analysis of N'-Methylnicotinamide and Other SIRT1 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N'-Methylnicotinamide (MNA) and other prominent activators of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism, stress resistance, and longevity. While many compounds directly enhance SIRT1's enzymatic activity, MNA employs a distinct, indirect mechanism, primarily by increasing the protein's stability. This guide will objectively compare these different modes of action, supported by available experimental data, detailed protocols, and signaling pathway diagrams.

Mechanisms of SIRT1 Activation: A Tale of Two Strategies

SIRT1 activators can be broadly categorized into two groups based on their mechanism of action:

  • Direct Enzymatic Activators: These molecules, such as Resveratrol, SRT1720, and Fisetin, physically interact with the SIRT1 enzyme, inducing a conformational change that enhances its catalytic efficiency. This leads to a direct and immediate increase in the deacetylation of SIRT1 substrates.

  • Indirect Activators (Protein Stabilizers): this compound (MNA) falls into this category. Instead of directly stimulating the enzyme's activity, MNA has been shown to increase the cellular levels of the SIRT1 protein. Evidence suggests that MNA achieves this by inhibiting the ubiquitin-proteasome pathway responsible for SIRT1 degradation[1][2][3]. This leads to a sustained increase in the total amount of available SIRT1 enzyme over time.

Quantitative Comparison of SIRT1 Activators

Direct comparison of the potency of SIRT1 activators is challenging due to variations in experimental assays, substrates, and reporting metrics across studies. The following tables summarize available quantitative data for prominent direct SIRT1 activators. It is crucial to note that EC50 (half-maximal effective concentration) and fold activation values are highly dependent on the specific assay conditions.

Due to its indirect mechanism of action, a direct EC50 or fold-activation value from an in vitro enzymatic assay is not an appropriate measure of MNA's efficacy. Instead, its effect is better quantified by measuring the change in SIRT1 protein levels in cellular models.

Table 1: In Vitro Enzymatic Activation of SIRT1 by Direct Activators

CompoundTypeEC50 (µM)Fold ActivationAssay Substrate/Method
SRT1720 Synthetic0.16>230-fold vs. SIRT2/3Cell-free assay[4]
0.32~7.4TAMRA-p53 peptide[5]
Resveratrol Natural (Polyphenol)~50-100Not specifiedFluor-de-Lys (FdL) peptide[6][7]
31.6~2.4TAMRA-p53 peptide[5]
Not specified~8-foldFluor de Lys kit[8]
Fisetin Natural (Flavonoid)Not specifiedNot specifiedFisetin has been shown to induce SIRT1 expression.[9][10][11]

Table 2: Effect of this compound on SIRT1 Protein Levels

TreatmentCell/Tissue TypeChange in SIRT1 Protein LevelExperimental Method
This compound (MNA) Mouse Liver (in vivo)Significantly increasedWestern Blot[1][12]
Mouse Cochlea (in vivo)Significantly increasedWestern Blot, ELISA[13]
L-O2 human hepatocytes (in vitro)UpregulatedWestern Blot[12]

Signaling Pathways of SIRT1 Activation

The mechanisms by which MNA and direct activators like Resveratrol impact SIRT1 activity are illustrated in the following diagrams.

MNA_SIRT1_Pathway MNA This compound (MNA) Ub_Proteasome Ubiquitin-Proteasome System MNA->Ub_Proteasome Inhibits SIRT1_protein SIRT1 Protein Ub_Proteasome->SIRT1_protein Degrades SIRT1_degradation SIRT1 Degradation Increased_SIRT1 Increased SIRT1 Protein Levels SIRT1_protein->Increased_SIRT1 Downstream Downstream Effects (e.g., FOXO1 deacetylation) Increased_SIRT1->Downstream

Caption: MNA's indirect activation of SIRT1 by inhibiting its degradation.

Resveratrol_SIRT1_Pathway cluster_direct Direct Activation cluster_indirect Indirect Activation Resveratrol_direct Resveratrol SIRT1_enzyme SIRT1 Enzyme Resveratrol_direct->SIRT1_enzyme Allosteric Binding Deacetylation Deacetylation of Substrates (p53, PGC-1α) SIRT1_enzyme->Deacetylation Increased Deacetylation Resveratrol_indirect Resveratrol PDE Phosphodiesterase (PDE) Resveratrol_indirect->PDE Inhibits cAMP cAMP PDE->cAMP Degrades AMPK AMPK cAMP->AMPK Activates NAD NAD+ Levels AMPK->NAD Increases NAD->SIRT1_enzyme Co-substrate for

Caption: Resveratrol's dual mechanism of SIRT1 activation.

Experimental Protocols

In Vitro SIRT1 Fluorometric Activity Assay

This protocol is a generalized method for measuring the direct enzymatic activation of SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme

  • SIRT1 activator (e.g., Resveratrol)

  • Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys-SIRT1 substrate)

  • NAD+

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the SIRT1 activator in assay buffer. Prepare solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer. Add the SIRT1 activator at various concentrations. Add the SIRT1 enzyme to each well, except for the "no enzyme" control wells.

  • Initiation: Start the reaction by adding the fluorogenic substrate and NAD+ to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Development: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal. Incubate for an additional period (e.g., 30 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).

  • Data Analysis: Calculate the percentage of SIRT1 activation for each concentration of the activator relative to the vehicle control. Determine the EC50 value from the dose-response curve.

Western Blot for SIRT1 Protein Quantification

This protocol is used to determine the effect of compounds like MNA on SIRT1 protein levels in cells.

Materials:

  • Cell culture reagents

  • Compound to be tested (e.g., MNA)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SIRT1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with the test compound (e.g., MNA) or vehicle control for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SIRT1 antibody and the anti-loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply a chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the SIRT1 signal to the loading control to determine the relative change in SIRT1 protein levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_direct Direct Activator Analysis cluster_indirect Indirect Activator Analysis (MNA) start_direct Start enzymatic_assay In Vitro SIRT1 Fluorometric Assay start_direct->enzymatic_assay data_analysis_direct Calculate EC50 & Fold Activation enzymatic_assay->data_analysis_direct end_direct End data_analysis_direct->end_direct start_indirect Start cell_treatment Cell Treatment with MNA start_indirect->cell_treatment western_blot Western Blot for SIRT1 Protein cell_treatment->western_blot data_analysis_indirect Quantify SIRT1 Protein Levels western_blot->data_analysis_indirect end_indirect End data_analysis_indirect->end_indirect

Caption: Workflow for evaluating direct and indirect SIRT1 activators.

Conclusion

This compound and direct enzymatic activators like Resveratrol represent two distinct and valuable strategies for augmenting SIRT1 function. While direct activators offer a rapid and potent enhancement of SIRT1's catalytic activity, MNA provides a mechanism for increasing the total cellular pool of the SIRT1 protein, which may lead to more sustained effects. The choice of activator will depend on the specific research or therapeutic context. For instance, in conditions characterized by low SIRT1 expression, an agent like MNA that increases protein levels could be particularly beneficial. Conversely, for acute conditions where a rapid boost in SIRT1 activity is desired, direct activators may be more appropriate. Further head-to-head studies in various disease models are warranted to fully elucidate the comparative therapeutic potential of these different classes of SIRT1 activators.

References

Validating the In Vivo Efficacy of N'-Methylnicotinamide-Based Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of N'-Methylnicotinamide (MNA)-based therapies against alternative treatments for thrombosis and inflammation. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in research and development.

Executive Summary

This compound (MNA), a primary metabolite of nicotinamide, has demonstrated significant therapeutic potential in preclinical in vivo models, particularly in the realms of thrombosis and inflammation. This guide synthesizes available data to compare the efficacy of MNA with established therapies such as aspirin for anti-thrombotic effects and non-steroidal anti-inflammatory drugs (NSAIDs) for anti-inflammatory properties. The evidence suggests that MNA operates through distinct signaling pathways, offering a promising alternative or adjunct to existing treatments.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from in vivo studies, providing a comparative overview of the efficacy of MNA and other therapies.

Table 1: In Vivo Anti-Thrombotic Efficacy of this compound vs. Aspirin
Treatment GroupAnimal ModelThrombosis InductionKey Efficacy EndpointResultCitation
This compound (MNA) Renovascular Hypertensive RatsElectrically induced arterial thrombosisDecrease in thrombus weightDose-dependent decrease; significant at 30 mg/kg[1][2]
Aspirin RatElectrically induced carotid artery thrombosisInhibition of thrombosisIneffective in this model[3][4]
Nicotinamide Renovascular Hypertensive RatsElectrically induced arterial thrombosisDecrease in thrombus weightFailed to influence arterial thrombosis at 30 mg/kg[2]
Table 2: In Vivo Anti-Inflammatory Efficacy of this compound vs. Ibuprofen (Indirect Comparison)
Treatment GroupAnimal ModelInflammation InductionKey Efficacy EndpointResultCitation
This compound (MNA) (Data not available in direct comparative studies)---
Indomethacin (NSAID) RatCarrageenan-induced paw edemaInhibition of edemaSignificant inhibition at 5 mg/kg[5]
Naproxen (NSAID) RatCarrageenan-induced paw edemaInhibition of edemaSignificant inhibition at 15 mg/kg[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Electrically Induced Arterial Thrombosis Model in Rats

This model is utilized to assess the anti-thrombotic potential of therapeutic agents.

Materials:

  • Male Wistar rats (180-200 g)

  • Anesthetic (e.g., pentobarbital)

  • Surgical instruments for vessel exposure

  • Stimulator for electrical current application

  • Microscope for observation

Procedure:

  • Anesthetize the rat with an appropriate anesthetic agent.

  • Surgically expose the common carotid artery.

  • Induce endothelial injury by applying a controlled electrical current to the arterial wall.

  • Administer the test compound (e.g., MNA, aspirin) or vehicle control, typically intravenously, prior to or following the injury.

  • Monitor thrombus formation over a set period.

  • At the end of the experiment, euthanize the animal and carefully excise the thrombosed arterial segment.

  • Quantify the thrombus by measuring its weight.

Carrageenan-Induced Paw Edema Model in Rats

This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Plethysmometer for measuring paw volume

  • Test compounds (e.g., NSAIDs) or vehicle control

Procedure:

  • Measure the initial volume of the rat's hind paw using a plethysmometer.

  • Administer the test compound or vehicle control, typically via oral gavage or intraperitoneal injection, at a predetermined time before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways influenced by MNA and the experimental workflows.

Signaling Pathways

MNA_Anti_Thrombotic_Pathway MNA This compound (MNA) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Activates PGI2 Prostacyclin (PGI2) COX2->PGI2 Increases production Platelet_Activation Platelet Activation and Aggregation PGI2->Platelet_Activation Inhibits Thrombosis Thrombosis Platelet_Activation->Thrombosis Leads to

MNA Anti-Thrombotic Signaling Pathway

MNA_Anti_Inflammatory_Pathway NNMT Nicotinamide N-methyltransferase (NNMT) MNA This compound (MNA) NNMT->MNA Produces STAT3 STAT3 MNA->STAT3 Inhibits (in some contexts) IL1b Interleukin-1β (IL-1β) STAT3->IL1b Activates COX2_inflam Cyclooxygenase-2 (COX-2) IL1b->COX2_inflam Upregulates PGE2 Prostaglandin E2 (PGE2) COX2_inflam->PGE2 Produces Inflammation Inflammation PGE2->Inflammation Promotes

MNA Anti-Inflammatory Signaling Pathway
Experimental Workflows

Thrombosis_Workflow start Start animal_prep Animal Preparation (Anesthesia, Carotid Artery Exposure) start->animal_prep treatment Administer Treatment (MNA, Aspirin, or Vehicle) animal_prep->treatment thrombosis_induction Induce Thrombosis (Electrical Current) treatment->thrombosis_induction monitoring Monitor Thrombus Formation thrombosis_induction->monitoring endpoint Endpoint Measurement (Thrombus Weight) monitoring->endpoint end End endpoint->end

Workflow for In Vivo Thrombosis Model

Inflammation_Workflow start Start baseline Baseline Paw Volume Measurement start->baseline treatment Administer Treatment (MNA, Ibuprofen, or Vehicle) baseline->treatment inflammation_induction Induce Inflammation (Carrageenan Injection) treatment->inflammation_induction measurement Measure Paw Volume at Time Points inflammation_induction->measurement analysis Calculate Edema Inhibition measurement->analysis end End analysis->end

Workflow for In Vivo Inflammation Model

References

N'-Methylnicotinamide and Its Metabolites: A Comparative Guide to Their Roles as Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of disease biomarker discovery is continuously evolving, with a growing interest in metabolites that reflect enzymatic activity and pathway dysregulation. N'-Methylnicotinamide (MNAM), a primary metabolite of nicotinamide (a form of vitamin B3), and its downstream metabolites, N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-5-carboxamide (4PY), are emerging as significant players in this field. Their circulating levels are altered in various pathological conditions, suggesting their potential as diagnostic and prognostic markers. This guide provides a comprehensive comparison of MNAM and its downstream metabolites as disease markers, supported by experimental data and detailed methodologies.

The NNMT-MNAM-2PY/4PY Pathway: A Central Axis in Metabolism and Disease

The enzyme Nicotinamide N-methyltransferase (NNMT) catalyzes the conversion of nicotinamide to MNAM. Subsequently, MNAM is oxidized by aldehyde oxidase to 2PY and 4PY.[1][2] This pathway is not merely for the excretion of excess nicotinamide; emerging evidence indicates that both the enzyme and its metabolites have biological activities that can influence cellular processes in health and disease.[3][4]

NNMT_Pathway cluster_enzymes Nicotinamide Nicotinamide (Vitamin B3) MNAM This compound (MNAM) Nicotinamide->MNAM   Metabolites MNAM->Metabolites TwoPY N1-methyl-2-pyridone-5-carboxamide (2PY) Metabolites->TwoPY FourPY N1-methyl-4-pyridone-5-carboxamide (4PY) Metabolites->FourPY NNMT NNMT NNMT->Nicotinamide AOX Aldehyde Oxidase AOX->MNAM

Figure 2: A typical experimental workflow for metabolite analysis.

Signaling and Logical Relationships

The interplay between the NNMT pathway and other cellular processes is complex and disease-specific.

signaling_pathway cluster_nnmt NNMT-MNAM-2PY/4PY Pathway cluster_outcomes Pathophysiological Outcomes NNMT NNMT Overexpression MNAM Increased MNAM NNMT->MNAM TumorProgression Tumor Progression NNMT->TumorProgression Metabolites Increased 2PY & 4PY MNAM->Metabolites ImmuneSuppression Immune Suppression (e.g., in Ovarian Cancer) MNAM->ImmuneSuppression Inflammation Vascular Inflammation (VCAM-1) Metabolites->Inflammation  (4PY)

References

Safety Operating Guide

Navigating the Safe Disposal of N'-Methylnicotinamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N'-Methylnicotinamide, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a metabolite of nicotinamide and is utilized in various research applications.[1][2][3] While it is a naturally occurring substance, the concentrated chemical form requires careful handling due to its potential as a skin, eye, and respiratory irritant.[4][5][6][7]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical splash-resistant safety glasses or goggles. In situations with a risk of dust generation, a face shield may be necessary.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to minimize the inhalation of any dust or fumes.[5][8]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet.[5]

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it into a suitable, labeled container for disposal. Do not allow the product to enter drains or waterways.[8]

Quantitative Data for this compound

For easy reference, the following table summarizes key quantitative and physical properties of this compound.

PropertyValue
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol [6]
Melting Point 102-105 °C[1][6]
Solubility in Water 100 mg/mL (Sonication recommended)[9]
Solubility in DMSO 50 mg/mL (Sonication recommended)[9]
GHS Hazard Statements H315: Causes skin irritation[6][7] H319: Causes serious eye irritation[6][7] H335: May cause respiratory irritation[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict adherence to federal, state, and local regulations.[5][8] The following protocol outlines the general steps for its proper disposal.

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this compound waste.

  • Containerization:

    • Place solid this compound waste and any contaminated materials (e.g., absorbent from spills, used weighing paper) into a clearly labeled, sealed, and appropriate waste container.

    • Ensure the container is compatible with the chemical and will not leak.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[8]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for pickup and disposal.[8]

    • Do not attempt to dispose of this compound through standard trash or down the sanitary sewer.

  • Disposal Methods:

    • The recommended professional disposal methods are:

      • Incineration: Burning in a licensed apparatus, often after being mixed with a suitable combustible material.[4]

      • Landfill: Burial in a licensed landfill.[4]

  • Decontamination of Empty Containers:

    • Thoroughly decontaminate any empty containers that held this compound before they are recycled or disposed of as non-hazardous waste.[4] Observe all label safeguards until the containers are cleaned.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_containment Containment & Labeling cluster_disposal_path Disposal Pathway cluster_final Final Disposition start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) & Local Regulations start->consult_sds spill Spill or Residue? consult_sds->spill absorb Absorb with Inert Material spill->absorb Yes package Package in a Labeled, Sealed Container spill->package No (Bulk Solid) absorb->package contact_ehs Contact Environmental Health & Safety (EHS) package->contact_ehs licensed_disposal Arrange for Licensed Hazardous Waste Disposal contact_ehs->licensed_disposal incineration Incineration licensed_disposal->incineration landfill Licensed Landfill licensed_disposal->landfill

Caption: Decision workflow for this compound disposal.

References

Navigating the Safe Handling of N'-Methylnicotinamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

N'-Methylnicotinamide, a metabolite of nicotinamide (Vitamin B3), is a compound of increasing interest in biomedical research for its roles in various physiological processes. As its use in laboratory settings becomes more common, a thorough understanding of its handling, storage, and disposal is paramount to ensure personnel safety and experimental integrity. This guide provides essential, procedural information for the safe management of this compound in a research environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[2][3][4]To prevent eye contact which can cause serious irritation.[1]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., butyl rubber) and protective clothing, such as a lab coat.[2][3][5]To prevent skin contact which can cause irritation.[1][6]
Respiratory Protection Use a dust respirator or work in a well-ventilated area, such as a laboratory fume hood.[2][4]To avoid inhalation of dust which may cause respiratory irritation.[1]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[2][3][7]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[3][4][7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[3][5]

  • Dust Minimization: Minimize dust generation and accumulation during handling.[3]

Storage Conditions:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]

  • Temperature: For long-term storage of the powder, a temperature of -20°C is recommended, while in-solvent preparations should be stored at -80°C.[8]

  • Incompatibilities: Store away from incompatible substances. Although specific incompatibilities are not well-documented, it is good practice to store it separately from strong oxidizing agents.

Emergency Procedures: First Aid and Spill Response

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical advice if irritation occurs.[6]
Eye Contact Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Chemical Spill Response Workflow

In the case of a spill, a systematic approach is necessary to ensure the safety of all personnel and to effectively decontaminate the area.

spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess the Spill (Size, Location, Hazards) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Sweep or vacuum, avoid dust generation) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in a Sealed Container (Follow institutional guidelines) decontaminate->dispose report Report the Incident dispose->report

Workflow for handling a chemical spill of this compound.

Disposal Plan

The disposal of this compound and its containers must be carried out in accordance with all federal, state, and local regulations.

  • Chemical Disposal: Unused or waste this compound should be disposed of by a licensed hazardous material disposal company.[2] Options may include incineration in a licensed facility after mixing with a suitable combustible material.[9] Do not allow the product to enter the sewage system or waterways.[1][2]

  • Container Disposal: Empty containers should be decontaminated and disposed of as hazardous waste.[9] Follow all label safeguards until the containers are cleaned or destroyed.[9]

Biological Context: Signaling Pathway

This compound is a product of the enzyme Nicotinamide N-methyltransferase (NNMT), which plays a significant role in cellular metabolism. The pathway below illustrates the synthesis of this compound and its impact on key cellular metabolites.

cluster_0 NNMT-Mediated Metabolism cluster_1 Downstream Effects Nicotinamide Nicotinamide (Vitamin B3) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT NAD Decreased NAD+ Synthesis Nicotinamide->NAD NAD+ Salvage Pathway SAM S-adenosylmethionine (SAM) SAM->NNMT MNA This compound (MNA) NNMT->MNA SAH S-adenosylhomocysteine (SAH) NNMT->SAH NNMT->NAD Inhibits SAM_depletion SAM Depletion

Biosynthesis of this compound via the NNMT pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.